molecular formula C17H27ClO5 B1243729 Cytosporin B

Cytosporin B

Cat. No.: B1243729
M. Wt: 346.8 g/mol
InChI Key: YSYMCIKNYHKBHZ-JRBZFYFNSA-N
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Description

Cytosporin B is a benzopyran.
Cytosporin B has been reported in Cytospora with data available.
a hexahydrobenzopyran;  an angiotensin II binding inhibitor;  from Cytospora sp;  structure given in first source

Properties

Molecular Formula

C17H27ClO5

Molecular Weight

346.8 g/mol

IUPAC Name

(3R,4aS,5R,6S,8aR)-5-chloro-3,4a,6-trihydroxy-2,2-dimethyl-7-pentyl-4,5,6,8a-tetrahydro-3H-chromene-8-carbaldehyde

InChI

InChI=1S/C17H27ClO5/c1-4-5-6-7-10-11(9-19)15-17(22,14(18)13(10)21)8-12(20)16(2,3)23-15/h9,12-15,20-22H,4-8H2,1-3H3/t12-,13+,14-,15-,17-/m1/s1

InChI Key

YSYMCIKNYHKBHZ-JRBZFYFNSA-N

Isomeric SMILES

CCCCCC1=C([C@@H]2[C@@](C[C@H](C(O2)(C)C)O)([C@@H]([C@H]1O)Cl)O)C=O

Canonical SMILES

CCCCCC1=C(C2C(CC(C(O2)(C)C)O)(C(C1O)Cl)O)C=O

Synonyms

cytosporin B

Origin of Product

United States

Foundational & Exploratory

The Origin of Cytosporin B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytosporin B is a naturally occurring cyclic undecapeptide belonging to the cyclosporin (B1163) family of metabolites. First identified from the fungus Trichoderma polysporum, it is a structural analogue of the clinically significant immunosuppressant, Cyclosporin A. This technical guide provides a comprehensive overview of the origin of Cytosporin B, including its discovery, the producing microorganism, and its biosynthesis via the non-ribosomal peptide synthetase (NRPS) pathway. Detailed methodologies for the fermentation of Trichoderma polysporum and the isolation and purification of Cytosporin B are presented, based on established protocols for cyclosporins. Furthermore, this guide summarizes the available data on the biological activity of Cytosporin B, offering a comparative perspective with other cyclosporin analogues. The information is intended to serve as a foundational resource for researchers in natural product chemistry, mycology, and pharmacology who are investigating the therapeutic potential and biochemical properties of this fungal metabolite.

Introduction

The cyclosporins are a class of cyclic oligopeptides of fungal origin that have garnered significant attention in the medical and scientific communities, primarily due to the profound immunosuppressive properties of their most famous member, Cyclosporin A.[1] This family of natural products, however, is diverse, with numerous structural analogues that have been isolated and characterized. Among these is Cytosporin B, a minor analogue produced by the fungus Trichoderma polysporum.[2] Understanding the origin and biological characteristics of Cytosporin B is crucial for exploring its potential pharmacological applications and for the broader study of cyclosporin structure-activity relationships. This guide delves into the technical details of Cytosporin B's discovery, its microbial source, and the biochemical machinery responsible for its production.

Discovery and Producing Organism

Cytosporin B was first isolated and characterized in 1977 by Traber and his colleagues from the culture broth of the filamentous fungus Trichoderma polysporum (LINK ex PERS.) Rifai.[2][3] This discovery was part of a broader investigation into the secondary metabolites of this fungal species, which also led to the identification of other cyclosporin analogues, such as Cyclosporins D and E. Trichoderma polysporum is a species of soil-dwelling fungi known for producing a variety of bioactive secondary metabolites.[4] While the closely related fungus Tolypocladium inflatum (also known as Beauveria nivea) is the primary industrial source of Cyclosporin A, Trichoderma polysporum remains the original and a significant source of several other cyclosporin variants, including Cytosporin B.[1][5]

Biosynthesis of Cytosporin B

The biosynthesis of cyclosporins, including Cytosporin B, is a complex process that does not involve ribosomal protein synthesis. Instead, it is carried out by a large, multifunctional enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[6][7] The NRPS acts as a molecular assembly line, sequentially adding and modifying amino acid precursors to build the cyclic peptide structure.

The general mechanism for cyclosporin biosynthesis involves the following key steps:

  • Amino Acid Activation: The constituent amino acids of the cyclosporin molecule are activated to their adenylated forms by adenylation (A) domains within the NRPS.

  • Thiolation: The activated amino acids are then transferred to the phosphopantetheinyl arms of thiolation (T) or peptidyl carrier protein (PCP) domains.

  • Peptide Bond Formation: Condensation (C) domains catalyze the formation of peptide bonds between the amino acids attached to adjacent T domains.

  • N-methylation: In the case of N-methylated amino acids, which are common in cyclosporins, N-methyltransferase (NMT) domains catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the amino group of the tethered amino acid.

  • Epimerization: Some NRPS modules contain epimerization (E) domains that convert L-amino acids to their D-isomers.

  • Cyclization and Release: The final step involves the cyclization of the linear peptide and its release from the NRPS, a reaction often catalyzed by a terminal thioesterase (TE) domain.

The specific amino acid sequence of Cytosporin B is determined by the number and arrangement of the modules in the Trichoderma polysporum NRPS and the substrate specificity of each A domain.

Signaling Pathway Diagram

Cytosporin B Biosynthesis Pathway General Non-Ribosomal Peptide Synthesis (NRPS) Pathway for Cyclosporins cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Module A_domain A-Domain (Adenylation) T_domain T-Domain (Thiolation) A_domain->T_domain Activates & tethers amino acid C_domain C-Domain (Condensation) T_domain->C_domain Presents amino acid for peptide bond formation Growing_Peptide Growing Peptide Chain C_domain->Growing_Peptide Elongation NMT_domain NMT-Domain (N-methylation, if applicable) Amino_Acids Amino Acid Precursors Amino_Acids->A_domain ATP ATP ATP->A_domain SAM S-Adenosylmethionine (SAM) SAM->NMT_domain TE_domain TE-Domain (Thioesterase) Growing_Peptide->TE_domain Cytosporin_B Cytosporin B (Cyclic Undecapeptide) TE_domain->Cytosporin_B Cyclization & Release

A simplified diagram of the NRPS-mediated biosynthesis of cyclosporins.

Experimental Protocols

Fermentation of Trichoderma polysporum for Cytosporin B Production

The following is a generalized protocol for the submerged fermentation of Trichoderma species to produce cyclosporins, which can be adapted for Cytosporin B production.

4.1.1 Inoculum Preparation

  • Prepare a seed culture medium, such as Malt (B15192052) Yeast Extract (MY) medium (2% malt extract, 0.4% yeast extract, pH 5.7).[5]

  • Aseptically transfer a 0.8 cm disk of a 5-day old culture of Trichoderma polysporum from a Malt Extract Agar (MEA) plate to a flask containing the sterile seed culture medium.

  • Incubate the flask on an orbital shaker at 200 rpm for 72 hours at 30°C.[8]

4.1.2 Production Fermentation

  • Prepare the production medium with the following composition: 5% glucose, 1% peptone, 0.5% KH₂PO₄, and 0.25% KCl, with the pH adjusted to 5.3.[8]

  • Inoculate the production medium with 5% (v/v) of the seed culture.

  • Incubate the production culture on an orbital shaker at 200 rpm at 28-30°C for 10-14 days.[5]

Isolation and Purification of Cytosporin B

The following protocol is a general method for the extraction and purification of cyclosporins from a fermentation broth.

4.2.1 Extraction

  • Harvest the fermentation broth and mix it with an equal volume of n-butyl acetate (B1210297).

  • Stir the mixture at 200 rpm for 24 hours at 30°C to extract the cyclosporins into the organic phase.[8]

  • Separate the organic layer using a separatory funnel.

  • Evaporate the organic solvent under vacuum to obtain a crude extract.

  • Dissolve the dried extract in methanol (B129727) for further purification.

4.2.2 Purification

  • The crude extract can be subjected to column chromatography on silica (B1680970) gel.

  • Elute the column with a suitable solvent system, such as a gradient of ethyl acetate in hexane (B92381) or chloroform (B151607) in methanol, to separate the different cyclosporin analogues.

  • Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pool the fractions containing Cytosporin B and evaporate the solvent.

  • Further purification can be achieved by preparative HPLC to obtain highly pure Cytosporin B.

Experimental Workflow Diagram

Experimental Workflow for Cytosporin B Production and Isolation Workflow from Fungal Culture to Pure Cytosporin B cluster_fermentation Fermentation cluster_extraction Extraction & Purification Inoculum_Prep Inoculum Preparation (T. polysporum) Production_Culture Production Culture Inoculum_Prep->Production_Culture Inoculation Solvent_Extraction Solvent Extraction (n-butyl acetate) Production_Culture->Solvent_Extraction Harvesting Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography HPLC_Purification Preparative HPLC Column_Chromatography->HPLC_Purification Pure_Cytosporin_B Pure Cytosporin B HPLC_Purification->Pure_Cytosporin_B

A flowchart illustrating the key stages in producing and isolating Cytosporin B.

Biological Activity

Cytosporin B, like other members of the cyclosporin family, exhibits immunosuppressive properties. The mechanism of action for cyclosporins involves the formation of a complex with an intracellular receptor, cyclophilin. This cyclosporin-cyclophilin complex then binds to and inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[4] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), a transcription factor that is crucial for the expression of genes encoding cytokines such as interleukin-2 (B1167480) (IL-2).[9][10] By blocking IL-2 production, cyclosporins suppress the activation and proliferation of T-lymphocytes, which are key mediators of the immune response.[11]

While extensive quantitative data on the biological activity of Cytosporin B is not as readily available as for Cyclosporin A, comparative studies have provided insights into its relative potency. The immunosuppressive activity of different cyclosporin analogues can vary depending on the specific amino acid substitutions in their structure.

Quantitative Data on Immunosuppressive Activity of Cyclosporin Analogues
CompoundAssayTarget/Cell LineIC₅₀ (µg/L)Reference
Cyclosporin AMixed Lymphocyte Culture (MLC)Human Peripheral Blood Mononuclear Cells19 ± 4[12]
Cyclosporin GMixed Lymphocyte Culture (MLC)Human Peripheral Blood Mononuclear Cells60 ± 7[12]

Note: Specific IC₅₀ values for Cytosporin B are not widely reported in the currently available literature. The table above provides comparative data for other well-studied cyclosporins to give a context for the expected range of activity.

Conclusion

Cytosporin B is a fascinating member of the cyclosporin family, originating from the fungus Trichoderma polysporum. Its discovery has contributed to our understanding of the structural diversity of these important fungal metabolites. The biosynthesis of Cytosporin B via a non-ribosomal peptide synthetase highlights the complex enzymatic machinery that fungi have evolved to produce a wide array of bioactive compounds. While detailed quantitative data on its biological activity remains less explored compared to Cyclosporin A, the established protocols for the fermentation of Trichoderma and the isolation of cyclosporins provide a solid foundation for further research into this compound. Future studies focusing on the specific immunosuppressive profile and potential therapeutic applications of Cytosporin B are warranted to fully elucidate its place within the pharmacopeia of natural products.

References

Cytosporin B from Trichoderma: A Technical Guide to Discovery, Isolation, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cytosporin B, a cyclic undecapeptide with significant immunosuppressive properties, focusing on its discovery and isolation from the fungal genus Trichoderma. This document details the historical context of its discovery, comprehensive experimental protocols for its production and purification, and a summary of its mechanism of action.

Discovery and Significance

The journey of cyclosporins began with the isolation of Cyclosporin (B1163) A from the fungus Trichoderma polysporum (formerly Tolypocladium inflatum).[1] This discovery was a landmark in immunopharmacology, providing a powerful tool to prevent organ transplant rejection.[2] In 1977, a pivotal paper by R. Traber and colleagues announced the discovery of several new cyclopeptides from Trichoderma polysporum, including Cyclosporin B, D, and E.[3] Cytosporin B is a minor analogue of the more extensively studied Cyclosporin A.[4] Like other cyclosporins, it is a non-polar cyclic polypeptide.[5]

Table 1: Physicochemical Properties of Cytosporin B

PropertyValueReference
Molecular FormulaC61H109N11O12[4]
Molecular Weight1188.6 g/mol [4]

Production and Isolation from Trichoderma

The production of cyclosporins from Trichoderma species, such as T. harzianum and T. polysporum, is achieved through submerged fermentation. The following sections detail the experimental protocols for the cultivation of the fungus and the subsequent isolation and purification of Cytosporin B.

Fungal Strain and Culture Conditions

Trichoderma species are ubiquitous fungi, and various strains have been shown to produce cyclosporins.[6] Trichoderma harzianum has been identified as a producer of Cyclosporin A, with reported yields of 44.06 µg/mL.[7][8] While specific yields for Cytosporin B are not extensively reported, the methodologies for producing Cyclosporin A can be adapted.

Experimental Protocol: Fermentation

This protocol is based on established methods for cyclosporin production from Trichoderma.[7][9][10]

  • Inoculum Preparation:

    • Prepare a seed culture medium containing (w/v): 2% malt (B15192052) extract and 0.4% yeast extract. Adjust the pH to 5.7.

    • Dispense 50 mL of the medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving at 121°C for 20 minutes.

    • Inoculate the flasks with a 0.8 cm agar (B569324) plug from a 5-day-old culture of Trichoderma on Malt Extract Agar (MEA).

    • Incubate the seed culture on an orbital shaker at 200 rpm for 72 hours at 30°C.

  • Production Fermentation:

    • Prepare the production medium with the following composition (w/v): 5% glucose, 1% peptone, 0.5% KH2PO4, and 0.25% KCl. Adjust the initial pH to 5.3.

    • Dispense 50 mL of the production medium into 250 mL Erlenmeyer flasks and sterilize.

    • Inoculate the production flasks with 5 mL of the seed inoculum.

    • Incubate the production culture for 10 days at 28°C on an orbital shaker at 200 rpm.

Table 2: Quantitative Parameters for Trichoderma Fermentation

ParameterValueReference
Seed Culture Incubation Time72 hours[9]
Seed Culture Temperature30°C[9]
Production Culture Incubation Time10 days[9]
Production Culture Temperature28 ± 1°C[9]
Agitation Speed200 rpm[9]
Inoculum Volume5 mL[9]
Cyclosporin A Yield (T. harzianum)44.06 µg/mL[7]
Experimental Protocol: Extraction and Purification

The following protocol outlines the steps for extracting and purifying Cytosporin B from the fermentation broth.

  • Extraction:

    • At the end of the fermentation, harvest the entire culture broth.

    • Mix the broth with an equal volume of butyl acetate.[9]

    • Stir the mixture at 200 rpm for 24 hours at 30°C to extract the cyclosporins into the organic phase.

    • Separate the organic layer using a separatory funnel.

    • Evaporate the organic solvent under vacuum to obtain a crude extract.

    • Dissolve the dried extract in methanol.

  • Purification:

    • The crude extract can be further purified using chromatographic techniques.

    • A common method involves preparative High-Performance Liquid Chromatography (HPLC) on a silica (B1680970) gel or aluminum oxide column.[11]

    • Fractions are collected and analyzed for the presence of Cytosporin B, typically by comparing with a pure standard.

    • Mass spectrometry can be used to confirm the identity of the purified compound.[7]

Visualization of the Experimental Workflow

experimental_workflow cluster_fermentation Fermentation Stage cluster_extraction Extraction Stage cluster_purification Purification Stage Inoculum Inoculum Preparation (T. polysporum / T. harzianum) Production Production Fermentation (10 days, 28°C) Inoculum->Production 5 mL seed culture Harvest Harvest Culture Broth Production->Harvest Solvent_Extraction Solvent Extraction (Butyl Acetate) Harvest->Solvent_Extraction Evaporation Evaporation & Dissolution (Methanol) Solvent_Extraction->Evaporation HPLC Preparative HPLC Evaporation->HPLC Analysis Fraction Analysis & MS HPLC->Analysis Pure_CsB Pure Cytosporin B Analysis->Pure_CsB

Caption: Workflow for Cytosporin B production and isolation.

Mechanism of Immunosuppressive Action

The immunosuppressive effects of cyclosporins, including Cytosporin B, are mediated through a specific intracellular signaling pathway. The primary target of this action is the inhibition of T-cell activation.[12]

The mechanism involves the following key steps:

  • Binding to Cyclophilin: Cytosporin B, upon entering a T-lymphocyte, binds to an intracellular protein called cyclophilin.[13]

  • Inhibition of Calcineurin: The Cytosporin B-cyclophilin complex then binds to and inhibits the activity of calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[12][14]

  • Blockade of NFAT Activation: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). By inhibiting calcineurin, Cytosporin B prevents the dephosphorylation of NFAT.[13][15]

  • Suppression of Cytokine Gene Transcription: Phosphorylated NFAT cannot translocate into the nucleus. This blockage prevents the transcription of genes for crucial cytokines, most notably Interleukin-2 (IL-2).[12][16]

  • Reduced T-Cell Proliferation: IL-2 is a potent T-cell growth factor. The inhibition of its production leads to a significant reduction in T-cell proliferation and activation, thus dampening the immune response.[13]

Visualization of the Signaling Pathway

signaling_pathway cluster_cell T-Lymphocyte CytosporinB Cytosporin B Complex Cytosporin B- Cyclophilin Complex CytosporinB->Complex Cyclophilin Cyclophilin Cyclophilin->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT Translocation IL2_Gene IL-2 Gene NFAT->IL2_Gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription IL2_Protein IL-2 Protein IL2_mRNA->IL2_Protein Translation TCell_Proliferation T-Cell Proliferation IL2_Protein->TCell_Proliferation Promotes

Caption: Immunosuppressive signaling pathway of Cytosporin B.

Conclusion

Cytosporin B, originally discovered from Trichoderma polysporum, represents an important member of the cyclosporin family of immunosuppressants. While it is a minor analogue compared to Cyclosporin A, its production from Trichoderma species is feasible using established fermentation and purification protocols. The well-understood mechanism of action, involving the inhibition of the calcineurin-NFAT pathway, underscores its potential in immunomodulatory applications. Further research to optimize the production yield of Cytosporin B from Trichoderma and to fully characterize its specific biological activities is warranted.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Cyclosporin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin (B1163) B is a cyclic undecapeptide belonging to the cyclosporin family of natural products produced by the fungus Tolypocladium inflatum. While structurally similar to the well-known immunosuppressant Cyclosporin A, Cyclosporin B exhibits its own unique profile of biological activity and physicochemical properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Cyclosporin B, intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Structure

Cyclosporin B is a cyclic peptide composed of eleven amino acid residues. Its structure is characterized by the presence of several N-methylated amino acids and a unique C9-amino acid. The primary structure of Cyclosporin B differs from Cyclosporin A at the second amino acid position, where L-α-aminobutyric acid in Cyclosporin A is replaced by L-alanine in Cyclosporin B.

Molecular Formula: C61H109N11O12[][]

Molecular Weight: 1188.58 g/mol []

2D Structure with Stereochemistry:

G cluster_amino_acids Amino Acid Residues MeBmt1 MeBmt1 Ala2 Ala2 MeBmt1->Ala2 Sar3 Sar3 Ala2->Sar3 MeLeu4 MeLeu4 Sar3->MeLeu4 Val5 Val5 MeLeu4->Val5 MeLeu6 MeLeu6 Val5->MeLeu6 Ala7 Ala7 MeLeu6->Ala7 D-Ala8 D-Ala8 Ala7->D-Ala8 MeLeu9 MeLeu9 D-Ala8->MeLeu9 MeLeu10 MeLeu10 MeLeu9->MeLeu10 MeVal11 MeVal11 MeLeu10->MeVal11 MeVal11->MeBmt1

Caption: Simplified representation of the amino acid sequence of Cyclosporin B.

Chemical and Physical Properties

The physicochemical properties of Cyclosporin B are summarized in the table below. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the design of analytical and formulation strategies.

PropertyValueReference
Molecular Formula C61H109N11O12[][]
Molecular Weight 1188.58 g/mol
Melting Point 149-152 °C
Appearance White to off-white powder
Solubility
WaterLimited solubility
MethanolSoluble
EthanolSoluble
DMF20 mg/mL
DMSO3 mg/mL
DMF:PBS (pH 7.2) (1:3)0.25 mg/mL
Ethanol14 mg/mL

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of Cyclosporin B.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of Cyclosporin B, aiding in its identification and structural analysis. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common method for the sensitive and specific quantification of cyclosporins in biological matrices. The fragmentation of cyclosporins is complex due to their cyclic nature and the presence of modified amino acids. Studies on cyclosporin fragmentation reveal characteristic losses of water and amino acid residues.

Infrared (IR) Spectroscopy

IR spectroscopy of cyclosporins shows characteristic absorption bands corresponding to the various functional groups present in the molecule, including amide C=O stretching, N-H stretching, and C-H stretching vibrations. These spectra can provide insights into the secondary structure and hydrogen bonding within the molecule.

Biological Activities and Mechanism of Action

Cyclosporin B is primarily known for its immunosuppressive activity, although it is generally less potent than Cyclosporin A. Its mechanism of action involves the inhibition of the calcineurin-NFAT signaling pathway, a critical pathway in the activation of T-lymphocytes.

Calcineurin-NFAT Signaling Pathway Inhibition

The immunosuppressive effect of Cyclosporin B is initiated by its binding to the intracellular protein cyclophilin. The resulting Cyclosporin B-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin. Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase that plays a crucial role in T-cell activation by dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). By inhibiting calcineurin, Cyclosporin B prevents the dephosphorylation of NFAT, thereby blocking its translocation to the nucleus. This, in turn, inhibits the transcription of genes encoding for pro-inflammatory cytokines such as Interleukin-2 (IL-2), which are essential for T-cell proliferation and activation.

Calcineurin_NFAT_Pathway TCR_Activation T-Cell Receptor Activation Ca_Increase ↑ Intracellular Ca2+ TCR_Activation->Ca_Increase Calmodulin Calmodulin Ca_Increase->Calmodulin Calcineurin_Active Active Calcineurin Calmodulin->Calcineurin_Active NFATp NFAT-P (Cytoplasm) Calcineurin_Active->NFATp NFAT NFAT (Cytoplasm) NFATp->NFAT Dephosphorylation NFAT_Nucleus NFAT (Nucleus) NFAT->NFAT_Nucleus Translocation Gene_Transcription Gene Transcription (e.g., IL-2) NFAT_Nucleus->Gene_Transcription T_Cell_Proliferation T-Cell Proliferation & Activation Gene_Transcription->T_Cell_Proliferation Cyclosporin_B Cyclosporin B Cyclophilin Cyclophilin CsB_Cyp_Complex Cyclosporin B-Cyclophilin Complex Cyclosporin_B->CsB_Cyp_Complex Binds CsB_Cyp_Complex->Calcineurin_Active Inhibits

Caption: The signaling pathway of Cyclosporin B-mediated immunosuppression.

Other Biological Activities

While immunosuppression is its most studied activity, research into other potential biological effects of Cyclosporin B is ongoing. Given its structural similarity to other cyclosporins, it may possess other activities, though these are likely to be less potent than those of Cyclosporin A.

Experimental Protocols

The isolation, purification, and characterization of Cyclosporin B involve a series of chromatographic and spectroscopic techniques.

Isolation and Purification of Cyclosporin B

Cyclosporin B is typically isolated from the fermentation broth of Tolypocladium inflatum. The general workflow involves extraction of the fungal mycelium followed by a multi-step chromatographic purification process.

Isolation_Workflow Fermentation Fungal Fermentation (Tolypocladium inflatum) Extraction Mycelium Extraction (e.g., with Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica (B1680970) Gel Column Chromatography Crude_Extract->Silica_Gel Fraction_Collection Fraction Collection Silica_Gel->Fraction_Collection HPLC Preparative HPLC Fraction_Collection->HPLC Pure_Cyclosporin_B Pure Cyclosporin B HPLC->Pure_Cyclosporin_B

Caption: General workflow for the isolation and purification of Cyclosporin B.

Detailed Methodologies:

  • Fermentation: Tolypocladium inflatum is cultured in a suitable nutrient medium under optimized conditions to promote the production of cyclosporins.

  • Extraction: The fungal mycelium is harvested and extracted with an organic solvent such as ethyl acetate (B1210297) to obtain a crude extract containing a mixture of cyclosporins and other metabolites.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to separate Cyclosporin B from other cyclosporins (A, C, D, etc.) and impurities.

    • Silica Gel Column Chromatography: An initial separation is often performed on a silica gel column using a non-polar solvent system.

    • High-Performance Liquid Chromatography (HPLC): Further purification to obtain high-purity Cyclosporin B is typically achieved using preparative reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile, methanol, and water.

Characterization Methods
  • NMR Spectroscopy: 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed on the purified compound to confirm its structure and stereochemistry. Samples are typically dissolved in deuterated solvents like chloroform-d (B32938) or methanol-d4.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) is employed to study its fragmentation pattern, which provides structural information.

  • Purity Analysis: The purity of the final product is assessed by analytical HPLC, typically using a UV detector.

Conclusion

Cyclosporin B is a significant member of the cyclosporin family with a well-defined chemical structure and immunosuppressive properties. While less potent than Cyclosporin A, its study provides valuable insights into the structure-activity relationships of this important class of therapeutic agents. This technical guide has summarized the core knowledge regarding its chemical structure, physicochemical properties, and mechanism of action, and has provided an overview of the experimental protocols for its isolation and characterization. Further research into the specific biological activities and potential therapeutic applications of Cyclosporin B is warranted.

References

Navigating the Nuances: A Technical Guide to Cytosporin B and Cytosporone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the complex landscape of pharmacological research, precise nomenclature is paramount. A common point of confusion arises between two distinctly different molecules: Cyclosporin (B1163) B and Cytosporone B. This technical guide serves to elucidate the core differences between these compounds, providing a comprehensive overview of their respective biological activities, mechanisms of action, and relevant experimental data. This document will clarify their unique identities and offer a detailed comparison to aid researchers in their drug discovery and development endeavors.

Clarification of Nomenclature: Cyclosporin B vs. Cytosporone B

It is critical to establish from the outset that Cyclosporin B and Cytosporone B are fundamentally different compounds with unrelated chemical structures and biological targets.

  • Cyclosporin B is a minor analogue of the well-known immunosuppressant, Cyclosporine A.[1][2] It is a cyclic peptide belonging to the cyclosporin family of fungal metabolites.[2] Its primary biological effect is the suppression of the immune system.[2]

  • Cytosporone B (Csn-B) , also known as Dothiorelone G, is a naturally occurring octaketide.[3] It is recognized as a potent agonist of the nuclear orphan receptor Nur77 (NR4A1). Its activities are primarily linked to the regulation of apoptosis, inflammation, and metabolism.

The similarity in their names is purely coincidental and can lead to inadvertent misinterpretation of research data. This guide will now proceed to detail the distinct characteristics of each molecule.

Cyclosporin B: An Immunosuppressive Cyclopeptide

Cyclosporin B is a member of the cyclosporin family of cyclic undecapeptides isolated from fungi. While less potent than its renowned counterpart, Cyclosporine A, it shares a similar mechanism of action and is often studied in the context of immunosuppression.

Biological Activity and Mechanism of Action

The primary biological function of Cyclosporin B is the suppression of T-cell mediated immune responses. This is achieved through the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.

The mechanism can be summarized in the following steps:

  • Binding to Cyclophilin: Cyclosporin B enters T-lymphocytes and binds to the intracellular protein, cyclophilin.

  • Formation of an Inhibitory Complex: The Cyclosporin B-cyclophilin complex then binds to calcineurin.

  • Inhibition of Calcineurin Activity: This ternary complex formation inhibits the phosphatase activity of calcineurin.

  • Suppression of NFAT Activation: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). By inhibiting calcineurin, Cyclosporin B prevents NFAT dephosphorylation, thus blocking its translocation into the nucleus.

  • Downregulation of Cytokine Gene Transcription: Nuclear NFAT is a key transcription factor for several cytokine genes, most notably Interleukin-2 (IL-2). The absence of nuclear NFAT leads to a significant reduction in IL-2 production.

  • Inhibition of T-Cell Proliferation: As IL-2 is a critical signaling molecule for T-cell proliferation and activation, its diminished production results in an overall immunosuppressive effect.

Quantitative Data

The immunosuppressive potency of Cyclosporin B is generally reported to be lower than that of Cyclosporine A.

CompoundTargetAssayIC50Reference
Cyclosporin A T-cell Proliferation (Mitogen-induced)In vitro lymphocyte proliferation assay19 ± 4 µg/L
Cyclosporin G T-cell Proliferation (Mitogen-induced)In vitro lymphocyte proliferation assay60 ± 7 µg/L
Cyclosporine A Calcineurin Activity Inhibition (in Whole Blood)In vitro phosphatase assay102 µg/L
Cyclosporine A IFN-γ Induction Inhibition (in Whole Blood)In vitro cytokine production assay690 µg/L

Note: Data for Cyclosporin B is often compared to Cyclosporin A and other analogues like G. The IC50 values highlight the relative potency.

Signaling Pathway Diagram

Cyclosporin_B_Pathway cluster_cell T-Lymphocyte cluster_nucleus Nucleus Cyclosporin B Cyclosporin B Cyclophilin Cyclophilin Cyclosporin B->Cyclophilin binds CsB-Cyclophilin Complex CsB-Cyclophilin Complex Cyclophilin->CsB-Cyclophilin Complex Calcineurin Calcineurin CsB-Cyclophilin Complex->Calcineurin inhibits T-Cell Proliferation T-Cell Proliferation CsB-Cyclophilin Complex->T-Cell Proliferation indirectly inhibits NFAT-P NFAT (phosphorylated) Calcineurin->NFAT-P dephosphorylates NFAT NFAT (dephosphorylated) NFAT-P->NFAT IL-2 Gene IL-2 Gene NFAT->IL-2 Gene activates transcription IL-2 mRNA IL-2 mRNA IL-2 Gene->IL-2 mRNA IL-2 Protein IL-2 Protein IL-2 mRNA->IL-2 Protein translation IL-2 Protein->T-Cell Proliferation promotes

Caption: Cyclosporin B inhibits T-cell proliferation via calcineurin-NFAT pathway.

Experimental Protocols

This protocol is a generalized method for assessing the immunosuppressive activity of compounds like Cyclosporin B.

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

  • Collect whole blood from healthy donors in heparinized tubes.
  • Dilute the blood with an equal volume of phosphate-buffered saline (PBS).
  • Carefully layer the diluted blood over a Ficoll-Paque gradient.
  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
  • Aspirate the layer of mononuclear cells at the plasma-Ficoll interface.
  • Wash the cells twice with PBS.
  • Resuspend the cells in complete RPMI-1640 medium.

2. Cell Culture and Treatment:

  • Plate the PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.
  • Add varying concentrations of Cyclosporin B (or other test compounds) to the wells. Include a vehicle control (e.g., DMSO).
  • Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
  • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

3. Proliferation Assessment:

  • Add a proliferation indicator such as [3H]-thymidine or a colorimetric reagent (e.g., WST-1) for the final 4-18 hours of incubation.
  • Harvest the cells and measure the incorporation of [3H]-thymidine using a scintillation counter, or measure the absorbance for colorimetric assays.
  • Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

node [fillcolor="#F1F3F4", fontcolor="#202124"]; A[label="Isolate PBMCs from Whole Blood"]; B[label="Plate PBMCs in 96-well plate"]; C [label="Add Cyclosporin B & Mitogen"]; D [label="Incubate for 72h at 37°C"]; E [label="Add Proliferation Indicator"]; F [label="Measure Proliferation"]; G [label="Calculate IC50"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: Workflow for in vitro T-cell proliferation assay.

Cytosporone B: A Nur77/NR4A1 Agonist

Cytosporone B (Csn-B) is a fungal metabolite that has garnered significant interest for its role as a specific agonist for the nuclear receptor Nur77 (also known as NR4A1). Its biological activities are diverse, with implications in cancer, metabolic diseases, and inflammatory conditions.

Biological Activity and Mechanism of Action

Cytosporone B exerts its effects by directly binding to and activating Nur77, a transcription factor that plays crucial roles in various cellular processes.

The key mechanisms of action include:

  • Binding to Nur77: Csn-B binds with high affinity to the ligand-binding domain (LBD) of Nur77.

  • Activation of Nur77-dependent Transcription: This binding event stimulates the transactivational activity of Nur77, leading to the expression of its target genes.

  • Induction of Apoptosis in Cancer Cells: In cancer cells, Csn-B-activated Nur77 can translocate from the nucleus to the mitochondria. At the mitochondria, Nur77 interacts with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein, which leads to cytochrome c release and subsequent apoptosis.

  • Regulation of Gluconeogenesis: Csn-B has been shown to increase blood glucose levels by inducing the expression of genes involved in gluconeogenesis in the liver, a process dependent on Nur77.

  • Anti-inflammatory and Anti-fibrotic Effects: Csn-B, through Nur77 activation, can suppress inflammatory responses and has demonstrated anti-fibrotic effects in various models.

Quantitative Data
CompoundTargetAssayEC50 / Kd / IC50Reference
Cytosporone B (Csn-B) Nur77 (NR4A1)Luciferase Reporter Assay0.278 nM (EC50)
Cytosporone B (Csn-B) Nur77 (NR4A1)Binding Assay8.52 x 10⁻⁷ M (Kd)
Cytosporone B (Csn-B) H460 Lung Cancer Cell ViabilityCell Proliferation Assay~10 µM (IC50)
Cytosporone B (Csn-B) LNCaP Prostate Cancer Cell ViabilityCell Proliferation Assay~15 µM (IC50)

Signaling Pathway Diagram

Cytosporone_B_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_mito Mitochondrion Cytosporone B Cytosporone B Nur77 Nur77 Cytosporone B->Nur77 binds & activates Target Genes Target Genes Nur77->Target Genes regulates transcription Bcl-2 Bcl-2 Nur77->Bcl-2 translocates to & binds Cytochrome c Cytochrome c Bcl-2->Cytochrome c promotes release Apoptosis Apoptosis Cytochrome c->Apoptosis triggers

Caption: Cytosporone B induces apoptosis via Nur77 activation and mitochondrial pathway.

Experimental Protocols

This protocol is designed to measure the activation of Nur77 by compounds like Cytosporone B.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T or a cancer cell line like BGC-823) in DMEM supplemented with 10% FBS.
  • Seed the cells in a 24-well plate.
  • Co-transfect the cells with a Nur77 expression plasmid and a luciferase reporter plasmid containing Nur77 response elements (NBRE or NurRE). A Renilla luciferase plasmid can be co-transfected for normalization.

2. Compound Treatment:

  • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Cytosporone B or a vehicle control.
  • Incubate the cells for another 24 hours.

3. Luciferase Activity Measurement:

  • Lyse the cells using a passive lysis buffer.
  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
  • Normalize the firefly luciferase activity to the Renilla luciferase activity.
  • Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value.

node [fillcolor="#F1F3F4", fontcolor="#202124"]; A[label="Co-transfect cells with Nur77\nand Luciferase Reporter Plasmids"]; B[label="Treat cells with Cytosporone B"]; C [label="Incubate for 24h"]; D [label="Lyse cells"]; E [label="Measure Luciferase Activity"]; F [label="Normalize and Calculate Fold Induction"]; G [label="Determine EC50"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: Workflow for Nur77 luciferase reporter assay.

Summary and Conclusion

This technical guide has delineated the distinct identities of Cyclosporin B and Cytosporone B, providing a detailed comparison of their structures, biological functions, and mechanisms of action. Cyclosporin B is an immunosuppressive agent that functions through the inhibition of the calcineurin-NFAT pathway, while Cytosporone B is a Nur77 agonist with activities in apoptosis, metabolism, and inflammation. The quantitative data, signaling pathway diagrams, and experimental protocols provided herein offer a comprehensive resource for researchers. A clear understanding of these differences is essential for the accurate design and interpretation of studies in pharmacology and drug development.

References

The Biological Activity of Cytosporin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Cyclosporine A Metabolite for Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosporin B, also known as metabolite M17 or AM1, is a primary hydroxylated metabolite of the widely used immunosuppressant Cyclosporine A. While Cyclosporine A has a well-documented and potent inhibitory effect on the immune system, the biological activity of its metabolites, such as Cytosporin B, is more nuanced. Understanding the specific activities of these metabolites is crucial for a comprehensive grasp of Cyclosporine A's overall pharmacological profile, including its therapeutic efficacy and potential toxicities. This technical guide provides a detailed overview of the biological activity of Cytosporin B, focusing on its immunosuppressive properties in comparison to its parent compound. It includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to support further research and drug development efforts.

Mechanism of Action: A Attenuated Immunosuppressive Profile

Cytosporin B shares the same fundamental mechanism of action as Cyclosporine A, which involves the inhibition of calcineurin, a critical phosphatase in the T-cell activation pathway. However, structural modifications, specifically hydroxylation, result in a significantly reduced immunosuppressive potency.

The canonical pathway involves the binding of the cyclosporin (B1163) molecule to the intracellular protein cyclophilin. This complex then binds to calcineurin, inhibiting its ability to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT).[1][2] This dephosphorylation is a critical step for NFAT's translocation into the nucleus, where it initiates the transcription of key cytokines, most notably Interleukin-2 (IL-2).[1][3] IL-2 is a potent T-cell growth factor, and its inhibition leads to a suppression of T-cell proliferation and the overall adaptive immune response.

While Cytosporin B follows this same pathway, its structural alteration lessens its inhibitory effect on calcineurin.[1] Consequently, its ability to suppress T-cell activation and proliferation is attenuated compared to Cyclosporine A.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Antigen Presentation IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca Release from ER Calmodulin Calmodulin Ca->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Activation NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation Cyclophilin Cyclophilin CsB_Cyc_Complex Cytosporin B- Cyclophilin Complex Cyclophilin->CsB_Cyc_Complex CytosporinB Cytosporin B CytosporinB->Cyclophilin CsB_Cyc_Complex->Calcineurin Inhibition (Reduced Potency) IL2_gene IL-2 Gene Transcription NFAT_n->IL2_gene Activation

Figure 1: Cytosporin B Mechanism of Action.

Quantitative Data on Biological Activity

The immunosuppressive activity of Cytosporin B has been quantified in various in vitro assays, consistently demonstrating a lower potency than Cyclosporine A. The following tables summarize the available quantitative data.

Table 1: IC50 Values for Inhibition of T-Cell Proliferation
CompoundAssayStimulantIC50 (ng/mL)Relative Potency (vs. CsA)Reference
Cyclosporine AT-Cell Clone ProliferationAntigen16100%
Cytosporin B (M17) T-Cell Clone ProliferationAntigen5003.2%
Cyclosporine ALymphocyte ProliferationConcanavalin A23100%
Cytosporin B (AM1) Lymphocyte ProliferationConcanavalin A11020.9%
Cyclosporine AMixed Lymphocyte Culture (MLC)Alloantigen~19100%
Cytosporin B (M17) Mixed Lymphocyte Culture (MLC)AlloantigenApproaches CsA activity~100%
Cyclosporine APhytohemagglutinin (PHA) AssayPHA--
Cytosporin B (M17) Phytohemagglutinin (PHA) AssayPHALess inhibitory than CsA<100%

Note: IC50 values can vary depending on the specific experimental conditions, cell types, and stimulant concentrations used.

Table 2: Inhibition of Cytokine Production
CompoundAssayStimulantEffectReference
Cyclosporine AIL-2 ProductionMixed Lymphocyte CultureStrong Inhibition
Cytosporin B (M17/M1) IL-2 ProductionMixed Lymphocyte CultureInhibition to the same extent as CsA

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Cytosporin B's biological activity. These protocols are based on standard procedures for assessing the immunosuppressive effects of compounds like Cyclosporine A and its metabolites.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a fundamental method to assess the cell-mediated immune response by measuring the proliferation of lymphocytes from one donor (responder) when co-cultured with lymphocytes from a genetically different donor (stimulator).

Objective: To determine the inhibitory effect of Cytosporin B on T-cell proliferation in response to allogeneic stimulation.

Methodology:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.

  • Stimulator Cell Preparation: Treat the PBMCs from one donor with Mitomycin C (50 µg/mL) or irradiation (3000 rads) to inhibit their proliferation. These are the "stimulator" cells.

  • Co-culture: In a 96-well round-bottom plate, co-culture a fixed number of responder PBMCs (e.g., 1 x 10⁵ cells/well) with an equal number of stimulator PBMCs.

  • Compound Treatment: Add serial dilutions of Cytosporin B (and Cyclosporine A as a positive control) to the co-cultures at the time of plating. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Assessment: On day 4, pulse the cultures with 1 µCi of [³H]-thymidine per well and incubate for an additional 18-24 hours.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporation of [³H]-thymidine using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of the test compound compared to the vehicle control. Determine the IC50 value.

G A Isolate PBMCs (Donor A & B) B Inactivate Donor B PBMCs (Stimulator Cells) A->B C Co-culture Donor A (Responder) & Donor B (Stimulator) PBMCs A->C B->C D Add Cytosporin B / Controls C->D E Incubate for 5 days D->E F Pulse with [³H]-thymidine E->F G Harvest and Measure Radioactivity F->G H Calculate % Inhibition and IC50 G->H

Figure 2: Workflow of a Mixed Lymphocyte Reaction Assay.

CFSE-Based T-Cell Proliferation Assay

The Carboxyfluorescein succinimidyl ester (CFSE) dilution assay is a flow cytometry-based method that allows for the visualization of successive generations of proliferating cells.

Objective: To quantify the dose-dependent inhibition of T-cell proliferation by Cytosporin B.

Methodology:

  • Cell Preparation: Isolate PBMCs or purified T-cells from a healthy donor.

  • CFSE Staining: Resuspend the cells in pre-warmed PBS at a concentration of 1 x 10⁶ cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

  • Quenching: Stop the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.

  • Cell Culture and Stimulation: Plate the CFSE-labeled cells in a 96-well plate. Add a T-cell stimulant such as Phytohemagglutinin (PHA) or anti-CD3/CD28 beads.

  • Compound Treatment: Add serial dilutions of Cytosporin B and appropriate controls.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis: Harvest the cells, wash, and resuspend in FACS buffer. Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the lymphocyte population and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a successive generation of divided cells. Calculate the percentage of proliferating cells and the division index for each condition.

In Vitro Calcineurin Phosphatase Activity Assay

This biochemical assay directly measures the enzymatic activity of calcineurin and its inhibition by test compounds.

Objective: To determine the direct inhibitory effect of the Cytosporin B-cyclophilin complex on calcineurin's phosphatase activity.

Methodology:

  • Reagent Preparation: Prepare assay buffer, a stock solution of Cytosporin B in DMSO, recombinant calcineurin, recombinant cyclophilin, and a phosphopeptide substrate (e.g., RII phosphopeptide).

  • Complex Formation: Pre-incubate Cytosporin B with cyclophilin to allow for complex formation.

  • Reaction Setup: In a 96-well plate, add the assay buffer, calmodulin, CaCl₂, the pre-formed Cytosporin B-cyclophilin complex (at various concentrations), and recombinant calcineurin.

  • Initiation of Reaction: Start the phosphatase reaction by adding the phosphopeptide substrate.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).

  • Detection: Stop the reaction and measure the amount of free phosphate (B84403) released using a detection reagent such as Malachite Green.

  • Data Analysis: Generate a standard curve using known phosphate concentrations. Calculate the percentage of calcineurin inhibition for each concentration of the Cytosporin B-cyclophilin complex and determine the IC50 value.

G A Pre-incubate Cytosporin B with Cyclophilin C Add Cytosporin B-Cyclophilin Complex to Wells A->C B Add Calcineurin, Calmodulin, & CaCl₂ to Assay Plate B->C D Initiate Reaction with Phosphopeptide Substrate C->D E Incubate at 30°C D->E F Stop Reaction and Add Malachite Green Reagent E->F G Measure Absorbance at 620 nm F->G H Calculate % Inhibition and IC50 G->H

Figure 3: Workflow for an In Vitro Calcineurin Activity Assay.

Other Potential Biological Activities

While the primary focus of research on Cytosporin B has been its immunosuppressive activity, it is important to consider other potential biological effects, particularly in the context of the broader activities of its parent compound.

  • Anti-inflammatory Effects: Given its mechanism of action targeting T-cell activation and cytokine production, Cytosporin B likely possesses anti-inflammatory properties, albeit weaker than Cyclosporine A.

  • Anticancer and Antimicrobial Activities: Cyclosporine A has been investigated for its potential anticancer and antimicrobial activities. However, there is currently a lack of specific data on whether Cytosporin B retains any of these activities to a significant degree. Further research is warranted to explore these possibilities.

  • P-glycoprotein (P-gp) Inhibition: Cyclosporine A is a known inhibitor of the P-glycoprotein multidrug resistance transporter. One study indicated that Cytosporin B (as metabolite M17) did not have a significant sensitizing effect on the cytotoxicity of MDR-related anti-neoplastic drugs, suggesting a much-reduced P-gp inhibitory activity compared to the parent compound.

Conclusion and Future Directions

Cytosporin B, a major metabolite of Cyclosporine A, exhibits a significantly attenuated immunosuppressive profile compared to its parent drug. While it operates through the same calcineurin-NFAT signaling pathway, its reduced potency highlights the critical role of specific structural features in the bioactivity of cyclosporins. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the nuanced biological activities of Cytosporin B.

Future research should aim to:

  • Generate a more comprehensive set of IC50 values for Cytosporin B across a wider range of immune cell types and activation stimuli.

  • Investigate potential non-immunosuppressive biological activities of Cytosporin B, such as anti-inflammatory, anticancer, and antimicrobial effects, using dedicated in vitro and in vivo models.

  • Elucidate the precise structural-activity relationships that govern the reduced potency of Cytosporin B and other cyclosporine metabolites.

A deeper understanding of the biological activities of Cytosporin B will not only contribute to a more complete picture of Cyclosporine A's pharmacology but may also unveil new therapeutic possibilities for this and related molecules.

References

An In-depth Technical Guide to the Mechanism of Action of Cytochalasin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin B, a cell-permeable mycotoxin produced by various fungi, is a potent biological tool extensively utilized in cell biology and cancer research. Its multifaceted mechanism of action primarily revolves around the disruption of the actin cytoskeleton, a critical component for numerous cellular processes. Additionally, Cytochalasin B exhibits a significant inhibitory effect on glucose transport. This technical guide provides a comprehensive overview of the molecular mechanisms of Cytochalasin B, detailing its interaction with actin filaments and glucose transporters. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the affected signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Primary Mechanism of Action: Inhibition of Actin Polymerization

The most well-characterized effect of Cytochalasin B is its interference with the dynamics of the actin cytoskeleton. Actin filaments are polar structures with a fast-growing "barbed" end and a slow-growing "pointed" end. Cytochalasin B exerts its inhibitory effect by binding to the barbed end of actin filaments[1][2][3][4][5]. This binding event has several key consequences:

  • Blocks Monomer Addition: By capping the barbed end, Cytochalasin B physically obstructs the addition of new actin monomers, thereby inhibiting filament elongation.

  • Inhibits Nucleation: It can interfere with the initial formation of actin filaments (nucleation).

  • Disrupts Filament Networks: The overall result is a disruption of the intricate actin filament networks within the cell, leading to changes in cell morphology, motility, and division.

Quantitative Data: Binding Affinity and Inhibitory Concentrations

The efficacy of Cytochalasin B's interaction with actin and its subsequent cellular effects can be quantified. The following tables summarize key quantitative data from various studies.

ParameterValueConditionsReference
Binding Affinity (Kd)
Kd for F-actin~4 x 10⁻⁸ MIn the absence of ATP
Kd for F-actin1.4 nMIn ADP solution with inorganic phosphate (B84403) (Pi)
Kd for F-actin1.6 nM (high-affinity)In ADP solution without Pi
Kd for F-actin200 nM (low-affinity)In ADP solution without Pi
Inhibitory Concentration
IC50 for cytotoxicity (HeLa cells)7.9 µMWST-8 assay
IC50 for KV1.5 blocking4 µM

Table 1: Quantitative data for Cytochalasin B's interaction with actin and its cytotoxic effects.

Experimental Protocol: In Vitro Actin Polymerization Assay (Pyrene-Based)

This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin monomers as they incorporate into a polymer.

Materials:

  • Monomeric actin (unlabeled and pyrene-labeled)

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

  • 10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 100 mM Imidazole pH 7.0)

  • Cytochalasin B stock solution (in DMSO)

  • Fluorometer with excitation at ~365 nm and emission at ~407 nm

Procedure:

  • Preparation of Monomeric Actin: Prepare a solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice. The final concentration will depend on the specific experimental goals.

  • Baseline Reading: Transfer the G-actin solution to a cuvette and record the baseline fluorescence for a few minutes.

  • Initiation of Polymerization: To initiate polymerization, add 1/10th volume of 10x polymerization buffer. For the experimental condition, add the desired concentration of Cytochalasin B (or DMSO for control) just before the polymerization buffer.

  • Data Acquisition: Immediately start recording the fluorescence intensity over time. The fluorescence will increase as pyrene-actin incorporates into filaments.

  • Data Analysis: Plot fluorescence intensity versus time. The initial slope of the curve is proportional to the rate of actin polymerization. Compare the rates between the control and Cytochalasin B-treated samples.

Signaling Pathway: Disruption of the Actin Cytoskeleton

The following diagram illustrates the primary mechanism of Cytochalasin B on actin polymerization.

cluster_0 Actin Dynamics G-Actin G-Actin Barbed_End G-Actin->Barbed_End Polymerization F-Actin F-Actin Pointed_End F-Actin->Pointed_End Barbed_End->F-Actin Pointed_End->G-Actin Depolymerization Cytochalasin_B Cytochalasin_B Cytochalasin_B->Barbed_End Binds to Barbed End

Cytochalasin B inhibits actin polymerization by binding to the barbed end of actin filaments.

Secondary Mechanism of Action: Inhibition of Glucose Transport

Cytochalasin B is also a potent inhibitor of glucose transport across the cell membrane. This effect is independent of its action on the actin cytoskeleton.

  • Target: The primary target for this inhibition is the glucose transporter 1 (GLUT1), which is widely expressed in many cell types.

  • Mechanism: Cytochalasin B binds to the intracellular domain of GLUT1, competitively inhibiting the transport of glucose out of the cell. This binding prevents the conformational change necessary for glucose translocation.

Quantitative Data: Inhibition of Glucose Transport
ParameterValueCell Line/SystemReference
IC50 for hGLUT1 inhibition SubmicromolarHEK 293 cells
IC50 for hGLUT4 inhibition SubmicromolarHEK 293 cells
IC50 for hGLUT2 inhibition 10- to 100-fold higher than hGLUT1HEK 293 cells
IC50 for hGLUT3 inhibition Intermediate between hGLUT1 and hGLUT2HEK 293 cells

Table 2: IC50 values of Cytochalasin B for the inhibition of various human glucose transporters (hGLUTs).

Experimental Protocol: Glucose Uptake Inhibition Assay

This protocol measures the inhibition of glucose uptake using a radiolabeled glucose analog, such as ³H-2-deoxyglucose (³H-2-DG).

Materials:

  • Cultured cells in a multi-well plate

  • Krebs-Ringer-HEPES (KRH) buffer

  • ³H-2-deoxyglucose

  • Cytochalasin B stock solution (in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • 0.1 M NaOH

  • Scintillation counter and cocktail

Procedure:

  • Cell Culture: Seed cells in a 24-well plate and grow them to near confluency.

  • Glucose Starvation: Wash the cells twice with KRH buffer and then incubate them in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.

  • Inhibitor Treatment: Add the desired concentration of Cytochalasin B (or DMSO for control) to the wells and incubate for 30 minutes at 37°C.

  • Glucose Uptake: Initiate glucose uptake by adding ³H-2-DG to each well. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Stop Reaction: Stop the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) of the Cytochalasin B-treated samples to the vehicle control to calculate the percentage of inhibition.

Signaling Pathway: Inhibition of GLUT1-Mediated Glucose Transport

The diagram below illustrates how Cytochalasin B inhibits glucose transport.

Cytochalasin B inhibits GLUT1 by binding to its intracellular domain.

Cellular Consequences and Downstream Signaling

The dual effects of Cytochalasin B on the actin cytoskeleton and glucose transport lead to a cascade of cellular consequences, impacting cell cycle progression and inducing apoptosis.

Cell Cycle Arrest

Disruption of the actin cytoskeleton, particularly the contractile ring necessary for cytokinesis, leads to a failure in cell division. This often results in cell cycle arrest, with studies showing arrest at the S phase or G2/M phase. In some cancer cells, this arrest is mediated through the modulation of key cell cycle regulators such as CDK1, cyclin B1, p53, p27, and p21.

Induction of Apoptosis

Cytochalasin B can induce apoptosis through multiple pathways:

  • Mitochondrial (Intrinsic) Pathway: Treatment with Cytochalasin B has been shown to increase reactive oxygen species (ROS), decrease the mitochondrial membrane potential, and alter the expression of Bcl-2 family proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2). This leads to the activation of caspase-9 and subsequently caspase-3, culminating in apoptosis.

  • Extrinsic Pathway: There is also evidence that Cytochalasin B can be involved in the activation of the extrinsic apoptosis pathway, for instance, through the generation of membrane vesicles carrying TRAIL that can activate caspase-8.

Signaling Pathway: Cytochalasin B-Induced Apoptosis

The following diagram outlines the key events in Cytochalasin B-induced apoptosis.

cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway Cytochalasin_B Cytochalasin_B ROS ↑ ROS Cytochalasin_B->ROS MMP ↓ Mitochondrial Membrane Potential Cytochalasin_B->MMP Bax ↑ Bax Cytochalasin_B->Bax Bcl2 ↓ Bcl-2 Cytochalasin_B->Bcl2 TRAIL_Vesicles TRAIL-carrying Vesicles Cytochalasin_B->TRAIL_Vesicles Caspase9 Caspase-9 Activation ROS->Caspase9 MMP->Caspase9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation TRAIL_Vesicles->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Cytochalasin B induces apoptosis via both intrinsic and extrinsic pathways.

Conclusion

Cytochalasin B remains an invaluable tool in cellular research due to its potent and distinct mechanisms of action. By primarily targeting actin polymerization and secondarily inhibiting glucose transport, it allows for the dissection of a wide array of cellular processes. A thorough understanding of its quantitative effects, the methodologies to study them, and the resultant signaling cascades is crucial for its effective application in basic research and for the exploration of its therapeutic potential, particularly in oncology. This guide provides a foundational resource for professionals seeking to leverage the unique properties of Cytochalasin B in their scientific endeavors.

References

An In-depth Technical Guide to the Immunosuppressive Properties of Cytosporin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cytosporin B, also known as Cytosporone B (CsnB), is a naturally occurring octaketide that has demonstrated significant immunomodulatory and anti-inflammatory properties. Unlike calcineurin inhibitors such as Cyclosporin A, Cytosporin B exerts its effects primarily through the activation of the orphan nuclear receptor Nur77 (NR4A1). This mechanism of action leads to the suppression of pro-inflammatory pathways in key immune cells, particularly macrophages and T cells. By activating Nur77, Cytosporin B inhibits the nuclear translocation of NF-κB p65, a critical transcription factor for pro-inflammatory cytokine production. Furthermore, it modulates T cell differentiation, steering the immune response away from pro-inflammatory Th1 and Th17 phenotypes and promoting the development of regulatory T cells. These characteristics position Cytosporin B as a compound of interest for the development of novel therapeutics for autoimmune and inflammatory diseases. This guide provides a comprehensive overview of the immunosuppressive properties of Cytosporin B, including its mechanism of action, effects on immune cells, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action: Nur77 Agonism

The primary mechanism by which Cytosporin B exerts its immunosuppressive effects is through its function as an agonist for the nuclear orphan receptor Nur77 (also known as NR4A1). Nur77 is a key regulator of inflammation, apoptosis, and cellular metabolism.

Upon binding to the ligand-binding domain of Nur77, Cytosporin B stimulates its transactivational activity.[1][2] This activation of Nur77 initiates a cascade of events that ultimately dampen inflammatory responses. A key downstream effect of Nur77 activation by Cytosporin B is the inhibition of the NF-κB signaling pathway. Specifically, it has been shown to reduce the nuclear translocation of the p65 subunit of NF-κB.[3][4] Since NF-κB is a master regulator of pro-inflammatory gene expression, its inhibition leads to a significant reduction in the production of inflammatory mediators.

cluster_cell Immune Cell Cytosporin B Cytosporin B Nur77 Nur77 Cytosporin B->Nur77 Binds to & Activates NF-kB (p65) NF-kB (p65) Nur77->NF-kB (p65) Inhibits Nuclear Translocation Pro-inflammatory Genes Pro-inflammatory Genes NF-kB (p65)->Pro-inflammatory Genes Activates Transcription Nucleus Nucleus

Figure 1: Mechanism of Action of Cytosporin B.

Effects on Immune Cells

Cytosporin B has been shown to modulate the function of several key immune cell types, most notably macrophages and T lymphocytes.

Macrophages

In human pro-inflammatory macrophages (GM-MDMs), Cytosporin B significantly suppresses the production of a range of pro-inflammatory cytokines upon stimulation with lipopolysaccharide (LPS).[3] This effect is directly linked to the inhibition of NF-κB p65 nuclear translocation.[3][4] Furthermore, there is evidence to suggest that Cytosporin B may also promote an anti-inflammatory phenotype by enhancing the production of the anti-inflammatory cytokine IL-10.[3][4]

T Lymphocytes

Cytosporin B plays a crucial role in modulating the differentiation and function of CD4+ T cells.

  • Inhibition of Th1 and Th17 Differentiation: In vitro studies have demonstrated that Cytosporin B can inhibit the differentiation of naïve CD4+ T cells into pro-inflammatory Th1 and Th17 cells.[5] In a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), treatment with Cytosporin B led to a significant reduction in the percentages of IFN-γ-producing (Th1) and IL-17-producing (Th17) T cells in the central nervous system.[5][6]

  • Induction of Regulatory T cells (Tregs): In a model of acute cardiac allograft rejection, Cytosporin B was found to promote the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[7]

  • Induction of Apoptosis in Effector T cells: The same cardiac allograft rejection study also revealed that Cytosporin B can induce apoptosis in non-Treg CD4+ T cells, thereby reducing the population of effector T cells that contribute to graft rejection.[7]

Quantitative Data

While specific IC50 values for the immunosuppressive effects of Cytosporin B on immune cells are not widely reported in the available literature, dose-dependent effects on cytokine production and T cell differentiation have been documented.

Table 1: Effect of Cytosporin B on Pro-inflammatory Cytokine Production in LPS-stimulated Human GM-MDMs

CytokineConcentration of Cytosporin B% InhibitionReference
TNFNot specifiedSignificant suppression[3][4]
IL-1βNot specifiedSignificant suppression[3][4]
IL-6Not specifiedSignificant suppression[3][4]
IL-8Not specifiedSignificant suppression[3][4]

Table 2: Effect of Cytosporin B on T Cell Differentiation and Cytokine Production

Cell Type / CytokineExperimental ModelTreatmentOutcomeReference
Th1 (IFN-γ+) cellsIn vitro murine naïve T cell differentiation5 µg/mL & 10 µg/mL CsnBSignificant decrease in percentage of cells[5]
Th17 (IL-17+) cellsIn vitro murine naïve T cell differentiation5 µg/mL & 10 µg/mL CsnBSignificant decrease in percentage of cells[5]
IFN-γ+ cells in CNSEAE mouse model10 mg/kg CsnB dailySignificant reduction in percentage of cells[5][6]
IL-17+ cells in CNSEAE mouse model10 mg/kg CsnB dailySignificant reduction in percentage of cells[5][6]
IFN-γ in splenocyte culture supernatantEAE mouse model10 mg/kg CsnB dailySignificant decrease in concentration[5]
IL-17 in splenocyte culture supernatantEAE mouse model10 mg/kg CsnB dailySignificant decrease in concentration[5]

Experimental Protocols

In Vitro Macrophage Stimulation Assay

This protocol is based on the methodology described for assessing the effect of Cytosporin B on human monocyte-derived macrophages.[3]

Isolate Monocytes Isolate Monocytes Differentiate into GM-MDMs Differentiate into GM-MDMs Isolate Monocytes->Differentiate into GM-MDMs Pre-treat with CsnB Pre-treat with CsnB Differentiate into GM-MDMs->Pre-treat with CsnB Stimulate with LPS Stimulate with LPS Pre-treat with CsnB->Stimulate with LPS Analyze Cytokines & NF-kB Analyze Cytokines & NF-kB Stimulate with LPS->Analyze Cytokines & NF-kB

Figure 2: Workflow for Macrophage Stimulation Assay.
  • Isolation and Differentiation of Human Monocytes:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by density gradient centrifugation.

    • Purify monocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD14 microbeads.

    • Culture purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and granulocyte-macrophage colony-stimulating factor (GM-CSF) to differentiate them into pro-inflammatory macrophages (GM-MDMs). Culture for 7 days, replacing the medium every 2-3 days.

  • Treatment and Stimulation:

    • Plate the differentiated GM-MDMs in appropriate culture plates.

    • Pre-treat the cells with varying concentrations of Cytosporin B (or vehicle control) for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a defined time (e.g., 6-24 hours).

  • Analysis:

    • Cytokine Measurement: Collect the culture supernatants and measure the concentrations of TNF, IL-1β, IL-6, and IL-8 using enzyme-linked immunosorbent assay (ELISA) kits.

    • NF-κB Nuclear Translocation: Fix and permeabilize the cells. Stain for the p65 subunit of NF-κB using a specific antibody and a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI. Analyze the subcellular localization of p65 using fluorescence microscopy.

In Vitro T Cell Differentiation Assay

This protocol is adapted from the methodology used to assess the effect of Cytosporin B on murine T cell differentiation.[5]

Isolate Naive CD4+ T cells Isolate Naive CD4+ T cells Activate T cells Activate T cells Isolate Naive CD4+ T cells->Activate T cells Culture with Cytokines & CsnB Culture with Cytokines & CsnB Activate T cells->Culture with Cytokines & CsnB Analyze by Flow Cytometry Analyze by Flow Cytometry Culture with Cytokines & CsnB->Analyze by Flow Cytometry

Figure 3: Workflow for T Cell Differentiation Assay.
  • Isolation of Naïve CD4+ T Cells:

    • Harvest spleens and lymph nodes from mice.

    • Prepare single-cell suspensions.

    • Isolate naïve CD4+ T cells using a negative selection magnetic-activated cell sorting (MACS) kit.

  • T Cell Activation and Differentiation:

    • Coat 96-well plates with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.

    • Culture the isolated naïve CD4+ T cells in the antibody-coated plates.

    • For Th1 differentiation , add IL-12 and anti-IL-4 antibody to the culture medium.

    • For Th17 differentiation , add IL-6, TGF-β, anti-IL-4, and anti-IFN-γ antibodies to the culture medium.

    • Add varying concentrations of Cytosporin B (e.g., 5 µg/mL, 10 µg/mL) or vehicle control to the respective wells.

    • Culture the cells for 4-5 days.

  • Analysis by Flow Cytometry:

    • Restimulate the differentiated T cells with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

    • Stain the cells for surface markers (e.g., CD4).

    • Fix and permeabilize the cells.

    • Perform intracellular staining for IFN-γ (for Th1) and IL-17 (for Th17) using fluorescently labeled antibodies.

    • Analyze the percentage of cytokine-producing cells within the CD4+ T cell population using a flow cytometer.

Conclusion and Future Directions

Cytosporin B presents a compelling profile as an immunosuppressive agent with a distinct mechanism of action centered on the activation of the orphan nuclear receptor Nur77. Its ability to suppress pro-inflammatory cytokine production in macrophages and modulate T cell differentiation towards a more regulatory phenotype highlights its therapeutic potential for a range of inflammatory and autoimmune disorders. The preclinical data, particularly in models of multiple sclerosis and organ transplant rejection, are promising.

Future research should focus on several key areas. Firstly, the determination of precise IC50 values for its immunosuppressive effects on various immune cell populations is crucial for a more detailed quantitative understanding of its potency. Secondly, further elucidation of the downstream targets of the Nur77 signaling pathway activated by Cytosporin B will provide a more complete picture of its mechanism of action. Finally, extensive preclinical toxicology and pharmacokinetic studies are necessary to evaluate its safety and suitability for clinical development. The unique mechanism of Cytosporin B offers the potential for a new class of immunomodulatory drugs with a different side-effect profile compared to existing therapies.

References

In Vitro Cytotoxicity Profile of Cytochalasin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin B, a mycotoxin produced by various fungi, is a potent biological agent known for its profound effects on the cellular cytoskeleton. Its ability to inhibit actin polymerization has made it a valuable tool in cell biology research and a subject of interest in oncology for its cytotoxic properties. This technical guide provides an in-depth overview of the in vitro cytotoxicity profile of Cytochalasin B, detailing its mechanism of action, effects on various cell lines, and the intricate signaling pathways it modulates. The guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

Cytochalasin B is a cell-permeable mycotoxin that exerts its biological effects primarily by disrupting the actin cytoskeleton. By binding to the barbed end of actin filaments, it inhibits both the association and dissociation of actin monomers, leading to a net depolymerization of actin filaments. This interference with a fundamental component of the cellular architecture triggers a cascade of events, including cell cycle arrest, induction of apoptosis, and ultimately, cell death. Its potent cytotoxic activity against various cancer cell lines has prompted investigations into its potential as an anticancer agent. Understanding the detailed in vitro cytotoxicity profile of Cytochalasin B is crucial for harnessing its therapeutic potential while mitigating its toxic effects.

Mechanism of Action

The primary molecular target of Cytochalasin B is actin. By disrupting actin filament dynamics, Cytochalasin B initiates a series of cellular responses that culminate in cytotoxicity:

  • Actin Cytoskeleton Disruption: Inhibition of actin polymerization leads to the collapse of the microfilament network, affecting cell morphology, motility, and division.

  • Induction of Apoptosis: The disruption of the cytoskeleton is a potent stress signal that activates programmed cell death. Cytochalasin B has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.

  • Cell Cycle Arrest: By interfering with the formation of the contractile actin ring required for cytokinesis, Cytochalasin B can lead to cell cycle arrest, primarily at the G2/M phase. Some studies also report S-phase arrest in specific cell lines like HeLa cells.[1]

  • Modulation of Intracellular Signaling: The cytotoxic effects of Cytochalasin B are mediated by complex signaling pathways involving reactive oxygen species (ROS) production, alterations in intracellular calcium homeostasis, and the activation of various kinases and proteases.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of Cytochalasin B varies across different cell lines and is dependent on the duration of exposure. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this cytotoxicity.

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
HeLaHuman Cervical CarcinomaNot Specified7.9[1][2]
U251Human Glioma24 hours64.1
U251Human Glioma48 hours0.976
U251Human Glioma72 hours0.0257
U251Human Glioma96 hours0.0208
ZR-75-1Human Breast CancerNot Specified10-20 (concentration-dependent cytotoxicity)
M109c (murine)Lung Carcinoma3 hours3
P388/ADR (murine)Leukemia3 hours~30
B16BL6 (murine)Melanoma3 hours~30

Key Signaling Pathways in Cytochalasin B-Induced Cytotoxicity

The cytotoxic effects of Cytochalasin B are orchestrated by a complex network of signaling pathways. The disruption of the actin cytoskeleton serves as the initial trigger, leading to downstream events that commit the cell to apoptosis.

Intrinsic (Mitochondrial) Apoptosis Pathway

Cytochalasin B predominantly activates the mitochondrial pathway of apoptosis. This pathway is characterized by the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors into the cytoplasm.

CytoB Cytochalasin B Actin Actin Filament Disruption CytoB->Actin ROS ↑ ROS Production Actin->ROS Ca_ER ↑ ER Ca²⁺ Release Actin->Ca_ER Mito Mitochondrial Stress ROS->Mito Ca_Cytosol ↑ Cytosolic Ca²⁺ Ca_ER->Ca_Cytosol Ca_Cytosol->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 MMP ↓ Mitochondrial Membrane Potential Bax->MMP Bcl2->MMP CytC Cytochrome c Release MMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Cytochalasin B-Induced Intrinsic Apoptosis Pathway
Cell Cycle Arrest at G2/M Phase

Cytochalasin B's interference with actin dynamics disrupts the formation of the contractile ring necessary for cytokinesis, leading to an accumulation of cells in the G2/M phase of the cell cycle. This arrest is often a prelude to apoptosis.

CytoB Cytochalasin B Actin Actin Filament Disruption CytoB->Actin Cytokinesis Inhibition of Cytokinesis Actin->Cytokinesis G2M_Checkpoint G2/M Checkpoint Activation Cytokinesis->G2M_Checkpoint Cdc2_CyclinB1 ↓ cdc2/Cyclin B1 Activity G2M_Checkpoint->Cdc2_CyclinB1 G2M_Arrest G2/M Phase Arrest Cdc2_CyclinB1->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Cytochalasin B-Induced G2/M Cell Cycle Arrest

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the in vitro cytotoxicity of Cytochalasin B.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

  • Materials:

    • 96-well cell culture plates

    • Cytochalasin B stock solution (in DMSO)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of Cytochalasin B in complete medium.

    • Remove the medium and add 100 µL of the Cytochalasin B dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • 1X Binding Buffer

    • Treated and untreated cell suspensions

    • Flow cytometer

  • Protocol:

    • Induce apoptosis by treating cells with the desired concentration of Cytochalasin B for a specific duration.

    • Harvest cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Materials:

    • SDS-PAGE equipment

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-Cyclin B1, anti-cdc2)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagents

  • Protocol:

    • Treat cells with Cytochalasin B for the desired time and lyse the cells in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using a chemiluminescence detection system.

General Experimental Workflow Visualization

cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis Start Seed Cells in Culture Plates Treat Treat with Cytochalasin B (Varying Concentrations & Times) Start->Treat MTT MTT Assay (Cell Viability) Treat->MTT LDH LDH Assay (Membrane Integrity) Treat->LDH Flow Flow Cytometry (Annexin V/PI for Apoptosis) Treat->Flow WB Western Blot (Protein Expression) Treat->WB IC50 Calculate IC50 Values MTT->IC50 Apoptosis_Quant Quantify Apoptotic Cells Flow->Apoptosis_Quant Protein_Analysis Analyze Protein Level Changes WB->Protein_Analysis

General Workflow for In Vitro Cytotoxicity Assessment

Conclusion

The in vitro cytotoxicity of Cytochalasin B is a multifaceted process initiated by the disruption of the actin cytoskeleton. This primary insult triggers a cascade of signaling events, including the induction of the mitochondrial apoptotic pathway, cell cycle arrest, and alterations in intracellular calcium levels. The cytotoxic potency of Cytochalasin B varies among different cell lines, underscoring the importance of cell-type-specific investigations. The detailed protocols and pathway visualizations provided in this guide offer a robust framework for researchers to further explore the cytotoxic profile of Cytochalasin B and to evaluate its potential as a therapeutic agent. A thorough understanding of its mechanism of action is paramount for the design of future studies aimed at leveraging its anticancer properties.

References

Antiviral Potential of Cytosporone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosporone B (Csn-B) is a fungal-derived polyketide that has garnered attention for its potential therapeutic applications. Initially investigated for its effects on cancer cells, recent research has unveiled its promising antiviral activity, particularly against influenza A virus (IAV). This technical guide provides an in-depth overview of the current understanding of Cytosporone B's antiviral potential, with a focus on its mechanism of action, quantitative in vivo data, and the experimental protocols used in its evaluation. It is important to note that while the in vivo efficacy of Cytosporone B has been demonstrated, to date, there is no publicly available data on its in vitro anti-influenza activity, such as IC50 or EC50 values.

A point of clarification is necessary to avoid confusion with a similarly named compound, Cyclosporine A. Cyclosporine A is a well-known immunosuppressant with a broad spectrum of antiviral activities. Cytosporone B, the subject of this guide, is a distinct molecule with a different mechanism of action, primarily acting as an agonist for the nuclear receptor NR4A1.

Core Mechanism of Antiviral Action

The antiviral activity of Cytosporone B against influenza A virus is primarily attributed to its function as a specific agonist of the Nuclear Receptor Subfamily 4 Group A Member 1 (NR4A1), also known as Nur77.[1][2] Activation of NR4A1 by Cytosporone B initiates a signaling cascade that enhances the host's innate immune response to viral infection.[1]

The proposed mechanism involves the following key steps:

  • NR4A1 Activation: Cytosporone B binds to and activates the NR4A1 receptor.[1]

  • Enhanced Type I Interferon Production: This activation leads to a significant increase in the production of type I interferons (IFN-α and IFN-β) in response to IAV infection.[1][3]

  • IRF3 and IRF7 Phosphorylation: The increased interferon production is mediated by the potentiation of the phosphorylation of Interferon Regulatory Factor 3 (IRF3) and, to a lesser extent, Interferon Regulatory Factor 7 (IRF7).[1][3]

  • Role of Alveolar Macrophages: Alveolar macrophages (AMs) are crucial for the antiviral effects of Cytosporone B, as depletion of these cells markedly reduces the production of type I interferons and diminishes the viral clearance observed with Csn-B treatment.[1][2]

This host-centric mechanism of action suggests that Cytosporone B may have a higher barrier to the development of viral resistance compared to drugs that directly target viral proteins.

Quantitative Data from In Vivo Studies

The antiviral efficacy of Cytosporone B has been demonstrated in a murine model of influenza A virus infection. The key quantitative findings are summarized in the tables below.

Table 1: Effect of Cytosporone B on Lung Viral Titer in IAV-Infected Mice
Treatment GroupDosage (mg/kg)Mean Viral Titer (PFU/g of lung) at Day 5 Post-InfectionFold Reduction vs. Placebo
Placebo-~1 x 10^6-
Cytosporone B1~5 x 10^5~2
Cytosporone B5~1 x 10^4~100
Cytosporone B10~5 x 10^3~200

Data extracted from in vivo mouse studies.[1][3]

Table 2: Effect of Cytosporone B on Type I Interferon Production in Bronchoalveolar Lavage Fluid (BALF) of IAV-Infected Mice
AnalyteTreatment GroupConcentration (pg/mL) at Day 5 Post-Infection
IFN-β Placebo~200
Cytosporone B (5 mg/kg)~1000
IFN-α Placebo~150
Cytosporone B (5 mg/kg)~600

Data extracted from in vivo mouse studies.[1][3]

Experimental Protocols

This section details the methodologies employed in the key experiments to evaluate the antiviral potential of Cytosporone B.

In Vivo Influenza A Virus Infection Model
  • Animal Model: Wild-type C57BL/6 mice.

  • Virus Strain: Influenza A/Puerto Rico/8/34 (H1N1) strain.

  • Infection Protocol:

    • Mice are anesthetized.

    • A sublethal dose of IAV (e.g., 50 Plaque Forming Units - PFU) is administered intranasally.

  • Cytosporone B Administration:

    • Cytosporone B is dissolved in a suitable vehicle (e.g., DMSO and further diluted in PBS).

    • The compound is administered daily via intraperitoneal injection at specified doses (e.g., 1, 5, or 10 mg/kg).[1][3]

    • A placebo group receives the vehicle only.

  • Monitoring: Mice are monitored daily for weight loss and survival.

  • Sample Collection: At specified time points post-infection (e.g., day 5), mice are euthanized, and lungs and bronchoalveolar lavage fluid (BALF) are collected for analysis.[1]

Viral Load Determination in Lung Tissue (Plaque Assay)
  • Principle: This assay quantifies the amount of infectious virus in a sample.

  • Protocol:

    • Harvested lungs are homogenized.

    • Serial dilutions of the lung homogenates are prepared in a serum-free medium.

    • Confluent monolayers of Madin-Darby Canine Kidney (MDCK) cells in 6-well plates are infected with the diluted homogenates.

    • After an incubation period to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with an agarose-containing medium.

    • The plates are incubated for 2-3 days to allow for plaque formation.

    • The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

    • The viral titer is calculated and expressed as PFU per gram of lung tissue.

Quantification of Type I Interferons in BALF (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of IFN-α and IFN-β in the BALF.

  • Protocol:

    • BALF is collected from the lungs of euthanized mice.

    • Commercial ELISA kits for mouse IFN-α and IFN-β are used according to the manufacturer's instructions.

    • Briefly, BALF samples and standards are added to microplate wells pre-coated with capture antibodies.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

    • A substrate solution is then added, and the resulting colorimetric change is measured using a microplate reader.

    • The concentration of interferons in the samples is determined by comparison to the standard curve.

Visualizations

Signaling Pathway of Cytosporone B's Antiviral Action

CytosporoneB_Antiviral_Pathway cluster_virus Influenza A Virus Infection cluster_cell Host Cell IAV IAV pIRF3 p-IRF3 IAV->pIRF3 induces pIRF7 p-IRF7 IAV->pIRF7 induces CsnB Cytosporone B NR4A1 NR4A1 (Nur77) CsnB->NR4A1 activates NR4A1->pIRF3 potentiates phosphorylation NR4A1->pIRF7 potentiates phosphorylation IFN Type I Interferons (IFN-α, IFN-β) pIRF3->IFN promotes transcription pIRF7->IFN promotes transcription Antiviral_State Antiviral State (Reduced Viral Replication) IFN->Antiviral_State induces

Caption: Proposed signaling pathway of Cytosporone B's antiviral activity against influenza A virus.

Experimental Workflow for In Vivo Evaluation

in_vivo_workflow cluster_setup Experimental Setup cluster_analysis Analysis at Day 5 Post-Infection Mouse_Model C57BL/6 Mice IAV_Infection Intranasal IAV Infection (50 PFU) Mouse_Model->IAV_Infection Treatment Daily IP Injection: - Placebo - Cytosporone B (1, 5, 10 mg/kg) IAV_Infection->Treatment Euthanasia Euthanasia & Sample Collection Treatment->Euthanasia Lung_Harvest Lung Harvest Euthanasia->Lung_Harvest BALF_Collection BALF Collection Euthanasia->BALF_Collection Viral_Load Viral Load Determination (Plaque Assay) Lung_Harvest->Viral_Load Interferon_Quantification Type I IFN Quantification (ELISA) BALF_Collection->Interferon_Quantification

Caption: Workflow for the in vivo evaluation of Cytosporone B's anti-influenza activity.

Conclusion and Future Directions

Cytosporone B demonstrates significant antiviral potential against influenza A virus in vivo by activating the host's innate immune response through the NR4A1 signaling pathway. The available data strongly supports its further investigation as a potential host-directed antiviral therapeutic.

Key areas for future research include:

  • In Vitro Studies: Determining the in vitro efficacy (IC50/EC50) of Cytosporone B against various strains of influenza A virus is a critical next step.

  • Broad-Spectrum Activity: Investigating the antiviral potential of Cytosporone B against other respiratory viruses and viruses that are sensitive to type I interferon responses.

  • Pharmacokinetics and Toxicology: Comprehensive studies on the pharmacokinetic profile and potential toxicity of Cytosporone B are necessary for any future clinical development.

  • Structure-Activity Relationship Studies: Exploring derivatives of Cytosporone B to potentially enhance its antiviral potency and drug-like properties.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the antiviral properties of Cytosporone B. The unique mechanism of action and promising in vivo data highlight its potential as a novel antiviral agent.

References

Methodological & Application

Application Notes and Protocols for Solid Phase Extraction of Cytochalasin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin B is a cell-permeable mycotoxin produced by various fungi. It is a potent inhibitor of actin polymerization, making it a valuable tool in cell biology research to study processes involving the actin cytoskeleton, such as cell motility, division, and morphology. Accurate quantification and analysis of Cytochalasin B from complex biological matrices are crucial for both research and potential therapeutic applications. Solid Phase Extraction (SPE) offers a robust and efficient method for the purification and concentration of Cytochalasin B prior to downstream analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

This document provides a detailed protocol for the solid phase extraction of Cytochalasin B from various biological samples, including fungal cultures, cell cultures, and tissue homogenates.

Data Presentation

The efficiency of a solid phase extraction protocol is determined by several key parameters. The following table summarizes quantitative data for the SPE of Cytochalasin B using C18 reversed-phase cartridges.

ParameterValueSample MatrixSorbentComments
Recovery Rate 70-100%Mouse OrgansC18 Silica GelRecovery is dependent on the specific tissue type and initial concentration.[1]
Loading Capacity 1-10% of sorbent massGeneralC18 Silica GelThe optimal loading capacity is dependent on the sample matrix and the concentration of Cytochalasin B. It is recommended to start with a load of approximately 1-5% of the sorbent bed weight.
Purity >95%Dehydrated MoldC18 Silica Gel (batch)Purity was determined by NMR and HPLC after a multi-step purification process that included batch adsorption.[1]
Elution Volume 1-2 mLGeneralC18 Silica GelA small elution volume is desirable to obtain a concentrated sample for sensitive downstream analysis.

Experimental Protocols

This section details the methodology for the solid phase extraction of Cytochalasin B from different biological matrices. The protocol is based on reversed-phase chromatography using a C18 sorbent.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg sorbent mass)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl Acetate (B1210297) (HPLC grade)

  • Deionized Water

  • Vacuum manifold for SPE

  • Collection tubes

  • Vortex mixer

  • Centrifuge

Sample Preparation:

  • Fungal Culture (Liquid):

    • Separate the mycelium from the culture broth by filtration.

    • Extract the filtrate with an equal volume of ethyl acetate.

    • Evaporate the ethyl acetate extract to dryness under reduced pressure.

    • Reconstitute the residue in a small volume of methanol:water (1:1, v/v).

  • Fungal Culture (Solid):

    • Dry the fungal mycelium (e.g., by lyophilization).

    • Grind the dried mycelium to a fine powder.

    • Extract the powder with methanol.

    • Filter the extract and evaporate to dryness.

    • Reconstitute the residue in methanol:water (1:1, v/v).

  • Cell Culture:

    • Cells: Pellet the cells by centrifugation. Lyse the cells using a suitable buffer and sonication or freeze-thaw cycles. Centrifuge to remove cell debris.

    • Supernatant: Use the cell culture supernatant directly.

    • Acidify the sample to pH < 4 with a suitable acid (e.g., formic acid) to ensure Cytochalasin B is in a neutral form.

  • Tissue Homogenate:

    • Homogenize the tissue in a suitable buffer.

    • Extract the homogenate with methanol.[1]

    • Centrifuge to pellet the tissue debris.

    • Collect the supernatant and evaporate the methanol.

    • Reconstitute the residue in methanol:water (1:1, v/v).

Solid Phase Extraction Protocol:

  • Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to run dry.

  • Sample Loading:

    • Load the prepared sample onto the conditioned cartridge at a slow, dropwise flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove less polar impurities.

  • Elution:

    • Elute Cytochalasin B from the cartridge with 2 x 1 mL of ethyl acetate or acetonitrile.[1] Collect the eluate in a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable solvent (e.g., methanol, acetonitrile) for downstream analysis.

Visualizations

Signaling Pathway of Cytochalasin B

CytochalasinB_Pathway cluster_actin Actin Dynamics G-actin G-actin F-actin_barbed F-actin (Barbed End +) G-actin->F-actin_barbed Polymerization F-actin_pointed F-actin (Pointed End -) G-actin->F-actin_pointed F-actin_barbed->G-actin Depolymerization F-actin_pointed->G-actin Depolymerization Cytochalasin B Cytochalasin B Cytochalasin B->F-actin_barbed Inhibition of Monomer Addition

Caption: Mechanism of action of Cytochalasin B on actin polymerization.

Experimental Workflow for Cytochalasin B Analysis

CytochalasinB_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_analysis Downstream Analysis Sample Sample Extraction Liquid-Liquid or Solid-Liquid Extraction Sample->Extraction Centrifugation Centrifugation/ Filtration Extraction->Centrifugation Reconstitution Reconstitution Centrifugation->Reconstitution Conditioning Conditioning Loading Loading Reconstitution->Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Drying Evaporation Elution->Drying Final_Reconstitution Reconstitution Drying->Final_Reconstitution Analysis HPLC / MS Final_Reconstitution->Analysis

Caption: General experimental workflow for the analysis of Cytochalasin B.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Cyclosporin B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the quantitative and qualitative analysis of Cyclosporin (B1163) B using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Disclaimer: Due to a scarcity of specific literature for Cytosporin B, this document provides detailed methodologies and data based on the extensive research available for the closely related and widely studied compound, Cyclosporin A (CsA). These protocols are expected to be highly applicable to Cytosporin B with minor modifications.

Introduction

Cyclosporins are a class of cyclic undecapeptides with potent immunosuppressive properties, crucial in preventing organ transplant rejection and treating autoimmune diseases.[1] Accurate and sensitive quantification of these compounds in biological matrices is essential for therapeutic drug monitoring (TDM) to ensure efficacy while avoiding toxicity.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high specificity, sensitivity, and accuracy compared to other methods like immunoassays.[3][4] This document outlines detailed protocols for the analysis of cyclosporins, focusing on LC-MS/MS based methodologies.

Quantitative Analysis

LC-MS/MS methods for cyclosporin quantification are typically performed in the Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity by monitoring specific precursor-to-product ion transitions.[5]

Table 1: Summary of LC-MS/MS Method Performance for Cyclosporin A Quantification
ParameterValueReference
Linear Range5.85 - 1890.00 ng/mL
10 - 1000 ng/mL
10 - 2000 µg/L
15.4 - 4400 µg/L
5.0 - 400.0 ng/mL
Lower Limit of Quantification (LLOQ)5.85 ng/mL
15.4 µg/L
5 ng/mL
Correlation Coefficient (r²)> 0.99
> 0.99
> 0.996
0.9998
0.9986
Inter-day Imprecision< 7.7%
< 15%
≤ 9%
Analytical Recovery94.9 - 103.5%
98.5 - 102.1%
84.01 ± 9.9% (absolute)
100.3 ± 9.19% (relative)

Experimental Protocols

Sample Preparation from Whole Blood

Accurate analysis begins with robust and reproducible sample preparation to remove matrix interferences. Protein precipitation is a common and efficient method.

Materials:

  • Whole blood samples with EDTA anticoagulant.

  • Internal Standard (IS) solution (e.g., Cyclosporin A-d12 or Ascomycin).

  • Precipitation Reagent: Methanol or Acetonitrile. Some methods utilize zinc sulfate (B86663) to improve protein precipitation.

  • Vortex mixer.

  • Centrifuge.

  • Autosampler vials.

Protocol:

  • Allow whole blood samples to thaw and come to room temperature.

  • To 50 µL of whole blood, add the internal standard solution.

  • Add the protein precipitation reagent (e.g., 100 µL of methanol).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Alternatively, a combination of protein precipitation followed by solid-phase extraction (SPE) can be employed for cleaner samples.

Liquid Chromatography

Chromatographic separation is critical for resolving the analyte from endogenous matrix components.

LC System Parameters:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: 2 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid in water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 60°C.

  • Injection Volume: 5-10 µL.

Gradient Elution Program:

Time (min)% Mobile Phase B
0.060
1.5100
2.5100
2.5160
3.560

This is an example gradient and should be optimized for the specific column and system.

Mass Spectrometry

Tandem mass spectrometry provides the necessary selectivity and sensitivity for quantification.

MS System Parameters:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Ionization Voltage: 5500 V.

  • Source Temperature: 325°C.

  • Gas Settings: Optimize curtain gas, collision gas, nebulizer gas, and drying gas pressures/flows for the specific instrument.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: For optimal sensitivity, monitoring the fragmentation of the ammonium adduct ([M+NH₄]⁺) is recommended.

  • Cyclosporin A: Precursor Ion (m/z) 1220.0 ([M+NH₄]⁺) → Product Ion (m/z) 1203.0.

  • Cyclosporin A (alternate): Precursor Ion (m/z) 1202.8 → Product Ion (m/z) 645.9.

  • Cyclosporin A-d12 (IS): Precursor Ion (m/z) 1232.0 → Product Ion (m/z) 1215.2.

  • Ascomycin (IS): Precursor Ion (m/z) 814.71 → Product Ion (m/z) 796.67.

Note: The optimal cone voltage and collision energy should be determined by infusing a standard solution of the analyte and internal standard.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing WholeBlood Whole Blood Sample AddIS Add Internal Standard WholeBlood->AddIS ProteinPrecip Protein Precipitation AddIS->ProteinPrecip Centrifuge Centrifugation ProteinPrecip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quant Quantification MS->Quant G Precursor [Cyclosporin A + NH₄]⁺ m/z 1220.0 Product [Cyclosporin A + H]⁺ m/z 1203.0 Precursor->Product Collision-Induced Dissociation Loss Loss of NH₃

References

Cytosporin B as a reference standard in cyclosporine analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Use of Cytosporin B as a Reference Standard in the Analysis of Cyclosporine

Introduction

Cyclosporine A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation to prevent graft rejection and in the treatment of various autoimmune disorders. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of cyclosporine in whole blood is essential to ensure efficacy while minimizing dose-related toxicities, such as nephrotoxicity and neurotoxicity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of cyclosporine, offering high sensitivity, specificity, and accuracy. A critical component of a robust LC-MS/MS assay is the use of a suitable internal standard (IS) to correct for variations in sample preparation, matrix effects, and instrument response. The ideal IS should be a close structural analogue of the analyte, co-elute with the analyte, and not be present in the biological matrix.

Cytosporin B, a naturally occurring analogue of Cyclosporin (B1163) A, presents itself as a theoretically excellent internal standard. Its structural similarity to Cyclosporin A ensures comparable extraction efficiency and ionization response, which are key characteristics for an effective internal standard. This application note details a comprehensive protocol for the analysis of cyclosporine in whole blood using Cytosporin B as a reference standard, employing a simple protein precipitation extraction followed by LC-MS/MS detection.

Physicochemical Properties

A comparison of the physicochemical properties of Cyclosporin A and Cytosporin B is essential for understanding their analytical behavior. The primary difference lies in the amino acid at position 2, which is L-α-aminobutyric acid in Cyclosporin A and L-alanine in Cytosporin B.

PropertyCyclosporin A (Analyte)Cytosporin B (Internal Standard)
Structure Cyclic undecapeptide7-L-Alaninecyclosporine A
Molecular Formula C₆₂H₁₁₁N₁₁O₁₂C₆₁H₁₀₉N₁₁O₁₂
Molecular Weight 1202.61 g/mol 1188.58 g/mol
Solubility Soluble in methanol, ethanol, acetone, ether, and chloroform; sparingly soluble in water.Soluble in DMSO and ethanol; limited water solubility.[1][2]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol outlines a straightforward and effective protein precipitation method for the extraction of cyclosporine from whole blood samples.

StepProcedure
1. Sample Thawing Allow patient whole blood samples, calibrators, and quality controls to thaw completely at room temperature. Vortex for 10 seconds to ensure homogeneity.
2. Aliquoting Pipette 100 µL of the whole blood sample into a 1.5 mL microcentrifuge tube.
3. Addition of IS Add 200 µL of the precipitating solution (Acetonitrile containing 50 ng/mL of Cytosporin B) to each tube.
4. Precipitation Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
5. Centrifugation Centrifuge the tubes at 13,000 rpm for 5 minutes to pellet the precipitated proteins.
6. Supernatant Transfer Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis

The following table details the optimized parameters for the chromatographic separation and mass spectrometric detection of Cyclosporin A and Cytosporin B.

ParameterSetting
Liquid Chromatography
   HPLC SystemWaters Alliance HT or equivalent
   ColumnC18, 50 x 2.1 mm, 2.7 µm
   Column Temperature60°C
   Mobile Phase A2 mM Ammonium Acetate and 0.1% Formic Acid in Water
   Mobile Phase BMethanol
   Flow Rate0.5 mL/min
   Injection Volume10 µL
   GradientIsocratic or a shallow gradient optimized for separation
Mass Spectrometry
   Mass SpectrometerWaters Quattro LC Tandem Mass Spectrometer or equivalent
   Ionization ModeElectrospray Ionization (ESI), Positive
   Monitored TransitionsCyclosporin A: [M+NH₄]⁺, m/z 1220.0 → 1203.0 Cytosporin B: [M+NH₄]⁺, m/z 1206.6 → (Predicted based on structure)
   Dwell Time150 ms
   Cone VoltageOptimized for parent ion intensity
   Collision EnergyOptimized for product ion intensity

Method Validation

The analytical method should be validated to ensure its reliability for clinical applications. The following table summarizes the expected performance characteristics of the assay.

Validation ParameterExpected Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%
Matrix Effect Minimal and compensated by the internal standard
Stability Stable under routine laboratory handling and storage conditions

Visualizations

Experimental Workflow

experimental_workflow sample_collection Whole Blood Sample (Patient, Calibrator, QC) protein_precipitation Protein Precipitation (Acetonitrile + Cytosporin B) sample_collection->protein_precipitation centrifugation Centrifugation (13,000 rpm, 5 min) protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: A schematic of the experimental workflow for cyclosporine analysis.

Cyclosporine Signaling Pathway

cyclosporine_pathway cluster_cell T-Cell CsA Cyclosporin A CsA_Cyp CsA-Cyclophilin Complex CsA->CsA_Cyp binds Cyp Cyclophilin Cyp->CsA_Cyp Calcineurin_active Active Calcineurin CsA_Cyp->Calcineurin_active inhibits NFAT_P NFAT-P (Cytoplasm) Calcineurin_active->NFAT_P dephosphorylates Calcineurin_inactive Inactive Calcineurin NFAT NFAT (Nucleus) NFAT_P->NFAT translocates to nucleus IL2_gene IL-2 Gene NFAT->IL2_gene activates transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL2 Interleukin-2 IL2_mRNA->IL2 T_cell_proliferation T-Cell Proliferation IL2->T_cell_proliferation promotes

Caption: The mechanism of action of Cyclosporin A.[1]

Conclusion

This application note provides a detailed framework for the development and validation of a robust LC-MS/MS method for the quantification of cyclosporine in whole blood, proposing Cytosporin B as a suitable internal standard. The structural similarity between Cytosporin B and Cyclosporin A makes it an ideal candidate to ensure accurate and precise results by effectively compensating for analytical variability. The described protein precipitation and LC-MS/MS protocol is simple, rapid, and can be readily implemented in a clinical laboratory setting for routine therapeutic drug monitoring of cyclosporine.

References

Application Notes and Protocols for Evaluating Cytosporin B Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosporin B is a cyclic peptide and a minor analogue of the well-characterized immunosuppressant, Cyclosporin A. Both compounds are produced by the fungus Tolypocladium inflatum. While sharing a structural resemblance, Cytosporin B exhibits significantly lower immunosuppressive activity compared to Cyclosporin A, with reports indicating it possesses less than 10% of the activity of the parent compound. The primary mechanism of action for cyclosporins involves the inhibition of calcineurin, a calcium/calmodulin-dependent phosphatase. This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of interleukin-2 (B1167480) (IL-2) and other cytokines crucial for T-cell activation and proliferation.

These application notes provide a comprehensive guide to evaluating the biological activity of Cytosporin B using various cell-based assays. Given the limited specific data available for Cytosporin B, the protocols detailed below are adapted from established methods for Cyclosporin A. Researchers should consider the lower potency of Cytosporin B when determining appropriate concentration ranges for their experiments.

Data Presentation

Due to the scarcity of published data specifically for Cytosporin B, the following tables include comparative data for Cyclosporin A to provide a frame of reference for expected potency. Researchers are encouraged to generate their own dose-response curves to determine the precise IC50 values for Cytosporin B in their specific assay systems.

Table 1: Comparative in vitro Immunosuppressive Activity of Cyclosporins

CompoundAssayTarget CellsReadoutApproximate IC50
Cyclosporin A Mixed Lymphocyte Culture (MLC)Human Peripheral Blood Mononuclear Cells (PBMCs)3H-thymidine incorporation10 - 100 ng/mL
Calcineurin Phosphatase InhibitionPurified enzyme or cell lysatesPhosphatase activity2 - 20 µg/L[1]
IL-2 Production InhibitionActivated T-cellsIL-2 concentration (ELISA)10 - 50 ng/mL
Cytosporin B Mixed Lymphocyte Culture (MLC)Human PBMCs3H-thymidine incorporation>1000 ng/mL (estimated)
Calcineurin Phosphatase InhibitionPurified enzyme or cell lysatesPhosphatase activity>200 µg/L (estimated)
IL-2 Production InhibitionActivated T-cellsIL-2 concentration (ELISA)>500 ng/mL (estimated)

Note: The IC50 values for Cytosporin B are estimations based on its reported lower potency. These values should be experimentally determined.

Experimental Protocols

T-Cell Proliferation Assay (Mixed Lymphocyte Culture)

This assay assesses the ability of Cytosporin B to inhibit T-cell proliferation in response to alloantigen stimulation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Cytosporin B (dissolved in DMSO, then diluted in culture medium)

  • Cyclosporin A (as a positive control)

  • [3H]-Thymidine

  • 96-well round-bottom culture plates

  • Cell harvester and liquid scintillation counter

Protocol:

  • Isolate PBMCs from the whole blood of two healthy donors using Ficoll-Paque density gradient centrifugation.

  • Resuspend the "responder" PBMCs from one donor at 1 x 106 cells/mL in complete RPMI 1640 medium.

  • Irradiate the "stimulator" PBMCs from the second donor (3000 rads) to prevent their proliferation and resuspend at 1 x 106 cells/mL.

  • In a 96-well plate, add 100 µL of responder cells (1 x 105 cells) to each well.

  • Prepare serial dilutions of Cytosporin B and Cyclosporin A in complete medium. Add 50 µL of the compound dilutions to the appropriate wells. Include a vehicle control (medium with DMSO).

  • Add 50 µL of stimulator cells (5 x 104 cells) to each well. The final volume should be 200 µL.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5 days.

  • Pulse the cells by adding 1 µCi of [3H]-Thymidine to each well 18 hours before harvesting.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporation of [3H]-Thymidine using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of Cytosporin B on a given cell line.

Materials:

  • Jurkat cells (or other suitable T-cell line)

  • RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Cytosporin B

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom culture plates

  • Microplate reader

Protocol:

  • Seed Jurkat cells at a density of 5 x 104 cells/well in 100 µL of complete medium in a 96-well plate.

  • Prepare serial dilutions of Cytosporin B in complete medium and add 100 µL to the respective wells. Include a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the CC50 (50% cytotoxic concentration).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) and membrane integrity.

Materials:

  • Jurkat cells

  • RPMI 1640 medium

  • Cytosporin B

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed Jurkat cells in a 6-well plate at a density of 5 x 105 cells/well and treat with various concentrations of Cytosporin B for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).

IL-2 Production Assay (ELISA)

This assay measures the inhibition of IL-2 secretion from activated T-cells.

Materials:

  • Human PBMCs or Jurkat cells

  • RPMI 1640 medium

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for cell stimulation

  • Cytosporin B

  • Human IL-2 ELISA Kit

  • 96-well culture plates

  • Microplate reader

Protocol:

  • Seed PBMCs or Jurkat cells at 2 x 105 cells/well in a 96-well plate.

  • Pre-incubate the cells with serial dilutions of Cytosporin B for 1 hour.

  • Stimulate the cells with PHA (e.g., 5 µg/mL) or plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.

  • Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Collect the cell culture supernatants by centrifugation.

  • Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of IL-2 inhibition and determine the IC50 value.

Visualizations

Cytosporin_Mechanism_of_Action cluster_cell T-Cell cluster_nucleus Nucleus cluster_outside Extracellular TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg activates IP3 IP3 PLCg->IP3 generates Ca Ca²⁺ IP3->Ca releases Calmodulin Calmodulin Ca->Calmodulin binds Calcineurin Calcineurin Calmodulin->Calcineurin activates NFATp NFAT-P (Inactive) Calcineurin->NFATp dephosphorylates NFAT NFAT (Active) NFATp->NFAT IL2_gene IL-2 Gene NFAT->IL2_gene translocates to nucleus and binds IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA transcription IL2_protein IL-2 Protein IL2_mRNA->IL2_protein translation APC Antigen Presenting Cell (APC) APC->TCR Antigen Presentation Proliferation T-Cell Proliferation IL2_protein->Proliferation promotes CytosporinB Cytosporin B Cyclophilin Cyclophilin CytosporinB->Cyclophilin binds Complex Cytosporin B- Cyclophilin Complex Cyclophilin->Complex Complex->Calcineurin inhibits

Caption: Mechanism of action of Cytosporin B.

TCell_Proliferation_Assay cluster_workflow T-Cell Proliferation Assay Workflow start Isolate PBMCs from two donors responder Responder PBMCs start->responder stimulator Stimulator PBMCs (Irradiated) start->stimulator plate Plate responder cells in 96-well plate responder->plate add_stim Add stimulator cells stimulator->add_stim add_cpd Add Cytosporin B/ Controls plate->add_cpd add_cpd->add_stim incubate Incubate for 5 days add_stim->incubate pulse Pulse with [³H]-Thymidine incubate->pulse harvest Harvest cells pulse->harvest measure Measure radioactivity harvest->measure analyze Analyze data (IC50) measure->analyze end End analyze->end

Caption: Workflow for the T-Cell Proliferation Assay.

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow start Seed and treat cells with Cytosporin B harvest Harvest and wash cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate for 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

References

Application Notes and Protocols for the Synthesis of Cyclosporin B Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the semi-synthetic methodologies for generating derivatives of Cyclosporin (B1163) B, an important cyclic undecapeptide with immunosuppressive properties. Given the structural similarity to the more extensively studied Cyclosporin A, the protocols outlined here are adapted from established methods for modifying Cyclosporin A. Cyclosporin B differs from Cyclosporin A only at amino acid position 2, containing an L-alanine residue in place of L-α-aminobutyric acid. This subtle difference is not expected to significantly alter the reactivity of other positions in the macrocycle, particularly the unique (4R)-4-[( E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt) residue at position 1, which is a primary target for chemical modification.[1][2][3]

Introduction to Cyclosporin B and its Therapeutic Potential

Cyclosporin B belongs to a class of cyclic peptides isolated from the fungus Tolypocladium inflatum. Like its analogue Cyclosporin A, it exhibits potent immunosuppressive activity by inhibiting the calcineurin-NFAT signaling pathway.[4][5] This inhibition is mediated by the formation of a complex between the cyclosporin molecule and an intracellular receptor, cyclophilin. The resulting complex then binds to and inhibits the phosphatase activity of calcineurin, preventing the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT). This cascade ultimately blocks the transcription of genes essential for T-cell activation, including interleukin-2 (B1167480) (IL-2).

The development of Cyclosporin B derivatives is a promising avenue for fine-tuning the therapeutic window of this class of drugs, potentially leading to compounds with reduced toxicity, altered pharmacokinetic profiles, or novel biological activities.

Strategic Approaches to Cyclosporin B Derivatization

Semi-synthesis, starting from the natural product, is the most common and efficient approach for generating cyclosporin derivatives. The primary sites for modification on the Cyclosporin macrocycle are the MeBmt residue at position 1 and the amide nitrogens.

Modification of the MeBmt Residue

The MeBmt residue offers several reactive handles for chemical modification, including the hydroxyl group and the carbon-carbon double bond in its side chain. These features allow for a wide range of chemical transformations to introduce diverse functionalities.

Amide Bond Reduction

Recent advances have demonstrated the feasibility of site-selective amide bond reduction within the Cyclosporin A macrocycle using borane (B79455) catalysts and silane (B1218182) reductants. This methodology can create novel derivatives with altered conformational properties and provides secondary amine handles for further functionalization. This approach is expected to be applicable to Cyclosporin B as well.

Experimental Protocols

The following protocols are adapted from established procedures for the semi-synthesis of Cyclosporin A derivatives and are presented as a guide for the generation of novel Cyclosporin B analogues.

Protocol 1: Oxidative Cleavage of the MeBmt Side Chain

This protocol describes the oxidative cleavage of the double bond in the MeBmt residue to generate a carboxylic acid derivative, which can be further functionalized.

Materials:

Procedure:

  • Dissolve Cyclosporin B in a 3:1 mixture of tert-butanol and water.

  • To this solution, add sodium periodate and a catalytic amount of potassium permanganate.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the resulting carboxylic acid derivative by silica gel column chromatography.

Protocol 2: Epoxidation and Ring Opening of the MeBmt Side Chain

This protocol outlines the epoxidation of the MeBmt double bond, followed by nucleophilic ring-opening to introduce an amino group.

Materials:

Procedure:

  • Dissolve Cyclosporin B in dichloromethane and add sodium bicarbonate.

  • Add m-chloroperoxybenzoic acid portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude epoxide.

  • Dissolve the crude epoxide in methanol and add an excess of ethylenediamine.

  • Stir the mixture at room temperature for 24 hours.

  • Remove the solvent and excess ethylenediamine under reduced pressure.

  • Purify the resulting amino-functionalized Cyclosporin B derivative by silica gel column chromatography.

Biological Activity Assessment

The immunosuppressive activity of newly synthesized Cyclosporin B derivatives can be evaluated using a variety of in vitro assays.

Protocol 3: In Vitro Calcineurin Phosphatase Activity Assay

This assay determines the IC₅₀ value of a compound for the inhibition of calcineurin, a key enzyme in the immunosuppressive pathway of cyclosporins.

Materials:

  • Recombinant human calcineurin

  • Recombinant human cyclophilin A

  • Calmodulin

  • RII phosphopeptide substrate

  • Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA, pH 7.5)

  • Malachite Green Phosphate Detection Solution

  • Cyclosporin B derivative (dissolved in DMSO)

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of the Cyclosporin B derivative in the assay buffer.

  • In a 96-well plate, add the assay buffer containing calmodulin and CaCl₂.

  • Add the Cyclosporin B derivative dilutions and a constant concentration of cyclophilin A to the respective wells.

  • Add recombinant calcineurin to all wells except the negative control.

  • Pre-incubate the plate at 30°C for 15 minutes to allow for complex formation.

  • Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to all wells.

  • Incubate at 30°C for 20-30 minutes.

  • Stop the reaction by adding the Malachite Green Phosphate Detection Solution.

  • Measure the absorbance at 620 nm after color development.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Protocol 4: Cyclophilin A Binding Assay

This competitive binding assay measures the affinity of a Cyclosporin B derivative for its intracellular receptor, cyclophilin A.

Materials:

  • Recombinant human cyclophilin A

  • [³H]-Cyclosporin A (radiolabeled tracer)

  • Cyclosporin B derivative

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Charcoal-dextran suspension

  • Scintillation vials and fluid

  • 96-well filter plate

Procedure:

  • Prepare serial dilutions of the unlabeled Cyclosporin B derivative.

  • In a 96-well plate, combine a constant amount of recombinant cyclophilin A, a constant amount of [³H]-Cyclosporin A, and the serially diluted Cyclosporin B derivative.

  • Incubate the mixture at room temperature for 1 hour to reach binding equilibrium.

  • Add a charcoal-dextran suspension to each well to adsorb the unbound [³H]-Cyclosporin A.

  • Centrifuge the plate to pellet the charcoal.

  • Transfer the supernatant (containing the protein-bound [³H]-Cyclosporin A) to scintillation vials.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Generate a competition curve by plotting the percentage of bound [³H]-Cyclosporin A against the concentration of the Cyclosporin B derivative to determine the IC₅₀ or Kᵢ value.

Quantitative Data Summary

The following tables summarize representative quantitative data for Cyclosporin A and its analogs. It is anticipated that derivatives of Cyclosporin B will exhibit similar trends in structure-activity relationships.

Table 1: Immunosuppressive Activity of Cyclosporin Analogs

CompoundTargetIC₅₀Reference
Cyclosporin ACalcineurin Inhibition~7 nM
Cyclosporin GLymphocyte Proliferation60 ± 7 µg/L
(γ-lactam) CsAThymocyte Proliferation4-13% of CsA activity
(des-N-methyl-lactam) CsAThymocyte Proliferation7-17% of CsA activity

Table 2: Cyclophilin A Binding Affinity of Cyclosporin Analogs

CompoundMethodK_d / IC₅₀Reference
Cyclosporin ACompetitive Binding< 70 nM (K_d for complex to calcineurin)
Cyclosporin G[³H]-CsA Displacement3.9 ± 5.4 x 10⁻⁷ M (DC₅₀)

Visualizations

Calcineurin-NFAT Signaling Pathway and Inhibition by Cyclosporin B

The following diagram illustrates the mechanism of action of Cyclosporin B in the calcineurin-NFAT signaling pathway.

Calcineurin_NFAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor Ca_influx Ca²⁺ Influx TCR->Ca_influx Antigen Presentation Calmodulin Calmodulin Ca_influx->Calmodulin activates Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive binds to Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active activates NFAT_P NFAT-P Calcineurin_active->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation Cyclophilin Cyclophilin Complex Cyclosporin B-Cyclophilin Complex Cyclophilin->Complex CyclosporinB Cyclosporin B CyclosporinB->Cyclophilin binds to Complex->Calcineurin_active inhibits Gene_transcription Gene Transcription (e.g., IL-2) NFAT_n->Gene_transcription activates workflow start Start: Cyclosporin B synthesis Semi-Synthetic Modification (e.g., at MeBmt residue) start->synthesis purification Purification and Characterization (HPLC, NMR, MS) synthesis->purification derivative Cyclosporin B Derivative purification->derivative bio_assays In Vitro Biological Assays derivative->bio_assays cyp_binding Cyclophilin Binding Assay bio_assays->cyp_binding calcineurin_inhibition Calcineurin Inhibition Assay bio_assays->calcineurin_inhibition data_analysis Data Analysis (IC₅₀, Kᵢ determination) cyp_binding->data_analysis calcineurin_inhibition->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar end Lead Compound Identification sar->end

References

Application Notes: Utilizing Dihydrocytochalasin B for the Study of P-glycoprotein Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is a 170 kDa transmembrane protein that functions as an ATP-dependent efflux pump.[1] It is a key member of the ATP-binding cassette (ABC) transporter superfamily and plays a crucial role in cellular detoxification by exporting a wide array of structurally diverse xenobiotics and metabolites out of cells.[2] This protective function, however, presents a significant challenge in clinical settings. P-gp is overexpressed in many cancer cells, leading to multidrug resistance (MDR) by actively pumping chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.[3] Furthermore, its expression in physiological barriers such as the gastrointestinal tract, blood-brain barrier, and placenta critically impacts drug absorption, distribution, and bioavailability.[2][3] Consequently, the identification and characterization of compounds that modulate P-gp activity are vital for overcoming MDR and improving drug delivery.

While the user specified "Cytosporin B," it is important to clarify that this is likely a misspelling of Cytochalasin B. Cytochalasin B's primary and well-documented mechanism of action is the disruption of actin microfilaments, and it is not considered an effective P-glycoprotein inhibitor. However, studies have shown that a closely related analog, Dihydrocytochalasin B , does interact with P-gp. Unlike classical inhibitors, Dihydrocytochalasin B has been observed to stimulate the ATPase activity of P-glycoprotein, an effect it shares with known P-gp substrates and modulators like verapamil. This makes Dihydrocytochalasin B an interesting tool compound for probing the complex mechanics of P-gp function, particularly for studying the coupling of ATP hydrolysis to substrate transport.

These notes provide an overview and detailed protocols for using Dihydrocytochalasin B in concert with standard P-gp substrates and inhibitors to characterize P-gp activity in vitro.

Mechanism of P-glycoprotein and Inhibition

P-gp utilizes the energy from ATP hydrolysis to drive the efflux of substrates. The process involves substrate binding to one or more sites within the transmembrane domains of the protein, followed by ATP binding to the nucleotide-binding domains (NBDs) on the cytoplasmic side. This triggers a conformational change that translocates the substrate across the membrane and out of the cell.

P-gp inhibitors can interfere with this cycle through several mechanisms:

  • Competitive Inhibition: The inhibitor competes with the substrate for the same binding site on P-gp.

  • Non-competitive Inhibition: The inhibitor binds to a different site on P-gp, inducing a conformational change that prevents substrate transport.

  • Inhibition of ATPase Activity: The compound interferes with ATP binding or hydrolysis, thus preventing the energy-dependent efflux process.

Dihydrocytochalasin B appears to act as a modulator, stimulating the ATPase activity of P-gp, which suggests it binds to the transporter and promotes the catalytic cycle, similar to a transport substrate.

cluster_membrane Cell Membrane cluster_inside cluster_outside Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Drug_out Drug Substrate Pgp->Drug_out 3. Efflux Drug_in Drug Substrate Drug_in->Pgp 1. Binding ATP ATP ATP->Pgp 2. ATP Hydrolysis Inhibitor P-gp Inhibitor Inhibitor->Pgp Inhibition

Caption: Mechanism of P-gp mediated drug efflux and inhibition.

Data Presentation: P-gp Modulation

The following tables summarize quantitative data for Dihydrocytochalasin B in comparison to well-characterized P-gp inhibitors. IC50 values represent the concentration of a compound required to inhibit 50% of P-gp activity, which can vary depending on the cell line, substrate, and assay used.

Table 1: Effect of Cytochalasins on P-gp Substrate Accumulation

Compound Effect on [3H]-vinblastine Accumulation in MCF-7/ADR cells
Verapamil Strong Increase
Dihydrocytochalasin B Moderate Increase
Cytochalasin E Mild Increase
Cytochalasin B Minimal to No Increase
Cytochalasins A, C, D, H, J No Alteration

Data sourced from a study on differential interactions of cytochalasins with P-glycoprotein.

Table 2: Effect of Dihydrocytochalasin B and Reference Compounds on P-gp ATPase Activity

Compound Effect on P-gp ATPase Activity
Verapamil Significant Stimulation
Dihydrocytochalasin B Significant Stimulation
Other Cytochalasins Ineffective

Data summarized from studies on P-gp's drug-stimulated ATPase activity.

Table 3: IC50 Values of Common P-gp Inhibitors (for reference)

Inhibitor Substrate Cell Line / System IC50 (µM)
Verapamil Rhodamine 123 MCF7R 1.8
Cyclosporin A Rhodamine 123 MCF7R 1.2
Elacridar (GF120918) Rhodamine 123 MCF7R 0.05
Ketoconazole Digoxin Caco-2 0.244

These values are illustrative and sourced from various studies. Actual IC50 values should be determined experimentally under consistent conditions.

Experimental Protocols

The following are standard protocols that can be adapted to study the effects of Dihydrocytochalasin B and other compounds on P-gp function.

Protocol 1: Rhodamine 123 Efflux Assay using Flow Cytometry

This assay measures the ability of P-gp to efflux the fluorescent substrate Rhodamine 123 (Rh123). P-gp inhibitors will increase the intracellular accumulation of Rh123.

cluster_workflow Rhodamine 123 Efflux Assay Workflow start Seed P-gp expressing and parental cells incubate1 Incubate cells with test compound (e.g., Dihydrocytochalasin B) and Rh123 substrate start->incubate1 wash Wash cells with ice-cold PBS incubate1->wash resuspend Resuspend cells in fresh, cold buffer wash->resuspend analyze Analyze fluorescence by Flow Cytometry resuspend->analyze end Calculate IC50 or fold-increase in fluorescence analyze->end

Caption: Experimental workflow for the Rhodamine 123 efflux assay.

Materials:

  • P-gp overexpressing cell line (e.g., MCF-7/ADR, K562/ADR) and corresponding parental cell line (e.g., MCF-7, K562).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • Rhodamine 123 (stock solution in DMSO).

  • Dihydrocytochalasin B and other test compounds/inhibitors (e.g., Verapamil as a positive control).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Seed cells in appropriate culture plates (e.g., 24-well plates) to achieve 80-90% confluency on the day of the experiment.

  • Compound Preparation: Prepare serial dilutions of Dihydrocytochalasin B and control inhibitors in culture medium. A typical concentration range for initial screening is 0.1 to 100 µM.

  • Rhodamine 123 Loading:

    • Aspirate the culture medium from the cells.

    • Add pre-warmed medium containing the test compounds (and a vehicle control) to the respective wells.

    • Add Rhodamine 123 to a final concentration of approximately 5 µM.

    • Incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Cell Collection and Washing:

    • Stop the incubation by placing the plate on ice.

    • Aspirate the loading solution and wash the cells twice with ice-cold PBS.

    • Harvest the cells by trypsinization, then neutralize with cold complete medium and centrifuge at 300 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in an appropriate volume of ice-cold PBS for flow cytometry analysis.

  • Flow Cytometry Analysis:

    • Analyze the cell samples on a flow cytometer, using an excitation wavelength of 488 nm and measuring emission at ~525 nm.

    • Gate on the live cell population based on forward and side scatter.

    • Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample.

  • Data Analysis:

    • Calculate the fold increase in fluorescence for compound-treated cells relative to vehicle-treated cells.

    • For dose-response experiments, plot the MFI against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

Protocol 2: Calcein-AM Uptake Assay

This assay relies on the P-gp-mediated efflux of the non-fluorescent substrate Calcein-AM. Once inside the cell, esterases cleave Calcein-AM into the highly fluorescent calcein, which is not a P-gp substrate and is trapped intracellularly. Inhibition of P-gp leads to higher intracellular accumulation of Calcein-AM, resulting in a stronger fluorescent signal.

Materials:

  • P-gp overexpressing and parental cell lines.

  • Black, clear-bottom 96-well plates.

  • Calcein-AM (stock solution in DMSO).

  • Dihydrocytochalasin B and control inhibitors.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Incubation:

    • Prepare serial dilutions of Dihydrocytochalasin B and controls in assay buffer (e.g., HBSS or serum-free medium).

    • Remove the culture medium from the wells and add the compound dilutions.

    • Incubate for 15-30 minutes at 37°C.

  • Calcein-AM Addition: Add Calcein-AM to each well to a final concentration of 0.25-1 µM.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Wash the cells three times with ice-cold PBS.

    • Add PBS to each well.

    • Measure the intracellular fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence signal of treated cells to the vehicle control.

    • Determine IC50 values as described for the Rhodamine 123 assay.

Protocol 3: P-gp ATPase Activity Assay

This assay directly measures the ATP hydrolysis activity of P-gp in isolated membrane vesicles. P-gp substrates and modulators often stimulate basal ATPase activity, while some inhibitors may reduce it. The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from ATP.

Materials:

  • Membrane vesicles from cells overexpressing P-gp (e.g., from Sf9 insect cells).

  • Assay Buffer (e.g., 50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT).

  • ATP solution (with MgCl2).

  • Dihydrocytochalasin B and control compounds (Verapamil as a stimulator, Sodium Orthovanadate (Na3VO4) as an inhibitor).

  • Reagents for phosphate detection (e.g., a malachite green-based colorimetric reagent).

  • Microplate reader for absorbance measurements.

Procedure:

  • Reagent Preparation: Prepare solutions of test compounds, controls, and ATP in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 20-40 µL of assay buffer per well.

    • Add 10 µL of the test compound dilutions (Dihydrocytochalasin B, Verapamil) or inhibitor (Vanadate, to determine P-gp specific activity).

    • Add 10 µL of P-gp membrane vesicles (5-10 µg protein) to each well and pre-incubate for 5 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding 10 µL of MgATP (final concentration 3-5 mM) to all wells.

  • Incubation: Incubate the plate for 20-40 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Detect Phosphate:

    • Stop the reaction by adding the colorimetric phosphate detection reagent.

    • Allow color to develop according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

  • Data Analysis:

    • Create a standard curve using known concentrations of phosphate.

    • Calculate the amount of Pi released in each well.

    • The P-gp specific activity is the difference between the activity in the absence and presence of vanadate.

    • Plot the stimulation or inhibition of ATPase activity as a percentage of the basal P-gp specific activity against the compound concentration.

P-glycoprotein Regulatory Pathways

The expression and function of P-gp are regulated by various intracellular signaling pathways. Chronic exposure to certain drugs or cellular stress can lead to the upregulation of P-gp expression, contributing to acquired drug resistance. Key pathways involved include the PI3K/Akt, Wnt/β-catenin, and MAPK/ERK pathways, which often converge on transcription factors that bind to the ABCB1 gene promoter. Understanding these pathways is crucial for developing strategies to circumvent P-gp-mediated resistance at the transcriptional level.

cluster_pathway P-gp Expression Regulation GF Growth Factors / Cytokines PI3K PI3K GF->PI3K Stress Cellular Stress (e.g., Chemotherapy) MAPK MAPK/ERK Stress->MAPK p38 p38 MAPK Stress->p38 p53 p53 Stress->p53 Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MAPK->NFkB Pgp_gene ABCB1 Gene p38->Pgp_gene Downregulation NFkB->Pgp_gene Upregulation p53->Pgp_gene Downregulation Nucleus Nucleus Pgp_protein P-gp Protein Pgp_gene->Pgp_protein Transcription & Translation

Caption: Simplified signaling pathways regulating P-gp expression.

References

Application Notes and Protocols: Investigating the Effects of Cytochalasin B on Osteoclast Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin B is a cell-permeable mycotoxin known to be a potent inhibitor of actin polymerization.[1] It functions by binding to the barbed end of actin filaments, preventing both the association and dissociation of monomers.[1] In osteoclasts, the actin cytoskeleton is crucial for their unique bone-resorbing function. It forms the sealing zone, a specialized structure that anchors the cell to the bone matrix and isolates the acidic resorption lacuna.[2][3] Disruption of the actin cytoskeleton by agents like cytochalasins has been shown to inhibit bone resorption by preventing the formation of the ruffled border and clear zone complex.[4]

While the role of Cytochalasin B in disrupting osteoclast function is established, its specific use as an inducer of apoptosis in osteoclasts is not well-documented in scientific literature. Studies on other cell types have shown that Cytochalasin B can induce apoptosis, for instance, in HeLa cells through the mitochondrial pathway. However, research on human Wharton's Jelly Mesenchymal Stem Cells indicated that Cytochalasin B did not increase apoptosis. The pro-apoptotic effect of Cytochalasin B appears to be cell-type specific.

These application notes provide a framework for researchers interested in investigating the potential of Cytochalasin B to induce apoptosis in osteoclasts. The protocols outlined below are standard methods for assessing apoptosis in osteoclast cultures and can be adapted to test the effects of Cytochalasin B.

Mechanism of Action of Cytochalasin B

Cytochalasin B's primary molecular target is actin. By inhibiting actin filament dynamics, it disrupts cellular processes that are highly dependent on a functional actin cytoskeleton, including cell motility, division, and maintenance of cell shape. In osteoclasts, this disruption directly impairs their ability to form the actin ring essential for bone resorption. While this functional inhibition is clear, it is plausible that prolonged cytoskeletal disruption could trigger programmed cell death, or apoptosis, as a secondary effect.

Quantitative Data Summary

As there is limited specific data on Cytochalasin B-induced apoptosis in osteoclasts, the following tables present hypothetical data that could be generated from the experimental protocols described below. These tables are intended to serve as a template for data presentation.

Table 1: Dose-Dependent Effect of Cytochalasin B on Osteoclast Viability and Apoptosis

Cytochalasin B Concentration (µM)Cell Viability (%) (MTT Assay)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Vehicle Control)100 ± 54 ± 12 ± 0.5
0.195 ± 66 ± 1.53 ± 0.7
180 ± 715 ± 28 ± 1
1050 ± 835 ± 320 ± 2
2525 ± 550 ± 435 ± 3

Data are represented as mean ± standard deviation from a representative experiment.

Table 2: Time-Course of Cytochalasin B-Induced Caspase-3 Activity in Osteoclasts

Time (hours)Relative Caspase-3 Activity (Fold Change vs. Control)
01.0
61.8 ± 0.2
123.5 ± 0.4
245.2 ± 0.6
482.5 ± 0.3

Osteoclasts were treated with 10 µM Cytochalasin B. Data are represented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Osteoclast Culture and Differentiation

This protocol describes the generation of mature osteoclasts from bone marrow macrophages (BMMs) or a precursor cell line like RAW 264.7.

Materials:

  • Bone marrow cells isolated from mice or RAW 264.7 cell line

  • Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)

  • Culture plates/dishes

  • TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

Procedure:

  • Cell Seeding:

    • For BMMs: Isolate bone marrow cells and culture in α-MEM with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 2-3 days to generate BMMs.

    • For RAW 264.7 cells: Seed cells at a density of 2.5 x 10^4 cells/cm² in α-MEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Osteoclast Differentiation: To induce differentiation, culture the cells in α-MEM with 10% FBS, 1% Penicillin-Streptomycin, 30 ng/mL M-CSF (for BMMs), and 50 ng/mL RANKL.

  • Medium Change: Replace the differentiation medium every 48 hours.

  • Osteoclast Formation: Mature, multinucleated, TRAP-positive osteoclasts should be visible after 5-7 days. Confirm differentiation by TRAP staining.

Protocol 2: Induction of Apoptosis with Cytochalasin B

Materials:

  • Mature osteoclast culture (from Protocol 1)

  • Cytochalasin B stock solution (dissolved in DMSO)

  • Cell culture medium

Procedure:

  • Prepare Cytochalasin B Dilutions: Prepare a series of working concentrations of Cytochalasin B in fresh cell culture medium. A starting range of 0.1 µM to 25 µM is recommended for initial dose-response experiments.

  • Vehicle Control: Prepare a vehicle control with the same concentration of DMSO used for the highest Cytochalasin B concentration.

  • Treatment: Remove the existing medium from the mature osteoclast cultures and replace it with the medium containing different concentrations of Cytochalasin B or the vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, 24, or 48 hours) for time-course experiments.

Protocol 3: Assessment of Osteoclast Apoptosis

A. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Gently scrape and collect the osteoclasts.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

B. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • TUNEL Assay Kit

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Fluorescence microscope

Procedure:

  • Fixation: Fix the treated osteoclasts on coverslips with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Permeabilization: Wash with PBS and then permeabilize the cells with the permeabilization solution for 5-15 minutes on ice.

  • TUNEL Reaction: Follow the manufacturer's protocol for the TUNEL reaction, which involves incubating the cells with TdT enzyme and labeled nucleotides (e.g., BrdUTP or FITC-dUTP).

  • Counterstaining (Optional): Counterstain nuclei with DAPI or Hoechst.

  • Imaging: Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.

C. Caspase Activity Assay

This assay measures the activity of key executioner caspases like caspase-3.

Materials:

  • Caspase-3 Colorimetric or Fluorometric Assay Kit

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Cell Lysis: Lyse the treated osteoclasts according to the kit manufacturer's instructions to release cellular proteins.

  • Assay Reaction: Add the cell lysate to a microplate well containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AFC for fluorometric assays).

  • Incubation: Incubate at 37°C for the time specified in the kit protocol.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

Visualizations

experimental_workflow cluster_assays Apoptosis Assays culture Osteoclast Precursor Culture (BMMs or RAW 264.7) differentiation Induce Differentiation (RANKL + M-CSF) culture->differentiation mature_oc Mature Osteoclasts differentiation->mature_oc treatment Treat with Cytochalasin B (Dose-response & Time-course) mature_oc->treatment annexin_v Annexin V / PI Staining (Flow Cytometry) treatment->annexin_v tunel TUNEL Assay (Microscopy) treatment->tunel caspase Caspase-3 Activity (Plate Reader) treatment->caspase analysis Data Analysis & Interpretation annexin_v->analysis tunel->analysis caspase->analysis

Experimental workflow for assessing Cytochalasin B-induced apoptosis in osteoclasts.

apoptosis_pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway stimulus Apoptotic Stimulus (e.g., Cytochalasin B) bcl2_family Bax/Bcl-2 Regulation stimulus->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Executioner Caspase-3 Activation casp9->casp3 death_receptor Death Receptors (e.g., Fas) disc DISC Formation death_receptor->disc casp8 Caspase-8 Activation disc->casp8 casp8->casp3 apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) casp3->apoptosis

Generalized signaling pathways of osteoclast apoptosis.

Conclusion

While Cytochalasin B is a powerful tool for studying the role of the actin cytoskeleton in osteoclast function, its application in specifically inducing apoptosis in these cells requires further investigation. The protocols and frameworks provided here offer a comprehensive guide for researchers to explore this potential application, quantify its effects, and elucidate the underlying molecular mechanisms. Careful dose-response and time-course studies are essential to distinguish between apoptosis and non-apoptotic cell death and to determine the optimal conditions for using Cytochalasin B in osteoclast apoptosis studies.

References

Troubleshooting & Optimization

Technical Support Center: Cytochalasin B Solubility and Usage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the low solubility of Cytochalasin B in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is Cytochalasin B poorly soluble in water?

A1: Cytochalasin B is a mycotoxin characterized by a large, complex chemical structure that includes a highly substituted hydrogenated isoindole ring fused to a macrocyclic ring.[1][2] This structure has significant hydrophobic regions, making it "essentially insoluble in water".[1]

Q2: What is the recommended solvent for preparing a Cytochalasin B stock solution?

A2: Organic solvents are recommended for preparing stock solutions of Cytochalasin B.[3] Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are excellent choices due to the high solubility of Cytochalasin B in these solvents.[1][3] Ethanol and acetone (B3395972) can also be used, but the solubility is lower.[1]

Q3: How do I prepare a working solution of Cytochalasin B in my aqueous cell culture medium?

A3: To prepare a working solution, you should first dissolve the Cytochalasin B in an organic solvent like DMSO to create a high-concentration stock solution.[1][3] This stock solution can then be diluted into your aqueous cell culture medium to the desired final concentration.[3] It is recommended to add the stock solution directly into the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.[4]

Q4: I've prepared my working solution, but I see a precipitate. What happened?

A4: Precipitation upon dilution into an aqueous buffer is a common issue. This can occur if the final concentration of Cytochalasin B exceeds its solubility limit in the aqueous medium.[4] The method of dilution is also critical; adding the stock solution too slowly or without adequate mixing can cause the compound to precipitate.[4] Pre-warming the culture medium to 37°C before adding the stock solution may help prevent precipitation.[4]

Q5: What is the maximum concentration of DMSO that is safe for my cells?

A5: The final concentration of DMSO in your aqueous medium should not exceed a level that is toxic to your cells.[4][5] Generally, it is advised to keep the final DMSO concentration at 0.1% or lower, as higher concentrations can have adverse effects on many cultured cells.[1][5]

Q6: How should I store my Cytochalasin B stock and working solutions?

A6: Solid Cytochalasin B should be stored at -20°C.[1][3] Stock solutions prepared in DMSO can be stored at -20°C or -80°C for extended periods; one source suggests stability for up to 6 months at -80°C and 1 month at -20°C.[6] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[6] Aqueous working solutions are not stable and it is recommended not to store them for more than one day.[3]

Quantitative Data: Solubility of Cytochalasin B

The following table summarizes the solubility of Cytochalasin B in various solvents at room temperature.

SolventSolubility (mg/mL)
Dimethylformamide (DMF)~492[1]
Dimethyl sulfoxide (DMSO)~371[1]
Ethanol~20-35[1][3]
Acetone~10[1]
DMF:PBS (pH 7.2) (1:20 solution)~0.05[3]
WaterInsoluble[1][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Cytochalasin B Stock Solution in DMSO

Materials:

  • Cytochalasin B (MW: 479.6 g/mol )[3]

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Weigh out 4.8 mg of Cytochalasin B powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the Cytochalasin B is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM Cytochalasin B stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium

  • Sterile conical tube

Methodology:

  • Calculate the volume of the 10 mM stock solution needed for the desired final concentration and volume. For example, to make 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution (using the C1V1 = C2V2 dilution formula).

  • Add the desired volume of pre-warmed cell culture medium to a sterile conical tube.

  • While gently vortexing or swirling the medium, add the calculated volume of the Cytochalasin B stock solution directly into the medium.

  • Ensure the solution is mixed thoroughly to achieve a homogenous working solution.

  • Use the working solution immediately for your experiment. Do not store the aqueous solution.[3]

Troubleshooting Guide

Problem 1: A precipitate formed immediately when I added the stock solution to my cell culture medium.

  • Cause: The concentration of Cytochalasin B in the aqueous medium may be too high, or the mixing was not rapid enough.

  • Solution:

    • Ensure your final concentration is within the low solubility limit of Cytochalasin B in your specific medium.[1]

    • Try pre-warming your cell culture medium to 37°C before adding the stock solution.[4]

    • Add the stock solution dropwise while vigorously vortexing or swirling the medium to ensure rapid dispersion.[4]

    • Consider preparing an intermediate dilution in a co-solvent that is miscible with your aqueous medium, though this may increase the final solvent concentration.

Problem 2: My working solution was initially clear but became cloudy or formed a precipitate over time.

  • Cause: Cytochalasin B has very limited stability in aqueous solutions.[3]

  • Solution:

    • Always prepare the aqueous working solution fresh before each experiment.

    • It is not recommended to store aqueous solutions of Cytochalasin B for more than one day.[3]

Problem 3: I'm observing unexpected cytotoxicity or other off-target effects in my cell culture.

  • Cause: The organic solvent (e.g., DMSO) used to dissolve Cytochalasin B can be toxic to cells at higher concentrations.[1][5]

  • Solution:

    • Calculate the final concentration of the solvent in your working solution and ensure it is below the toxic threshold for your specific cell line (typically <0.5%, ideally ≤0.1%).[1][4]

    • Run a vehicle control experiment, treating a sample of your cells with the same final concentration of the solvent alone to differentiate between the effects of the solvent and Cytochalasin B.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock1 Weigh Cytochalasin B Powder stock2 Dissolve in 100% DMSO stock1->stock2 stock3 Vortex until Clear stock2->stock3 stock4 Aliquot & Store at -80°C stock3->stock4 work2 Add Stock Solution to Medium (while vortexing) stock4->work2 Dilute to final concentration (e.g., 1:1000 for 10µM) work1 Pre-warm Aqueous Medium (37°C) work1->work2 work3 Use Immediately in Experiment work2->work3 mechanism_of_action cluster_actin Actin Polymerization cluster_effects Cellular Effects G_actin G-actin (Monomers) F_actin F-actin (Filament) G_actin->F_actin Polymerization Block Blocks monomer addition at barbed (+) end Inhibit_division Inhibits Cell Division F_actin->Inhibit_division Inhibit_movement Inhibits Cell Movement F_actin->Inhibit_movement Induce_extrusion Induces Nuclear Extrusion F_actin->Induce_extrusion CytoB Cytochalasin B CytoB->F_actin Inhibit_transport Inhibits Glucose Transport CytoB->Inhibit_transport

References

Cytosporin B degradation during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the storage, handling, and potential degradation of Cytochalasin B.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving Cytochalasin B, with a focus on problems related to its stability and activity.

Issue 1: Reduced or No Cellular Effect Observed

Question: I am not observing the expected morphological changes (e.g., cell rounding, membrane blebbing) in my cell culture after treatment with Cytochalasin B. Could my stock solution have degraded?

Possible Causes and Troubleshooting Steps:

  • Improper Storage: Cytochalasin B, especially in solution, is susceptible to degradation if not stored correctly.

    • Recommendation: Always store stock solutions at -20°C or lower.[1][2] DMSO stock solutions are reported to be stable for up to three months when stored at -20°C. For long-term storage, aliquoting the stock solution to avoid multiple freeze-thaw cycles is recommended.[3] Solid Cytochalasin B is stable for at least four years when stored at -20°C.[4]

  • Degradation in Working Solution: Aqueous solutions of Cytochalasin B are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[4]

    • Recommendation: Prepare the final working solution in your cell culture medium immediately before use.

  • Incorrect Concentration: The effective concentration of Cytochalasin B can vary significantly between cell types.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Effective concentrations in vivo can be as low as 2 µM.

  • Off-Target Effects Masking On-Target Activity: Cytochalasin B is a known inhibitor of glucose transport, which can lead to secondary metabolic effects that might be misinterpreted.

    • Recommendation: To confirm that the observed (or lack of) phenotype is due to actin disruption, consider using Dihydrocytochalasin B as a control. Dihydrocytochalasin B disrupts the actin cytoskeleton but does not inhibit glucose transport.

Issue 2: Inconsistent Results Between Experiments

Question: I am seeing significant variability in the cellular response to Cytochalasin B across different experimental days, even when using the same protocol. What could be the cause?

Possible Causes and Troubleshooting Steps:

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation of the compound and introduce variability.

    • Recommendation: Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Light Exposure: While Cytochalasin B is considered more photostable than other cytochalasins, prolonged exposure to light, especially in solution, should be avoided.

    • Recommendation: Protect stock and working solutions from light by using amber vials or wrapping tubes in foil.

  • Variability in Cell Culture: Differences in cell passage number, confluency, or metabolic state can affect their sensitivity to Cytochalasin B.

    • Recommendation: Standardize your cell culture conditions as much as possible, including seeding density and passage number.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store solid Cytochalasin B?

    • A1: Solid Cytochalasin B should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it is stable for at least four years.

  • Q2: What is the best solvent for preparing Cytochalasin B stock solutions?

    • A2: DMSO is the most common and recommended solvent for preparing concentrated stock solutions of Cytochalasin B. Ethanol and DMF can also be used.

  • Q3: How should I store my Cytochalasin B stock solution?

    • A3: Stock solutions should be stored at -20°C or -80°C. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. DMSO solutions are reported to be stable for up to three months at -20°C.

  • Q4: Can I store Cytochalasin B in an aqueous solution (e.g., cell culture medium)?

    • A4: No, it is not recommended to store Cytochalasin B in aqueous solutions for more than a day as it is sparingly soluble and prone to degradation. Always prepare fresh dilutions in your aqueous buffer or medium immediately before your experiment.

Degradation

  • Q5: What are the main factors that can cause Cytochalasin B to degrade?

    • A5: The primary factors contributing to Cytochalasin B degradation are improper storage temperature, multiple freeze-thaw cycles, and prolonged exposure to non-optimal pH or light in solution.

  • Q6: Are there any visible signs of Cytochalasin B degradation?

    • A6: There are no obvious visual indicators of degradation (e.g., color change) in the solution. The most reliable indicator of degradation is a loss of biological activity in your experiments.

  • Q7: How can I test if my Cytochalasin B has degraded?

    • A7: The most direct way is to perform a functional assay with a sensitive cell line and compare the results with a fresh stock of Cytochalasin B. Alternatively, analytical methods like HPLC can be used to assess the purity and concentration of your solution.

Quantitative Data on Stability

Direct quantitative data on the degradation kinetics of the Cytochalasin B molecule itself is limited in the scientific literature. However, a study on Cytochalasin B-induced membrane vesicles (CIMVs) provides valuable insights into the stability under different storage conditions, which can be an indicator of the overall stability of the experimental system.

Table 1: Stability of Cytochalasin B-Induced Membrane Vesicles (CIMVs) under Various Storage Conditions

Storage ConditionParameterDay 1Day 7Day 28Day 112
Saline at +4°C CIMV Count (x10³)427.1 ± 19.1StableStable393.9 ± 73.4
Saline at -20°C CIMV Count (x10³)513.9 ± 15.7StableStable529.5 ± 35.6
Saline at +25°C CIMV Count (x10³)153.3 ± 23.5-317.1 ± 11.5-
Freeze-dried at -20°C CIMV Count (x10³)253.2 ± 17.0StableStable326.6 ± 50.1
Serum at +37°C CIMV Count (x10³)502.4 ± 36.3218.2 ± 8.0--

Data adapted from a study on the storage stability of CIMVs. The CIMV count is an indirect measure of stability. A decrease in the number of vesicles suggests degradation. The study concluded that freezing at -20°C in saline is the optimal method for preserving CIMVs.

Experimental Protocols

Protocol 1: Assessment of Cytochalasin B Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of a Cytochalasin B solution. It is based on a published method for analyzing Cytochalasin B in biological samples and may require optimization for specific laboratory conditions.

Materials:

  • Cytochalasin B solution to be tested

  • Freshly prepared Cytochalasin B standard solution of known concentration

  • HPLC-grade methanol

  • HPLC-grade hexane (B92381)

  • HPLC-grade tetrahydrofuran (B95107) (THF)

  • HPLC system with a UV detector (230 nm)

  • Silica gel HPLC column (e.g., Lichrosorb Si60)

Procedure:

  • Sample Preparation:

    • Dilute an aliquot of your Cytochalasin B stock solution (and the fresh standard) in the mobile phase to a final concentration within the linear range of the detector.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase is a mixture of hexane and THF (e.g., 60:40 v/v).

    • Flow Rate: Set a suitable flow rate (e.g., 1.0 mL/min).

    • Detection: Monitor the absorbance at 230 nm.

    • Injection Volume: Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions.

  • Data Analysis:

    • Compare the peak area of Cytochalasin B in your test sample to the peak area of the fresh standard solution.

    • A significant decrease in the peak area of the test sample compared to the standard indicates degradation.

    • The percentage of remaining Cytochalasin B can be calculated as: (Peak Area of Sample / Peak Area of Standard) * 100%.

Protocol 2: Functional Bioassay to Test Cytochalasin B Activity

This protocol describes a simple bioassay to functionally test the activity of your Cytochalasin B solution.

Materials:

  • A sensitive cell line (e.g., fibroblasts, HeLa cells)

  • Complete cell culture medium

  • Your Cytochalasin B solution

  • A fresh, validated stock of Cytochalasin B (as a positive control)

  • Vehicle control (e.g., DMSO)

  • Phase-contrast microscope

Procedure:

  • Cell Seeding: Seed your chosen cell line in a multi-well plate and allow them to adhere and grow to a desired confluency (e.g., 50-70%).

  • Treatment:

    • Prepare serial dilutions of your test Cytochalasin B solution, the positive control Cytochalasin B, and the vehicle control in complete cell culture medium.

    • Remove the old medium from the cells and add the prepared treatment media.

  • Incubation: Incubate the cells for a sufficient period to observe morphological changes (e.g., 30 minutes to a few hours).

  • Observation:

    • Observe the cells under a phase-contrast microscope.

    • Look for characteristic effects of Cytochalasin B, such as cell rounding, membrane blebbing, and disruption of the actin cytoskeleton.

  • Analysis:

    • Compare the morphological changes induced by your test solution to those induced by the positive control at the same concentrations.

    • If your test solution requires a significantly higher concentration to induce the same effect as the positive control, or if it has no effect at all, it has likely degraded.

Visualizations

Signaling Pathway Affected by Cytochalasin B

CytochalasinB_Pathway cluster_0 Cellular Processes CytoB Cytochalasin B ActinPoly Actin Polymerization CytoB->ActinPoly Inhibits Src Src Kinase ActinPoly->Src Required for Activation CellMorphology Cell Morphology & Motility ActinPoly->CellMorphology Maintains Downstream Downstream Signaling (e.g., NF-κB) Src->Downstream Activates Inflammation Inflammatory Response Downstream->Inflammation Leads to

Caption: Cytochalasin B's impact on cellular signaling.

Experimental Workflow for Stability Assessment

Stability_Workflow start Start: Cytochalasin B Stock aliquot Aliquot Stock Solution start->aliquot stress Apply Stress Condition (e.g., Temp, Time) aliquot->stress hplc HPLC Analysis stress->hplc bioassay Functional Bioassay stress->bioassay compare Compare to Fresh Standard hplc->compare bioassay->compare end End: Assess Degradation compare->end

Caption: Workflow for testing Cytochalasin B stability.

References

Technical Support Center: Cytosporin B HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cytosporin B HPLC analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Troubleshooting Guide: Unexpected Peaks in Cytosporin B HPLC Chromatograms

This guide addresses the common problem of observing unexpected peaks in your Cytosporin B (also known as Cyclosporine A) chromatogram. These extraneous signals, often called "ghost peaks," can interfere with accurate quantification and data interpretation.[1][2][3][4]

Question 1: I am seeing peaks in my blank injections that are not present in my standards. What could be the cause?

Answer: The appearance of peaks in a blank injection strongly suggests contamination within your HPLC system or mobile phase.[2] Here are the primary suspects and how to troubleshoot them:

  • Mobile Phase Contamination: Even HPLC-grade solvents can contain trace impurities that concentrate on the column and elute as peaks, especially during gradient runs.

    • Solution: Prepare fresh mobile phase using high-purity, HPLC-grade solvents and ultrapure water from a reliable source. If you are using additives like trifluoroacetic acid (TFA), be aware that they can also be a source of contamination. Consider filtering your mobile phase before use and degassing it properly.

  • System Contamination: Residual compounds from previous analyses can get trapped in various parts of the HPLC system, such as the injector, pump seals, or tubing, and leach out during subsequent runs.

    • Solution: Systematically flush the entire system with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If the problem persists, you may need to clean or replace components like pump seals or the injector rotor seal.

  • Carryover: This occurs when remnants of a previous, more concentrated sample are injected with the current one.

    • Solution: Optimize your autosampler's needle wash method. Use a strong wash solvent and increase the wash volume and duration between injections. Running a blank injection after a high-concentration sample can help confirm if carryover is the issue.

Question 2: An unexpected peak is appearing at a consistent retention time in all my samples, including the standards. What should I investigate?

Answer: A consistent, unexpected peak across all injections, including standards, points towards a few possibilities:

  • Degradation of Cytosporin B: Cytosporin B can degrade under certain conditions, such as in acidic media or at elevated temperatures, leading to the formation of degradation products that will appear as separate peaks.

    • Solution: Ensure your samples and standards are stored correctly and prepared freshly. Review your sample preparation and dissolution media to ensure they are not promoting degradation. The stability of Cytosporin B in your specific sample matrix should be evaluated.

  • Sample Matrix Interference: Components in your sample matrix (e.g., excipients in a formulation, plasma proteins) can co-elute with or appear as extra peaks in the chromatogram.

    • Solution: An effective sample preparation method is crucial to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can clean up the sample before injection.

  • Contaminated Diluent or Glassware: The solvent used to dissolve your samples and standards, or the vials themselves, could be contaminated.

    • Solution: Prepare fresh diluent and run a blank injection of just the diluent. Use clean glassware and high-quality vials and caps (B75204) to minimize the risk of contamination.

Question 3: My chromatogram shows broad or split peaks. Are these related to unexpected peaks?

Answer: While broad or split peaks are typically peak shape issues, they can sometimes be indicative of underlying problems that might also cause unexpected peaks.

  • Column Deterioration: An aging or contaminated column can lead to poor peak shapes and may also release previously adsorbed compounds, causing spurious peaks. A void at the head of the column can also cause peak splitting.

    • Solution: Using a guard column can help protect your analytical column from contaminants. If the column is contaminated, flushing it with a strong solvent may help. If performance does not improve, the column may need to be replaced.

  • Inappropriate Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion and splitting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, minimize the injection volume.

Summary of Potential Causes and Solutions for Unexpected Peaks

Potential Cause Description Recommended Solution(s)
Mobile Phase Contamination Impurities in solvents, water, or additives.Use fresh, high-purity HPLC-grade solvents and water. Prepare mobile phases fresh daily, especially aqueous buffers. Filter and degas the mobile phase.
System Contamination Residuals from previous analyses in the injector, tubing, or seals.Flush the entire system with a strong solvent. Regularly maintain the system, including replacing pump seals and cleaning the injector.
Sample Carryover Remnants of a previous injection appearing in the current chromatogram.Optimize the autosampler wash method with a strong solvent and sufficient volume. Inject a blank after high-concentration samples to verify.
Cytosporin B Degradation Chemical breakdown of the analyte into other compounds.Prepare samples and standards fresh. Investigate the stability of Cytosporin B in your sample matrix and storage conditions.
Sample Matrix Interference Other components in the sample co-eluting or causing peaks.Develop a robust sample preparation method (e.g., SPE, LLE) to remove interfering substances.
Column Issues A contaminated or deteriorated column releasing compounds or causing poor chromatography.Use a guard column. Flush the column with a strong solvent. If the problem persists, replace the column.

Experimental Protocols

Protocol 1: HPLC Analysis of Cytosporin B

This protocol is a general method and may require optimization for specific matrices.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water mixture. A common ratio is 70:30 (v/v) Acetonitrile:Water. Small amounts of an acid modifier like trifluoroacetic acid (0.03% - 0.1%) may be added to improve peak shape.

  • Flow Rate: 0.7 - 1.0 mL/min.

  • Column Temperature: Elevated temperatures, often between 50°C and 80°C, are frequently used to improve peak shape and reduce run time.

  • Detection: UV detection at 205-210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent. For complex matrices like blood or plasma, a protein precipitation or solid-phase extraction step is necessary.

Protocol 2: Troubleshooting with Blank Injections
  • Prepare a fresh mobile phase using high-purity solvents and water.

  • Flush the HPLC system thoroughly with the new mobile phase.

  • Run a blank injection (injecting only the mobile phase or sample diluent).

  • If unexpected peaks are still present, the contamination is likely within the HPLC system.

  • If the blank is clean, the contamination may be coming from your sample preparation, diluent, or vials.

Visualizations

Troubleshooting_Workflow start Unexpected Peak Observed blank_injection Inject Blank (Mobile Phase/Diluent) start->blank_injection peak_present Peak Still Present? blank_injection->peak_present system_contam System or Mobile Phase Contamination peak_present->system_contam Yes no_peak Peak Absent peak_present->no_peak No sub_system Prepare Fresh Mobile Phase Run Blank Again system_contam->sub_system sample_issue Sample-Related Issue no_peak->sample_issue sub_sample Check for: - Sample/Standard Degradation - Matrix Interference - Diluent/Vial Contamination sample_issue->sub_sample peak_still_present2 Peak Still Present? sub_system->peak_still_present2 system_flush System Contamination Flush System, Check Seals, etc. peak_still_present2->system_flush Yes mobile_phase_issue Mobile Phase was Contaminated peak_still_present2->mobile_phase_issue No optimize_prep Optimize Sample Prep Use Fresh Reagents sub_sample->optimize_prep

Caption: Troubleshooting workflow for unexpected HPLC peaks.

CytosporinB_Pathway cluster_cell T-Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CsB Cytosporin B Cyclophilin Cyclophilin CsB->Cyclophilin Binds to Complex CsB-Cyclophilin Complex Cyclophilin->Complex Calcineurin_inactive Calcineurin (Active) Complex->Calcineurin_inactive Inhibits No_Transcription Transcription Blocked Complex->No_Transcription Calcineurin_active Calcineurin (Inactive) NFAT_P NFAT-P Calcineurin_inactive->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation Gene Cytokine Genes (e.g., IL-2) NFAT_n->Gene Activates Transcription Gene Transcription Gene->Transcription TCR T-Cell Receptor Activation Ca_increase ↑ Intracellular Ca2+ TCR->Ca_increase Ca_increase->Calcineurin_inactive Activates

Caption: Cytosporin B's mechanism of action via the Calcineurin-NFAT pathway.

Frequently Asked Questions (FAQs)

Q1: What is a "ghost peak"? A ghost peak is an unexpected signal in a chromatogram that does not originate from the injected sample. These peaks can arise from various sources like contamination of the mobile phase, carryover from previous injections, or impurities within the HPLC system itself.

Q2: Why do I see more unexpected peaks when I run a gradient elution compared to an isocratic one? Gradient elution involves changing the mobile phase composition, increasing its strength over time. This stronger mobile phase can elute contaminants that have accumulated on the column from the weaker initial mobile phase, causing them to appear as peaks. In an isocratic run, these contaminants might not elute or might appear as a slowly rising baseline.

Q3: Can my sample preparation introduce unexpected peaks? Yes, sample preparation is a common source of contamination. Impurities can be introduced from contaminated glassware, vials, caps, or reagents used during the extraction and dilution process. It's also possible that the sample preparation procedure itself causes the degradation of Cytosporin B, leading to extra peaks.

Q4: How can I differentiate between a system peak and a peak from my sample? To determine the origin of an unexpected peak, perform a blank injection (injecting your mobile phase or diluent without any analyte). If the peak appears in the blank run, it is likely a system or mobile phase-related "ghost peak". If the peak is absent in the blank but present in your sample, it is either a component of your sample matrix, a degradation product, or an impurity in your standard material.

References

Technical Support Center: Cytochalasin B Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in Cytochalasin B bioassays. Our goal is to help you identify and resolve common issues to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Cytochalasin B and how does it work?

Cytochalasin B is a cell-permeable mycotoxin that primarily functions as an inhibitor of actin polymerization.[1][2] It binds to the fast-growing (barbed) end of actin filaments, preventing the addition of new actin monomers.[2][3][4] This disruption of the actin cytoskeleton leads to various cellular effects, including the inhibition of cell division (cytokinesis), cell migration, and glucose transport. It is commonly used in research to study processes dependent on actin filament dynamics.

Q2: What are the common applications of Cytochalasin B in bioassays?

Due to its effects on cytokinesis, Cytochalasin B is a key reagent in the Cytokinesis-Block Micronucleus (CBMN) assay, which is used to assess DNA damage and chromosomal instability. It is also utilized in studies of cell motility, wound healing, and apoptosis.

Q3: How should I prepare and store Cytochalasin B stock solutions?

Cytochalasin B is sparingly soluble in aqueous solutions but readily dissolves in organic solvents like DMSO, ethanol, and DMF. It is recommended to prepare a concentrated stock solution (e.g., 10 mg/mL in DMSO) and store it at -20°C. For long-term storage, aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles. The product is stable for at least two years when stored at -20°C. When diluting into your aqueous culture medium, ensure the final concentration of the organic solvent (e.g., DMSO) is not toxic to your cells, typically below 0.1%.

Q4: What is the typical effective concentration of Cytochalasin B?

The optimal concentration of Cytochalasin B is highly dependent on the cell type and the specific assay. It is always recommended to perform a dose-response experiment to determine the ideal concentration for your experimental setup. However, a general range can be provided for guidance.

Data Presentation: Quantitative Information

Table 1: Solubility of Cytochalasin B

SolventSolubility at Room Temperature
Dimethylformamide (DMF)~30 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)~20 mg/mL
Ethanol~20 mg/mL
Acetone10 mg/mL
Aqueous BuffersSparingly soluble

Table 2: General Effective Concentration Ranges of Cytochalasin B

ApplicationCell TypeEffective ConcentrationReference
Inhibition of Actin PolymerizationIn vitro2 µM
Cytokinesis-Block Micronucleus (CBMN) AssayHuman Lymphocytes3.0 - 6.0 µg/mL
Apoptotic Body Formation BlockHL-60 cells10 µM
Actin Filament ShorteningIn vitro30 µM
Inhibition of Cell MigrationVarious0.5 - 10 µMGeneral literature range

Troubleshooting Guides

Issue 1: High Variability Between Replicates

High variability between replicate wells is a frequent challenge in cell-based assays and can mask the true effects of Cytochalasin B.

Possible Causes and Solutions:

  • Inconsistent Cell Seeding:

    • Problem: Uneven cell distribution across wells.

    • Solution: Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension between seeding replicates.

  • Edge Effects:

    • Problem: Wells on the perimeter of the microplate are prone to evaporation and temperature fluctuations, leading to altered cell growth and compound concentration.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.

  • Pipetting Errors:

    • Problem: Inaccurate or inconsistent pipetting volumes.

    • Solution: Use calibrated pipettes and proper pipetting techniques. Change pipette tips for each replicate to avoid cross-contamination.

  • Improper Reagent Mixing:

    • Problem: Inadequate mixing of Cytochalasin B or other reagents within the wells.

    • Solution: Gently tap the plate or use an orbital shaker after adding reagents to ensure thorough mixing.

Issue 2: Lower Than Expected or No Cytochalasin B Activity

Observing a diminished or absent effect of Cytochalasin B can be perplexing.

Possible Causes and Solutions:

  • Degraded Cytochalasin B:

    • Problem: The compound may have degraded due to improper storage or handling.

    • Solution: Store Cytochalasin B stock solutions at -20°C and protect from light. Avoid multiple freeze-thaw cycles by preparing aliquots. Prepare fresh dilutions from the stock for each experiment.

  • Suboptimal Concentration:

    • Problem: The concentration of Cytochalasin B may be too low for the specific cell line or assay.

    • Solution: Perform a dose-response curve to determine the optimal effective concentration for your experimental conditions.

  • Incorrect Solvent Concentration:

    • Problem: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high, causing cellular stress and masking the specific effects of Cytochalasin B.

    • Solution: Ensure the final solvent concentration does not exceed a level that is non-toxic to your cells (typically <0.1% for DMSO).

  • Cell Health and Confluency:

    • Problem: Unhealthy or overly confluent cells may respond differently to treatment.

    • Solution: Use cells that are in the exponential growth phase and ensure consistent confluency at the time of treatment.

Issue 3: Increased Cell Death or Unexpected Cytotoxicity

While Cytochalasin B's primary effect is on the cytoskeleton, high concentrations or prolonged exposure can lead to cytotoxicity.

Possible Causes and Solutions:

  • Concentration Too High:

    • Problem: The concentration of Cytochalasin B is in the toxic range for the cell line being used.

    • Solution: Conduct a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range and use a concentration below this for your experiments.

  • Solvent Toxicity:

    • Problem: The solvent used to dissolve Cytochalasin B is causing cell death.

    • Solution: Run a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, but without Cytochalasin B) to assess the toxicity of the solvent alone.

  • Contamination:

    • Problem: Bacterial, fungal, or mycoplasma contamination in cell cultures can lead to unexpected cell death.

    • Solution: Regularly test your cell lines for contamination.

Experimental Protocols

Detailed Protocol: Cytokinesis-Block Micronucleus (CBMN) Assay

This protocol provides a general framework for performing a CBMN assay using Cytochalasin B. Optimization for specific cell types is recommended.

  • Cell Seeding:

    • Seed cells in a suitable culture vessel (e.g., T-25 flask or 6-well plate) at a density that will allow for at least one cell division without reaching confluency.

    • Allow cells to attach and enter the exponential growth phase (typically 24 hours).

  • Treatment with Test Agent (Optional):

    • If assessing the genotoxic effect of another compound, treat the cells for a defined period.

  • Addition of Cytochalasin B:

    • Immediately after treatment (or at a designated time point for spontaneous micronuclei assessment), add Cytochalasin B to the culture medium.

    • The final concentration typically ranges from 3.0 to 6.0 µg/mL, but should be optimized for your cell line to achieve a high frequency of binucleated cells.

  • Incubation:

    • Incubate the cells with Cytochalasin B for a duration equivalent to one to two cell cycles (e.g., 24-48 hours for many mammalian cell lines). This allows cells to undergo mitosis but blocks cytokinesis, resulting in binucleated cells.

  • Cell Harvest:

    • For adherent cells, trypsinize and collect the cells. For suspension cells, directly collect them.

    • Centrifuge the cell suspension to obtain a cell pellet.

  • Hypotonic Treatment:

    • Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm. The duration of this step is critical and may need optimization to avoid cell lysis.

  • Fixation:

    • Fix the cells using a freshly prepared fixative, typically a mixture of methanol (B129727) and acetic acid (e.g., 3:1 ratio). Repeat the fixation step two to three times.

  • Slide Preparation and Staining:

    • Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

    • Stain the slides with a suitable DNA stain, such as Giemsa or DAPI, to visualize the nuclei and micronuclei.

  • Microscopic Analysis:

    • Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells) under a microscope.

Mandatory Visualizations

Cytochalasin_B_Signaling_Pathway cluster_legend Legend G-actin G-actin Actin Polymerization Actin Polymerization G-actin->Actin Polymerization Monomer Addition F-actin (Filamentous) F-actin (Filamentous) Barbed End (+) Barbed End (+) F-actin (Filamentous)->Barbed End (+) Cytochalasin B Cytochalasin B Cytochalasin B->Barbed End (+) Binds to Inhibition Inhibition Barbed End (+)->Actin Polymerization Actin Polymerization->F-actin (Filamentous) Cellular Processes Cellular Processes Actin Polymerization->Cellular Processes Regulates Inhibition->Actin Polymerization Legend_Molecule Molecule Legend_Process Process Legend_Inhibition Inhibition

Caption: Cytochalasin B inhibits actin polymerization by binding to the barbed end of F-actin.

CBMN_Assay_Workflow start Start: Cell Seeding treatment Optional: Treat with Test Agent start->treatment add_cyto_b Add Cytochalasin B treatment->add_cyto_b incubation Incubate (1-2 Cell Cycles) add_cyto_b->incubation harvest Harvest Cells incubation->harvest hypotonic Hypotonic Treatment harvest->hypotonic fixation Fix Cells hypotonic->fixation slide_prep Prepare and Stain Slides fixation->slide_prep analysis Microscopic Analysis (Score Binucleated Cells) slide_prep->analysis end End: Report Results analysis->end

Caption: Experimental workflow for the Cytokinesis-Block Micronucleus (CBMN) assay.

Troubleshooting_Logic start Inconsistent Results Observed q1 High Variability Between Replicates? start->q1 a1_yes Check: - Cell Seeding - Edge Effects - Pipetting - Mixing q1->a1_yes Yes q2 Low or No Activity? q1->q2 No end Resolution a1_yes->end a2_yes Check: - Compound Degradation - Concentration - Cell Health q2->a2_yes Yes q3 Unexpected Cytotoxicity? q2->q3 No a2_yes->end a3_yes Check: - Concentration Toxicity - Solvent Toxicity - Contamination q3->a3_yes Yes q3->end No a3_yes->end

Caption: A troubleshooting decision tree for inconsistent bioassay results.

References

Optimizing Cytochalasin B Concentration for Cell Treatment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Cytochalasin B for various cell treatment experiments. Cytochalasin B is a potent, cell-permeable mycotoxin that primarily functions by inhibiting actin polymerization, a critical process in various cellular functions including cell division, migration, and maintenance of cell shape. Determining the optimal concentration is crucial for achieving the desired experimental outcome while minimizing cytotoxicity and off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Cytochalasin B?

Cytochalasin B disrupts the actin cytoskeleton by binding to the barbed (fast-growing) end of actin filaments. This action blocks the addition of new actin monomers to the filament, thereby inhibiting its elongation and overall polymerization. This disruption of the actin network leads to various cellular effects, including changes in cell morphology, inhibition of cell division (cytokinesis), and altered cell motility.

Q2: What are the common applications of Cytochalasin B in cell biology research?

Cytochalasin B is utilized in a variety of research applications, including:

  • Inhibition of cell division: It is widely used to arrest cells in cytokinesis, leading to the formation of binucleated cells. This is a key component of the cytokinesis-block micronucleus (CBMN) assay for assessing DNA damage.

  • Studying actin dynamics: Its ability to specifically target actin polymerization makes it a valuable tool for investigating the role of the actin cytoskeleton in various cellular processes.

  • Cancer research: The anti-proliferative and apoptotic effects of Cytochalasin B are being explored in various cancer cell lines.

  • Inhibition of cell migration: By disrupting the actin filaments necessary for cell movement, it is used to study cell migration and invasion.

Q3: What is a typical starting concentration range for Cytochalasin B treatment?

The optimal concentration of Cytochalasin B is highly dependent on the cell type, cell density, and the specific biological question being addressed. However, a general starting range for many cell lines is between 0.5 µM and 10 µM . For sensitive cell lines or long-term treatments, lower concentrations in the nanomolar range may be necessary. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store Cytochalasin B?

Cytochalasin B is typically dissolved in a polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution. It is sparingly soluble in water. Stock solutions should be stored at -20°C. To prepare working solutions, the stock solution is diluted in cell culture medium to the desired final concentration. It is important to ensure that the final concentration of the solvent in the culture medium is not toxic to the cells (typically <0.1% for DMSO).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High levels of cell death or cytotoxicity The concentration of Cytochalasin B is too high for the specific cell line or the treatment duration is too long.Perform a dose-response and time-course experiment to determine the optimal concentration and duration that achieves the desired effect with minimal cytotoxicity. Start with a lower concentration range and gradually increase it.
The solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your cells (typically <0.1%).
No observable effect or desired outcome The concentration of Cytochalasin B is too low.Increase the concentration of Cytochalasin B in a stepwise manner.
The compound has degraded.Ensure proper storage of the Cytochalasin B stock solution (-20°C). Prepare fresh working solutions for each experiment.
The cell line is resistant to Cytochalasin B.Consider using a different actin polymerization inhibitor with a distinct mechanism of action, such as Latrunculin A.
Inconsistent results between experiments Variations in cell density at the time of treatment.Standardize the cell seeding density for all experiments.
Inconsistent incubation times.Maintain a consistent treatment duration across all experiments.
Degradation of Cytochalasin B in the working solution.Prepare fresh dilutions from the stock solution immediately before each experiment.
Unexpected morphological changes Off-target effects of Cytochalasin B.Use the lowest effective concentration possible. Consider using other cytochalasins, like Cytochalasin D, which may have different off-target effect profiles.
The observed effect is not solely due to actin disruption.Perform control experiments with other cytoskeleton-disrupting agents (e.g., colchicine (B1669291) for microtubules) to dissect the specific role of the actin cytoskeleton.

Data Presentation

Cytochalasin B IC50 Values in Various Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides a summary of reported IC50 values for Cytochalasin B in different cell lines. Please note that these values can vary depending on the assay conditions (e.g., exposure time, cell density).

Cell LineCell TypeIC50 (µM)Exposure TimeReference
M109cMurine lung carcinoma~33 hours[1]
M109cMurine lung carcinoma~23 days[1]
B16F10Murine melanoma>103 hours[1]
B16BL6Murine melanoma~303 hours[1]
P388/ADRMurine leukemia~303 hours[1]
L929Murine fibroblast1.3Not Specified
KB3.1Human cervix carcinoma>10Not Specified

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of Cytochalasin B using a Dose-Response Assay

This protocol outlines a general method for determining the optimal concentration of Cytochalasin B for a given cell line and experimental endpoint (e.g., inhibition of cell proliferation, induction of apoptosis, or specific morphological changes).

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Cytochalasin B stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.

  • Preparation of Cytochalasin B Dilutions: Prepare a series of dilutions of Cytochalasin B in complete culture medium from your stock solution. A common starting range is a 2-fold serial dilution from 20 µM down to 0.156 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest Cytochalasin B concentration) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared Cytochalasin B dilutions or control medium to each well.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: At the end of the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the no-treatment control (representing 100% viability). Plot the cell viability (%) against the log of the Cytochalasin B concentration to generate a dose-response curve. From this curve, you can determine the IC50 value and select the optimal concentration for your experiments based on the desired level of effect.

Mandatory Visualizations

Signaling Pathway

cluster_0 Cellular Effects of Cytochalasin B CB Cytochalasin B Polymerization Polymerization (Barbed End) CB->Polymerization Inhibits Actin G-Actin Monomers Actin->Polymerization Filament Actin Filament (F-Actin) Disruption Actin Cytoskeleton Disruption Filament->Disruption Polymerization->Filament Cytokinesis Inhibition of Cytokinesis Disruption->Cytokinesis Migration Inhibition of Cell Migration Disruption->Migration Morphology Altered Cell Morphology Disruption->Morphology Apoptosis Induction of Apoptosis Disruption->Apoptosis

Caption: Mechanism of action of Cytochalasin B on the actin cytoskeleton.

Experimental Workflow

cluster_1 Workflow for Optimizing Cytochalasin B Concentration Start Start: Define Experimental Goal DoseResponse Perform Dose-Response Assay (e.g., 0.1 - 20 µM) Start->DoseResponse AssessViability Assess Cell Viability (e.g., MTT, WST-1) DoseResponse->AssessViability DetermineIC50 Determine IC50 and Select Concentration Range AssessViability->DetermineIC50 TimeCourse Perform Time-Course Experiment (e.g., 24, 48, 72h) DetermineIC50->TimeCourse EndpointAssay Perform Endpoint-Specific Assay (e.g., Morphology, Migration) TimeCourse->EndpointAssay Analyze Analyze and Interpret Results EndpointAssay->Analyze Optimize Refine Concentration (if necessary) Analyze->Optimize Optimize->DoseResponse Iterate End End: Optimal Concentration Determined Optimize->End Finalize

Caption: Experimental workflow for determining optimal Cytochalasin B concentration.

References

Cytochalasin B Interference in Analytical Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Cytochalasin B in analytical assays. This guide addresses common issues and provides detailed experimental protocols and data to ensure the accuracy and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Cytochalasin B?

Cytochalasin B is a cell-permeable mycotoxin that primarily acts by inhibiting actin polymerization.[1][2][3] It binds to the fast-growing "barbed" end of actin filaments, which blocks the addition of new actin monomers to that end.[1][2][4] This disruption of the actin cytoskeleton can lead to changes in cell morphology, inhibition of cell division, and interference with cell movement.[2][3][4]

Q2: What are the known off-target effects of Cytochalasin B?

The most significant and well-documented off-target effect of Cytochalasin B is the inhibition of glucose transport.[4][5] It has been shown to inhibit several glucose transporters, including GLUT1, GLUT2, GLUT3, and GLUT4, by acting as a competitive inhibitor of glucose exit.[4] This can lead to secondary metabolic effects that may be misinterpreted as direct consequences of actin cytoskeleton disruption. Other reported off-target effects include influences on endocytosis, certain signaling pathways like the MAPK pathway, and the biosynthesis of phosphatidylcholine and phosphatidylethanolamine.[4][5]

Q3: How can I be sure that my observed phenotype is due to actin disruption and not an off-target effect?

To differentiate between on-target and off-target effects of Cytochalasin B, it is crucial to incorporate proper controls in your experimental design. Here are some recommended strategies:

  • Use a panel of cytochalasins: Different cytochalasins exhibit varying potencies for their on-target versus off-target effects. For instance, Cytochalasin D is a more potent inhibitor of actin polymerization and has less pronounced effects on glucose transport compared to Cytochalasin B.[5]

  • Employ a negative control compound: Dihydrocytochalasin B is an excellent control as it disrupts the actin cytoskeleton but does not inhibit glucose transport.[5] If the observed phenotype persists with Dihydrocytochalasin B, it is more likely an on-target actin-related effect.

  • Perform rescue experiments: If feasible, attempt to rescue the phenotype by expressing a cytochalasin-resistant actin mutant.[5]

  • Use alternative actin inhibitors: Employing actin inhibitors with different mechanisms of action, such as Latrunculins (which sequester actin monomers), can help confirm that the observed effect is indeed due to actin disruption.[5]

  • Titrate the concentration: Use the lowest effective concentration of Cytochalasin B that perturbs the actin-dependent process you are studying to minimize the likelihood of engaging off-target effects.[5]

Q4: I am concerned about the inhibition of glucose transport in my cell-based assay. How can I mitigate this interference?

If you suspect that the inhibition of glucose transport is confounding your results, consider the following approaches:

  • Switch to Cytochalasin D: As mentioned, Cytochalasin D is a more specific inhibitor of actin polymerization with weaker effects on glucose transport.[5]

  • Use Dihydrocytochalasin B as a control: This will help you dissect the effects of actin disruption from those of glucose transport inhibition.[5]

  • Supplement your culture media: Ensure your media has an adequate glucose concentration. However, be aware that this may not fully compensate for the inhibition of glucose uptake.[5]

  • Measure glucose uptake directly: You can perform a glucose uptake assay to quantify the extent to which Cytochalasin B is affecting this process in your specific cell type and experimental conditions.[5]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Unexpected changes in cell metabolism or viability not seemingly related to actin dynamics. Inhibition of glucose transport by Cytochalasin B.[4][5]1. Use Dihydrocytochalasin B as a control, as it does not inhibit glucose transport.[5]2. Switch to Cytochalasin D, which has a less pronounced effect on glucose transport.[5]3. Perform a glucose uptake assay to quantify the extent of inhibition.[5]4. Ensure adequate glucose levels in the culture medium.[5]
Inconsistent or variable effects on actin polymerization. Cell type-dependent differences in actin polymerization state or experimental conditions.[6]1. Optimize the concentration of Cytochalasin B for each cell line.2. Standardize cell density and culture conditions across experiments.[6]3. Be cautious when generalizing results across different cell types.[6]
Difficulty distinguishing between actin-related effects and other cellular changes. Pleiotropic effects of Cytochalasin B beyond actin polymerization.1. Use a combination of control compounds (e.g., Cytochalasin D, Dihydrocytochalasin B, Latrunculin).[5]2. Perform rescue experiments with cytochalasin-resistant actin mutants if possible.[5]
Complete cell morphology collapse and formation of F-actin-rich accumulations. High concentrations of Cytochalasin B.[7]1. Titrate Cytochalasin B to the lowest effective concentration.2. Note that these effects may be reversible after washout.[7]

Quantitative Data Summary

Cytochalasin B: Effects on Actin Polymerization and Viscosity
ParameterConditionResult
Actin Polymerization Rate 2 µM Cytochalasin BUp to 90% reduction[1]
Steady State High Shear Viscosity 2 µM Cytochalasin B10-20% reduction[1]
Steady State Monomer Concentration 2 µM Cytochalasin BIncreased by a factor of 2.5 or less[1]
Low Shear Viscosity 2 µM Cytochalasin BStrongly reduced[1]
Cytotoxicity of Cytochalasin B and its Derivatives
CompoundCell LineIC50 (µM)
Cytochalasin B (2) L929 (mouse fibroblasts)1.3[8]
Derivative 5 L929 (mouse fibroblasts)4.8[8]
Derivative 6 L929 (mouse fibroblasts)9.4[8]
Derivative 3 KB3.1 (human cervix carcinoma)> 10[8]
Derivative 4 KB3.1 (human cervix carcinoma)> 10[8]

Key Experimental Protocols

Protocol 1: In Vitro Actin Polymerization Assay (Pyrene Assay)

This assay measures the effect of compounds on actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin filaments.

Materials:

  • G-actin (unlabeled and pyrene-labeled)

  • Actin polymerization buffer (e.g., 1x KMEI: 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM imidazole, pH 7.4)[8]

  • Actin seeds (short, pre-formed actin filaments)

  • Cytochalasin B (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Fluorometer

Procedure:

  • Prepare a solution of G-actin containing 5% pyrene-labeled actin.

  • Initiate polymerization by adding G-actin to the actin polymerization buffer containing actin seeds.

  • Add Cytochalasin B or the vehicle control to the reaction mixture.

  • Monitor the increase in pyrene (B120774) fluorescence over time using a fluorometer.

  • Plot the normalized fluorescence intensity against time to generate polymerization curves.[9]

  • The rate of polymerization can be determined from the slope of the initial linear phase of the curve.[9]

Protocol 2: Measurement of Glucose Uptake

This protocol allows for the quantification of glucose transport into cells, a key off-target effect of Cytochalasin B. This example uses a radioactive glucose analog, but non-radioactive commercial kits are also available.[5]

Materials:

  • Cells cultured in multi-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • Cytochalasin B

  • Phloretin (a known glucose transport inhibitor, as a positive control)

  • 2-deoxy-D-[³H]glucose (or other labeled glucose analog)

  • Unlabeled 2-deoxy-D-glucose

  • Lysis buffer

  • Scintillation counter

Procedure:

  • Starvation: On the day of the assay, wash the cells twice with warm KRH buffer and then incubate them in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.[5]

  • Inhibitor Treatment: Add the desired concentrations of Cytochalasin B, vehicle control, or Phloretin to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C.[5]

  • Glucose Uptake: Initiate glucose uptake by adding a solution containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose to each well. Incubate for a short period (e.g., 5-10 minutes) at 37°C.[5]

  • Wash: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter to determine the amount of glucose uptake.

Visualizations

Caption: Inhibition of Actin Polymerization by Cytochalasin B.

Troubleshooting_Workflow Start Experiment with Cytochalasin B Observe_Phenotype Observe Phenotype Start->Observe_Phenotype Is_Actin_Related Is the phenotype expected from actin disruption? Observe_Phenotype->Is_Actin_Related Off_Target_Suspected Suspect Off-Target Effect (e.g., Glucose Transport Inhibition) Is_Actin_Related->Off_Target_Suspected No / Unsure On_Target_Likely Likely On-Target Effect Is_Actin_Related->On_Target_Likely Yes Controls Run Control Experiments: - Cytochalasin D - Dihydrocytochalasin B - Glucose Uptake Assay Off_Target_Suspected->Controls Analyze_Controls Analyze Control Data Controls->Analyze_Controls Confirm_On_Target Confirm On-Target Effect Analyze_Controls->Confirm_On_Target Phenotype persists with Dihydrocytochalasin B Identify_Off_Target Identify Off-Target Interference Analyze_Controls->Identify_Off_Target Phenotype absent with Dihydrocytochalasin B or Glucose Uptake altered

Caption: Troubleshooting Workflow for Cytochalasin B Experiments.

Glucose_Transport_Pathway cluster_cell Cell Membrane GLUT Glucose Transporter (e.g., GLUT1) Glucose_int Intracellular Glucose GLUT->Glucose_int Glucose_ext Extracellular Glucose Glucose_ext->GLUT Transport CytoB Cytochalasin B CytoB->GLUT Inhibits

Caption: Cytochalasin B Interference with Glucose Transport.

References

Technical Support Center: Preventing Precipitation of Hydrophobic Compounds in Media

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The query refers to "Cytosporin B." Based on available scientific literature, it is likely that the intended compound is Cyclosporin B , a derivative of the well-known immunosuppressant Cyclosporin A. This guide will focus on preventing the precipitation of Cyclosporins in cell culture media, as the principles are widely applicable to this class of hydrophobic cyclic peptides. We have also included a section on Cytochalasin B , another compound used in cell culture with similar solubility challenges, in the event of a naming confusion.

Troubleshooting Guide: Cyclosporin Precipitation

This guide addresses common issues encountered when using Cyclosporins in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My Cyclosporin solution turned cloudy and formed a precipitate after I added it to my cell culture medium. What happened?

A2: This is a common issue arising from the low aqueous solubility of Cyclosporin.[1] Cyclosporins are highly hydrophobic and will precipitate when their concentration exceeds the solubility limit in an aqueous environment like cell culture media.[1] This often occurs when a concentrated stock solution, typically prepared in an organic solvent like DMSO or ethanol (B145695), is diluted too rapidly or to a final concentration that is too high.

Q2: What is the best solvent to dissolve Cyclosporin for cell culture experiments?

A2: Anhydrous Dimethyl Sulfoxide (DMSO) or absolute ethanol are the recommended solvents for preparing high-concentration stock solutions of Cyclosporin.[2][3] Cyclosporin A is soluble in DMSO at concentrations up to 100 mg/mL and in ethanol at up to 200 mg/mL.[3] It is crucial to use a high-purity, anhydrous grade of the solvent, as water contamination can reduce the solubility of the compound in the stock solution.

Q3: How can I prevent my Cyclosporin from precipitating when I add it to the media?

A3: The key is to ensure a rapid and uniform dispersion of the compound in the media while keeping the final concentration below its solubility limit. Here are some critical steps:

  • Prepare a high-concentration stock solution: This minimizes the volume of organic solvent added to your culture, which is important as the solvent itself can be toxic to cells.

  • Add the stock solution dropwise: Pipette the stock solution directly into the vortex of the media while it is being gently agitated. This prevents localized high concentrations that can lead to immediate precipitation.

  • Pre-warm the media: Have your cell culture media at the desired experimental temperature (e.g., 37°C) before adding the Cyclosporin stock solution.

  • Determine the optimal working concentration: Perform a dose-response experiment to find the highest concentration of Cyclosporin that does not cause precipitation and is not toxic to your specific cell line.

Q4: Can I store my Cyclosporin stock solution?

A4: Yes, stock solutions in DMSO or ethanol should be stored at -20°C or -80°C. It is highly recommended to aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. When stored properly, these stock solutions can be stable for several months.

Q5: Could components in my media be causing the precipitation?

A5: While less common than issues with concentration and dilution, interactions with media components are possible. If you are using a serum-containing medium, high concentrations of proteins in the serum could potentially interact with the Cyclosporin. If you continue to experience precipitation after troubleshooting your dilution technique, you could try reducing the serum concentration or using a serum-free medium if it is compatible with your cell line.

Data Presentation: Cyclosporin A Solubility

The following table summarizes the solubility of Cyclosporin A in various solvents. This data is crucial for preparing appropriate stock solutions.

SolventSolubilityReference
DMSO100 mg/mL
Ethanol200 mg/mL
Methylene Chloride10 mg/mL
Chloroform6 mg/mL
Acetone20.3 wt%
WaterVery low, decreases with increasing temperature (e.g., ~6.8 µg/mL at 37°C)

Experimental Protocol: Preparation of Cyclosporin Working Solution

This protocol provides a step-by-step method for preparing a working solution of Cyclosporin in cell culture medium to minimize the risk of precipitation.

Materials:

  • Cyclosporin powder

  • Anhydrous DMSO or absolute ethanol

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Cell culture medium, pre-warmed to 37°C

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Aseptically weigh the required amount of Cyclosporin powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO or absolute ethanol to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear.

    • Aliquot the stock solution into single-use, sterile tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation (e.g., 1 µM):

    • Thaw a single aliquot of the stock solution at room temperature.

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Gently vortex the pre-warmed medium.

    • While the medium is vortexing, add the required volume of the stock solution dropwise directly into the liquid to achieve the desired final concentration. For example, to make a 1 µM working solution from a 10 mM stock, you would add 1 µL of the stock to every 10 mL of media.

    • Continue to vortex for a few seconds to ensure the solution is homogenous.

    • Use the freshly prepared medium for your experiment immediately.

Visualizations

Signaling Pathway of Cyclosporin A

CyclosporinA_Pathway Cyclosporin A Signaling Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus CsA Cyclosporin A CsA_Cyclophilin CsA-Cyclophilin Complex CsA->CsA_Cyclophilin binds Cyclophilin Cyclophilin Cyclophilin->CsA_Cyclophilin Calcineurin_active Active Calcineurin CsA_Cyclophilin->Calcineurin_active inhibits Calcineurin_inactive Inactive Calcineurin Calcineurin_active->Calcineurin_inactive inhibition by complex NFAT_P NFAT-P Calcineurin_active->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene activates cluster_nucleus cluster_nucleus NFAT->cluster_nucleus translocation

Caption: Mechanism of Cyclosporin A immunosuppression.

Troubleshooting Workflow for Precipitation

Troubleshooting_Workflow Troubleshooting Precipitation in Media start Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Lower the final concentration and perform a dose-response assay. check_conc->reduce_conc Yes check_dilution Was the dilution performed correctly? check_conc->check_dilution No end Problem Resolved reduce_conc->end improve_dilution Add stock solution dropwise to vortexing media. Ensure media is pre-warmed. check_dilution->improve_dilution No check_stock Is the stock solution clear and properly stored? check_dilution->check_stock Yes improve_dilution->end remake_stock Prepare a fresh stock solution using anhydrous solvent. Aliquot for single use. check_stock->remake_stock No check_media Consider media components (e.g., serum). check_stock->check_media Yes remake_stock->end modify_media Try reducing serum concentration or using serum-free media. check_media->modify_media Possible check_media->end Unlikely modify_media->end

Caption: A logical workflow for troubleshooting precipitation issues.

Alternative Compound: Cytochalasin B

In the event that "Cytochalasin B" was the intended compound, here is a brief guide.

Q: How do I prevent Cytochalasin B from precipitating in my media?

A: Similar to Cyclosporin, Cytochalasin B is poorly soluble in water and should be dissolved in an organic solvent like DMSO to create a stock solution. The same principles of preventing precipitation apply:

  • Prepare a concentrated stock solution in anhydrous DMSO.

  • Store aliquots at -20°C.

  • Add the stock solution to pre-warmed media dropwise while vortexing.

  • Ensure the final concentration is not above its solubility limit in your media.

Mechanism of Action of Cytochalasin B

CytochalasinB_Mechanism Cytochalasin B Mechanism of Action cluster_actin Actin Dynamics cluster_effects Cellular Effects G_actin G-actin monomers F_actin Barbed (+) end Filament Pointed (-) end G_actin->F_actin:barbed Polymerization Inhibit_motility Inhibition of Cell Motility F_actin->Inhibit_motility disruption leads to Block_cytokinesis Blockage of Cytokinesis F_actin->Block_cytokinesis disruption leads to CytoB Cytochalasin B CytoB->F_actin:barbed binds and blocks Inhibit_glucose_transport Inhibition of Glucose Transport CytoB->Inhibit_glucose_transport also directly inhibits

Caption: Cytochalasin B inhibits actin polymerization and other cellular processes.

References

Technical Support Center: Cytochalasin B Extraction from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Cytochalasin B from fungal cultures.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of Cytochalasin B in a question-and-answer format.

Question: Why is my Cytochalasin B yield consistently low?

Answer: Low yields of Cytochalasin B can stem from several factors throughout the experimental workflow, from initial fungal culture conditions to the final extraction and purification steps.

  • Suboptimal Fungal Growth and Metabolite Production: The production of secondary metabolites like Cytochalasin B is highly dependent on the fungal strain and culture conditions. Ensure that the pH, temperature, aeration, and nutrient composition of your culture medium are optimized for your specific fungal strain. Literature suggests that stationary cultures may be preferable to shake cultures for the production of some fungal metabolites.[1]

  • Inefficient Extraction Solvent: The choice of solvent is critical for maximizing the extraction of Cytochalasin B. Methanol (B129727) and ethyl acetate (B1210297) are commonly used solvents for extracting Cytochalasin B from fungal biomass and culture filtrate, respectively.[2][3] The solubility of Cytochalasin B is high in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695), and lower in acetone (B3395972). It is sparingly soluble in aqueous solutions.

  • Incomplete Cell Lysis: If extracting from the fungal mycelium, ensure complete cell disruption to release the intracellular Cytochalasin B. Mechanical methods such as grinding with liquid nitrogen or enzymatic lysis can be employed.

  • Degradation of Cytochalasin B: While generally stable, degradation can occur under harsh conditions. Avoid prolonged exposure to high temperatures or extreme pH during extraction. For storage, freezing at -20°C has been shown to be optimal for preserving related compounds.[4][5]

Question: My final product is impure. How can I improve the purity of my Cytochalasin B extract?

Answer: Co-extraction of other fungal metabolites, lipids, and pigments is a common challenge. A multi-step purification strategy is often necessary to achieve high purity.

  • Initial Cleanup with Liquid-Liquid Extraction: If you are observing significant lipid contamination, a preliminary extraction with a nonpolar solvent like n-hexane can help remove these impurities before proceeding with the main extraction using a more polar solvent.

  • Chromatographic Purification:

    • Silica (B1680970) Gel Column Chromatography: This is a standard method for separating compounds based on polarity. A step-wise gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) can be used to elute different fractions.

    • Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scale purification, Prep-TLC is an effective method. The band corresponding to Cytochalasin B (visualized under UV light) can be scraped off the plate and the compound eluted with a polar solvent.

    • Reversed-Phase Chromatography (e.g., C18): This technique is useful for separating compounds based on hydrophobicity. A C18 solid-phase extraction (SPE) cartridge can be used for initial cleanup and concentration of Cytochalasin B from the crude extract.

Question: I am having trouble with the preparative TLC purification step. What are some common issues?

Answer: Preparative TLC requires careful technique to achieve good separation and recovery.

  • Poor Separation of Bands: This could be due to an inappropriate solvent system. Optimize the solvent system using analytical TLC first to achieve a good separation with an Rf value for Cytochalasin B ideally between 0.2 and 0.4.

  • Streaking of Bands: This can be caused by overloading the sample on the plate or the presence of highly polar impurities. Ensure the crude extract is sufficiently concentrated and applied as a thin, even line.

  • Low Recovery from Silica Gel: After scraping the silica band, ensure complete elution of Cytochalasin B by using a highly polar solvent in which it is readily soluble, such as methanol or a mixture of chloroform (B151607) and methanol. Multiple washes of the silica gel may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for extracting Cytochalasin B?

A1: The choice of solvent depends on whether you are extracting from the fungal mycelium or the culture filtrate. Methanol is effective for extracting from dehydrated fungal mass. Ethyl acetate is commonly used for extracting from liquid culture broth. The solubility of pure Cytochalasin B is highest in DMF (492 mg/ml) and DMSO (371 mg/ml), followed by ethanol (35 mg/ml) and acetone (10 mg/ml).

Q2: How can I optimize the production of Cytochalasin B in my fungal culture?

A2: Optimization of fungal metabolite production is a complex process involving the screening of different fungal strains and the systematic variation of culture parameters. Factors to consider include:

  • Fungal Strain: Different species and even different strains of the same species can have vastly different production capabilities.

  • Culture Medium: The composition of the medium, including carbon and nitrogen sources, can significantly impact yield.

  • Culture Conditions: Parameters such as pH, temperature, and aeration should be optimized. For some fungi, static cultures have been shown to be more effective for secondary metabolite production than shaken cultures.

Q3: What are the recommended storage conditions for Cytochalasin B?

A3: For long-term storage, Cytochalasin B should be stored as a solid at -20°C. Solutions in organic solvents like DMSO can be stable for extended periods if stored at 4°C. Aqueous solutions are not recommended for storage for more than a day. Studies on related compounds suggest that freezing at -20°C is the optimal method for preserving integrity.

Data Presentation

Table 1: Solubility of Cytochalasin B in Various Solvents

SolventSolubility (mg/mL)
Dimethylformamide (DMF)492
Dimethyl Sulfoxide (DMSO)371
Ethanol35
Acetone10
WaterEssentially insoluble

Table 2: Example Yield of Cytochalasin B from Fungal Culture

Fungal SpeciesExtraction MethodYieldPurityReference
Drechslera dematioideaMethanol extraction of dehydrated mold matte, followed by chromatographic purification300 mg/L>95%

Experimental Protocols

Protocol 1: Extraction of Cytochalasin B from Drechslera dematioidea

This protocol is adapted from a published method.

  • Fungal Culture and Harvest: Culture Drechslera dematioidea in a suitable liquid medium until optimal growth and secondary metabolite production is achieved. Harvest the fungal matte by filtration and dehydrate.

  • Methanol Extraction: Extract the dehydrated fungal matte with methanol.

  • Initial Purification:

    • Perform a batch adsorption of the crude methanol extract onto reverse-phase C18 silica gel.

    • Selectively elute the adsorbed compounds with a 1:1 (v/v) mixture of hexane (B92381) and tetrahydrofuran (B95107) (THF).

  • Crystallization and Further Purification:

    • Crystallize the eluted fraction.

    • Perform preparative Thin-Layer Chromatography (TLC) on the crystallized material for further purification.

    • Recrystallize the purified Cytochalasin B.

  • Optional Further Purification: Additional purification can be achieved using normal phase silica gel chromatography.

Protocol 2: Extraction of Cytochalasin B from Aspergillus clavatus

This is a general protocol based on methods for secondary metabolite extraction from Aspergillus species.

  • Fungal Culture: Grow Aspergillus clavatus in a suitable liquid medium (e.g., malt (B15192052) extract peptone) in stationary culture.

  • Solvent Extraction: Extract the entire culture (broth and mycelium) with an equal volume of ethyl acetate.

  • Concentration: Evaporate the ethyl acetate extract to dryness under reduced pressure.

  • Purification:

    • Dissolve the dried extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Proceed with purification using silica gel column chromatography or preparative TLC as described in Protocol 1.

Visualizations

Experimental_Workflow General Experimental Workflow for Cytochalasin B Extraction cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Culture Fungal Inoculation and Growth Harvest Harvest Fungal Biomass and/or Culture Filtrate Culture->Harvest Extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) Harvest->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Chromatography Chromatographic Purification (e.g., Silica Gel, Prep-TLC) Concentration->Chromatography Analysis Purity and Identity Confirmation (e.g., HPLC, NMR) Chromatography->Analysis

Caption: General workflow for Cytochalasin B extraction.

Troubleshooting_Workflow Troubleshooting Logic for Low Cytochalasin B Yield Start Low Cytochalasin B Yield CheckCulture Review Fungal Culture Conditions (Strain, Media, Growth Parameters) Start->CheckCulture CheckExtraction Evaluate Extraction Protocol (Solvent Choice, Lysis) CheckCulture->CheckExtraction Optimal OptimizeCulture Optimize Culture Conditions CheckCulture->OptimizeCulture Suboptimal CheckPurification Assess Purification Steps (Chromatography, Recovery) CheckExtraction->CheckPurification Efficient OptimizeExtraction Optimize Extraction Solvent and Method CheckExtraction->OptimizeExtraction Inefficient OptimizePurification Refine Purification Technique CheckPurification->OptimizePurification Losses Detected Success Improved Yield CheckPurification->Success No Significant Losses OptimizeCulture->Success OptimizeExtraction->Success OptimizePurification->Success

Caption: Troubleshooting decision tree for low yield.

References

Cytosporin B stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Cytochalasin B in long-term experiments. All quantitative data is summarized in tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing Cytochalasin B?

A1: Cytochalasin B is most stable when stored as a crystalline solid or a high-concentration stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2][3] To ensure maximum stability, adhere to the following storage conditions:

FormStorage TemperatureExpected Stability
Crystalline Solid-20°C≥ 4 years[3]
DMSO Stock Solution-20°C≥ 2 years[2]

Important Considerations:

  • Protect the solid compound and stock solutions from light.

  • Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Aqueous solutions of Cytochalasin B are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.

Q2: My long-term experiment with Cytochalasin B is yielding inconsistent results. Could this be a stability issue?

A2: Yes, inconsistent results in experiments lasting several days are a strong indicator of Cytochalasin B degradation. The compound's biological activity can decrease over time when diluted in cell culture media at 37°C. Factors such as temperature, pH, and interactions with media components can contribute to its degradation. It is crucial to validate the stability of Cytochalasin B under your specific experimental conditions.

Q3: What are the primary factors that can affect the stability of Cytochalasin B in my cell culture medium?

A3: Several factors in a typical cell culture environment can contribute to the degradation of Cytochalasin B:

  • Temperature: The standard cell culture incubation temperature of 37°C can accelerate chemical degradation.

  • pH: The physiological pH of cell culture media (typically 7.2-7.4) can promote hydrolysis of susceptible compounds.

  • Media Components: Complex cell culture media contain numerous components like amino acids, vitamins, and metal ions that can react with and degrade Cytochalasin B.

  • Light: Exposure to light can cause photodegradation.

  • Oxygen: Dissolved oxygen in the media can lead to oxidative degradation.

Q4: How can I assess the stability of Cytochalasin B in my specific long-term experiment?

A4: The most direct way to assess stability is to quantify the concentration of Cytochalasin B in your cell culture medium over the duration of your experiment. This can be achieved using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol for this is provided in the "Experimental Protocols" section of this guide. Alternatively, a functional bioassay can be used to indirectly measure its activity over time.

Troubleshooting Guide

This guide provides solutions to common problems encountered during long-term experiments with Cytochalasin B.

IssuePossible Cause(s)Recommended Solution(s)
Diminished or complete loss of expected biological effect over time. Degradation of Cytochalasin B in the cell culture medium at 37°C.1. Perform a stability study to determine the half-life of Cytochalasin B in your specific medium (see Experimental Protocol 1). 2. Implement a media refreshment schedule to replenish the compound at regular intervals based on its stability profile. 3. Consider using a more stable analog if available.
High variability in results between replicate experiments. 1. Inconsistent preparation of Cytochalasin B working solutions. 2. Degradation of the compound during the experiment. 3. Inconsistent cell seeding density or passage number.1. Prepare fresh working solutions from a validated DMSO stock for each experiment. 2. Ensure complete solubilization of the compound. 3. Standardize your experimental workflow, including media changes and treatment times. 4. Use cells within a consistent and low passage number range.
Precipitation of the compound in the cell culture medium. 1. The concentration of Cytochalasin B exceeds its solubility limit in the aqueous medium. 2. The final concentration of DMSO is too low to maintain solubility.1. Do not exceed the recommended final DMSO concentration (typically <0.5%). 2. Visually inspect the medium for any signs of precipitation after adding the compound. 3. If precipitation occurs, consider reducing the final concentration of Cytochalasin B.

Experimental Protocols

Protocol 1: Assessing the Chemical Stability of Cytochalasin B in Cell Culture Media via HPLC

This protocol provides a framework for determining the chemical stability of Cytochalasin B in a cell-free culture medium.

Materials:

  • Cytochalasin B

  • Anhydrous DMSO

  • Sterile cell culture medium (e.g., DMEM/F-12) with or without serum

  • Sterile microcentrifuge tubes or a 24-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional)

  • Internal standard (optional, for improved quantitation)

Methodology:

  • Prepare a Stock Solution: Dissolve Cytochalasin B in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Working Solution: Dilute the stock solution in pre-warmed (37°C) cell culture medium to your final experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.

  • Incubation: Aliquot the working solution into sterile tubes or wells and place them in a 37°C incubator.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot from the incubating solution. The t=0 sample should be collected immediately after preparation.

  • Sample Preparation:

    • If your medium contains serum, precipitate proteins by adding 3 volumes of ice-cold acetonitrile to 1 volume of your sample.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or an HPLC vial.

    • If your medium is serum-free, you may be able to directly inject the sample after centrifugation to remove any particulates.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with optional 0.1% formic acid) is typically effective. For example, a gradient from 20% to 80% acetonitrile over 15 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at a wavelength where Cytochalasin B has strong absorbance (e.g., ~215 nm).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peak area of Cytochalasin B at each time point.

    • Calculate the percentage of Cytochalasin B remaining at each time point relative to the t=0 sample.

    • Plot the percentage remaining versus time to determine the degradation profile and estimate the half-life.

Protocol 2: Functional Bioassay to Assess Cytochalasin B Activity Over Time

This protocol uses a cell-based assay to indirectly measure the biological activity of Cytochalasin B over a long-term incubation.

Materials:

  • A cell line sensitive to Cytochalasin B (e.g., HeLa, U-2 OS).

  • Complete cell culture medium.

  • Cytochalasin B DMSO stock solution.

  • 96-well plates.

  • A method to assess cell viability or a specific cellular process inhibited by Cytochalasin B (e.g., CellTiter-Glo® for viability, or a cell migration assay).

Methodology:

  • Prepare Cytochalasin B Medium: Prepare a working solution of Cytochalasin B in your complete cell culture medium at the desired concentration.

  • Pre-incubation: Aliquot this medium and incubate it at 37°C for different durations (e.g., 0, 24, 48, 72 hours).

  • Cell Seeding: Seed your chosen cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: After the pre-incubation times, remove the standard medium from the cells and add the pre-incubated Cytochalasin B-containing medium to the respective wells.

  • Incubation with Cells: Incubate the cells with the pre-incubated medium for a fixed duration (e.g., 24 hours).

  • Assay Readout: Perform your chosen assay (e.g., viability, migration) to measure the effect of the pre-incubated Cytochalasin B.

  • Data Analysis: Compare the biological effect of the Cytochalasin B that was pre-incubated for different durations. A decrease in the effect with longer pre-incubation times indicates a loss of biological activity, likely due to degradation.

Visualizations

Signaling Pathway

CytochalasinB_Pathway cluster_cell Cell G-Actin G-Actin F-Actin F-Actin G-Actin->F-Actin Polymerization F-Actin->G-Actin Depolymerization Cell_Division Cell_Division F-Actin->Cell_Division Required for Cell_Migration Cell_Migration F-Actin->Cell_Migration Required for Cytochalasin_B Cytochalasin B Cytochalasin_B->F-Actin Binds to barbed end GLUTs Glucose Transporters Cytochalasin_B->GLUTs Inhibits Actin_Polymerization Actin_Polymerization Glucose_Transport Glucose_Transport GLUTs->Glucose_Transport Mediates

Caption: Mechanism of action of Cytochalasin B.

Experimental Workflows

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Cytochalasin B Stock in DMSO Working Dilute Stock into Pre-warmed Media Stock->Working Incubate Incubate at 37°C Working->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Process Process Samples (e.g., Protein Precipitation) Sample->Process Analyze Analyze by HPLC or LC-MS Process->Analyze Data Calculate % Remaining vs. Time Analyze->Data

Caption: Workflow for assessing chemical stability.

Troubleshooting_Workflow Start Inconsistent Results Check_Prep Review Compound Preparation & Storage Start->Check_Prep Check_Protocol Examine Experimental Protocol Consistency Start->Check_Protocol Stability_Test Perform Stability Assessment (Protocol 1) Check_Protocol->Stability_Test Bioactivity_Test Perform Bioactivity Assay (Protocol 2) Stability_Test->Bioactivity_Test Modify_Protocol Is Compound Unstable? Bioactivity_Test->Modify_Protocol Replenish Implement Media Refreshment Schedule Modify_Protocol->Replenish Yes Optimize Optimize Other Experimental Parameters Modify_Protocol->Optimize No End Consistent Results Replenish->End Optimize->End

References

Validation & Comparative

A Comparative Analysis of the Immunosuppressive Activities of Cyclosporin A and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclosporin (B1163) A is a potent immunosuppressive agent that primarily exerts its effects by inhibiting T-cell activation. Its mechanism of action involves the formation of a complex with cyclophilin, which then inhibits the phosphatase activity of calcineurin. This blockade prevents the activation of Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for cytokine genes, including Interleukin-2 (IL-2), which is crucial for T-cell proliferation. This guide presents a comparative overview of the in vitro immunosuppressive activities of Cyclosporin A and its analogues, focusing on their impact on T-cell proliferation and calcineurin inhibition.

Data Presentation

The following tables summarize the quantitative data on the immunosuppressive activities of Cyclosporin A and its analogues.

Table 1: Inhibition of T-Cell Proliferation (Mixed Lymphocyte Culture)

CompoundIC50 (µg/L)Relative Potency to CsA
Cyclosporin A19 ± 41.0
Cyclosporin G60 ± 7[1]~0.32
Cyclosporin CSimilar to CsA[2]~1.0
Cyclosporin DWeakly active[2]Significantly lower

Table 2: Calcineurin Inhibition

CompoundIC50 (nM) for Calcineurin A/B ComplexNotes
Cyclosporin A5-7[3]In the presence of Cyclophilin A
Cyclosporin A40 (with Cyclophilin A), <10 (with Cyclophilin B)[3]Potency is dependent on the cyclophilin isoform
Other AnaloguesData not consistently available in direct comparative assaysPotency generally correlates with the ability of the drug-cyclophilin complex to bind calcineurin

Mechanism of Action: The Calcineurin-NFAT Signaling Pathway

Cyclosporins exert their immunosuppressive effects by targeting the calcineurin-NFAT signaling pathway, a critical cascade in T-cell activation. The following diagram illustrates this pathway and the inhibitory action of the Cyclosporin-Cyclophilin complex.

Calcineurin_NFAT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen TCR T-Cell Receptor (TCR) Antigen->TCR 1. Antigen Presentation PLC Phospholipase C TCR->PLC 2. Signal Transduction IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER 3. Ca²⁺ Release Ca2+ Ca²⁺ ER->Ca2+ Calmodulin Calmodulin Ca2+->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive 4. Activation Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFATp NFAT-P Calcineurin_active->NFATp 5. Dephosphorylation NFAT NFAT NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n 6. Nuclear Translocation Cyclosporin Cyclosporin CsA_Cyp_Complex Cyclosporin-Cyclophilin Complex Cyclosporin->CsA_Cyp_Complex Cyclophilin Cyclophilin Cyclophilin->CsA_Cyp_Complex CsA_Cyp_Complex->Calcineurin_active Inhibition Gene_Transcription IL-2 Gene Transcription NFAT_n->Gene_Transcription IL2_mRNA IL-2 mRNA Gene_Transcription->IL2_mRNA 7. Transcription MLC_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Proliferation cluster_analysis Data Analysis PBMCs_Responder Isolate Responder PBMCs Co_culture Co-culture Responder and Stimulator PBMCs PBMCs_Responder->Co_culture PBMCs_Stimulator Isolate and Irradiate Stimulator PBMCs PBMCs_Stimulator->Co_culture Add_Compound Add varying concentrations of Cyclosporin A/Analogue Co_culture->Add_Compound Incubate Incubate for 5 days at 37°C, 5% CO₂ Add_Compound->Incubate Add_Thymidine Pulse with [³H]-Thymidine for the final 18 hours Incubate->Add_Thymidine Harvest Harvest cells Add_Thymidine->Harvest Measure Measure [³H]-Thymidine incorporation Harvest->Measure Calculate_IC50 Calculate IC₅₀ values Measure->Calculate_IC50

References

A Comparative Guide to the Biological Activities of Cyclosporin B and Cyclosporin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two cyclosporin (B1163) analogues, Cyclosporin B and Cyclosporin C. While both are related to the well-known immunosuppressant Cyclosporin A, they exhibit distinct profiles in their biological effects. This document summarizes their known activities, presents available comparative data, and outlines the experimental protocols used to evaluate their efficacy.

Introduction to Cyclosporin B and Cyclosporin C

Cyclosporins are a class of cyclic nonribosomal peptides produced by various fungi, renowned for their potent immunomodulatory properties.[1] The prototypical member, Cyclosporin A, is a cornerstone of immunosuppressive therapy in organ transplantation and for treating autoimmune disorders.[2] Cyclosporin B and Cyclosporin C are naturally occurring analogues that differ in their amino acid composition, leading to variations in their biological activities.

Cyclosporin B is often considered a minor analogue and a metabolite of Cyclosporin A.[3] It shares the core structure of the cyclosporin family and is known to possess immunosuppressive and antifungal properties, though it has been less extensively studied than Cyclosporin A.[3]

Cyclosporin C is another natural analogue that has garnered interest for its dual biological activities.[4] It demonstrates significant immunosuppressive effects and also exhibits a notable spectrum of antifungal activity, particularly against filamentous fungi.

Comparative Biological Activity

While direct, side-by-side quantitative comparisons of Cyclosporin B and Cyclosporin C are limited in publicly available literature, qualitative and semi-quantitative data from various studies allow for a comparative assessment of their primary biological functions.

Immunosuppressive Activity

The primary mechanism of immunosuppression for cyclosporins is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. This inhibition prevents the activation of T-cells, a critical step in the adaptive immune response.

Studies comparing various cyclosporin analogues have established a general hierarchy of immunosuppressive potency. One in vitro and in vivo study ranked the potency as follows: Cyclosporin A ≥ Cyclosporin C > Cyclosporin B. This suggests that Cyclosporin C is a more potent immunosuppressant than Cyclosporin B.

CompoundRelative Immunosuppressive PotencySupporting Evidence
Cyclosporin B Less potent than Cyclosporin CRanked lower in comparative studies of lymphocyte proliferation inhibition.
Cyclosporin C More potent than Cyclosporin BDemonstrated strong inhibition of lymphocyte proliferation, comparable to Cyclosporin A in some assays.
Antifungal Activity

The antifungal activity of cyclosporins is also linked to the inhibition of calcineurin, which is a conserved signaling pathway in fungi crucial for stress responses and virulence.

Cyclosporin C has been identified as a potent antifungal agent against a range of filamentous phytopathogenic fungi. A study on Cryptococcus neoformans reported a Minimum Inhibitory Concentration (MIC) of 3.1 µg/mL at 37 °C.

Information regarding the specific antifungal spectrum and potency of Cyclosporin B is less detailed. While it is reported to have antifungal activity, specific MIC values against a comparable range of fungal species are not well-documented in the available literature, precluding a direct quantitative comparison.

CompoundAntifungal SpectrumReported MIC Values
Cyclosporin B General antifungal activity reportedSpecific MIC values not widely available.
Cyclosporin C Active against filamentous fungiCryptococcus neoformans H99: 3.1 µg/mL at 37°C

Signaling Pathways and Experimental Workflows

Calcineurin Inhibition Signaling Pathway

The immunosuppressive and antifungal effects of Cyclosporin B and Cyclosporin C are mediated through the inhibition of the calcineurin signaling pathway.

calcineurin_pathway Calcineurin Signaling Pathway and Inhibition cluster_cell T-Cell Cytoplasm cluster_inhibition Inhibition by Cyclosporin-Cyclophilin Complex cluster_nucleus Nucleus TCR_Activation T-Cell Receptor Activation Ca_Increase ↑ Intracellular Ca2+ TCR_Activation->Ca_Increase Calmodulin Calmodulin Ca_Increase->Calmodulin binds Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFATp NFAT-P Calcineurin_active->NFATp dephosphorylates NFAT NFAT NFATp->NFAT NFAT_nucleus NFAT NFAT->NFAT_nucleus translocation Cyclosporin Cyclosporin B / C Cyclophilin Cyclophilin Cyclosporin->Cyclophilin binds Complex Cyclosporin-Cyclophilin Complex Cyclophilin->Complex Complex->Calcineurin_active inhibits Gene_Transcription Gene Transcription (e.g., IL-2) NFAT_nucleus->Gene_Transcription Immune_Response T-Cell Proliferation & Immune Response Gene_Transcription->Immune_Response

Caption: Calcineurin signaling pathway and its inhibition by Cyclosporins.

Experimental Workflow: Calcineurin Inhibition Assay

The following diagram illustrates a typical workflow for an in vitro assay to determine the calcineurin inhibitory activity of compounds like Cyclosporin B and C.

calcineurin_workflow Workflow for In Vitro Calcineurin Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Calcineurin - Cyclophilin - Calmodulin - RII phosphopeptide substrate - Cyclosporin dilutions Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Add assay buffer, calmodulin, CaCl2 - Add Cyclosporin dilutions & cyclophilin - Add Calcineurin Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate (30°C, 10-15 min) for complex formation Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction: Add RII phosphopeptide substrate Pre_incubation->Initiate_Reaction Incubation Incubate (30°C, 15-30 min) Initiate_Reaction->Incubation Stop_Reaction Stop Reaction: Add Malachite Green solution Incubation->Stop_Reaction Color_Development Color Development (RT, 15-20 min) Stop_Reaction->Color_Development Measure_Absorbance Measure Absorbance (~620 nm) Color_Development->Measure_Absorbance Data_Analysis Data Analysis: - Generate phosphate (B84403) standard curve - Calculate % inhibition - Determine IC50 value Measure_Absorbance->Data_Analysis End End Data_Analysis->End

References

Validating the Efficacy of Cytosporin B on T-Cell Proliferation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the inhibitory effects of a novel compound, Cytosporin B, on T-cell proliferation. To establish a clear benchmark, its performance is compared against the well-characterized immunosuppressant, Cyclosporin A (CsA). The following sections detail the underlying molecular mechanisms, experimental protocols, and comparative data presentation to aid in the rigorous evaluation of this potential new immunomodulatory agent.

Mechanism of Action: The Calcineurin-NFAT Pathway

T-cell activation is a critical event in the adaptive immune response, leading to clonal expansion (proliferation) of T-cells specific to a particular antigen. A key signaling pathway governing this process is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway.

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), intracellular calcium levels rise, activating the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, enabling its translocation into the nucleus.[1] Once in the nucleus, NFAT acts as a transcription factor, promoting the expression of genes crucial for T-cell proliferation, most notably Interleukin-2 (IL-2).[1] IL-2 is a potent cytokine that drives T-cells to enter the cell cycle and divide.

Cyclosporin A exerts its immunosuppressive effects by first binding to an intracellular protein called cyclophilin.[1] The resulting Cyclosporin A-cyclophilin complex directly inhibits calcineurin's phosphatase activity.[1] This action prevents NFAT dephosphorylation and its subsequent nuclear translocation, thereby blocking IL-2 production and ultimately halting T-cell proliferation.[1] It is hypothesized that Cytosporin B, as a structural analog, may share this mechanism of action.

T-Cell Activation and Cyclosporin Inhibition cluster_0 Antigen Presenting Cell (APC) cluster_1 T-Cell cluster_2 Nucleus cluster_3 Inhibitory Action MHC MHC-Antigen Complex TCR T-Cell Receptor (TCR) MHC->TCR 1. Antigen Recognition Ca_Signal ↑ Intracellular Ca2+ TCR->Ca_Signal 2. Signal Transduction Calcineurin Calcineurin Ca_Signal->Calcineurin 3. Activation NFATp NFAT-P (Inactive) Calcineurin->NFATp 4. Dephosphorylation NFAT NFAT (Active) IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene 5. Nuclear Translocation Proliferation T-Cell Proliferation IL2_Gene->Proliferation 6. IL-2 Production CytosporinB Cytosporin B Cyclophilin Cyclophilin CytosporinB->Cyclophilin Binding Complex Cytosporin B-Cyclophilin Complex Complex->Calcineurin Inhibition

Figure 1. Proposed signaling pathway for Cytosporin B-mediated inhibition of T-cell proliferation.

Comparative Efficacy in T-Cell Proliferation Assays

The inhibitory potential of Cytosporin B on T-cell proliferation can be quantified and compared to Cyclosporin A using standard in vitro assays. The data below is presented as a template for expected results from such experiments.

Data Summary
CompoundAssay TypeStimulantIC50 (nM)Max Inhibition (%)
Cytosporin B [³H]-ThymidinePHATBDTBD
CFSE DilutionAnti-CD3/CD28TBDTBD
Cyclosporin A [³H]-ThymidinePHA5 - 20>95%
CFSE DilutionAnti-CD3/CD2810 - 50>95%
Vehicle Control [³H]-ThymidinePHAN/A0%
CFSE DilutionAnti-CD3/CD28N/A0%

TBD: To Be Determined experimentally. IC50 values for Cyclosporin A are approximate and can vary based on experimental conditions.

Experimental Protocols

To validate the effects of Cytosporin B, two primary methods for assessing T-cell proliferation are recommended: the [³H]-Thymidine Incorporation Assay and the Carboxyfluorescein Succinimidyl Ester (CFSE) Dilution Assay.

[³H]-Thymidine Incorporation Assay

This classic assay measures the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA during cell division, providing a quantitative measure of proliferation.

Methodology:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Plate PBMCs at a density of 1 x 10⁵ cells/well in a 96-well plate in complete RPMI-1640 medium.

  • Compound Treatment: Add serial dilutions of Cytosporin B, Cyclosporin A (positive control), or vehicle (negative control) to the wells.

  • Stimulation: Stimulate T-cell proliferation by adding a mitogen such as Phytohemagglutinin (PHA) at 5 µg/mL. Include unstimulated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the level of cell proliferation.

CFSE Dilution Assay

This flow cytometry-based method tracks cell divisions by measuring the progressive halving of the fluorescent dye CFSE in daughter cells.

Methodology:

  • Cell Isolation: Isolate PBMCs as described above.

  • CFSE Labeling: Resuspend PBMCs at 1 x 10⁶ cells/mL in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C. Quench the labeling reaction with 5 volumes of cold complete medium.

  • Cell Culture and Treatment: Wash and resuspend the labeled cells in complete medium. Plate the cells and add the test compounds as described for the thymidine assay.

  • Stimulation: Stimulate cells with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies coated on the plate or as soluble reagents.

  • Incubation: Incubate for 4-5 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis: Harvest the cells and acquire them on a flow cytometer. Analyze the CFSE fluorescence in the lymphocyte gate. Each peak of decreasing fluorescence intensity represents a successive generation of divided cells.

G A Isolate PBMCs from Whole Blood B Label Cells with CFSE Dye (for CFSE Assay) A->B CFSE Assay C Plate Cells in 96-well Plate A->C [3H]-Thymidine Assay B->C D Add Test Compounds (Cytosporin B, CsA, Vehicle) C->D E Add T-Cell Stimulant (e.g., anti-CD3/CD28) D->E F Incubate for 4-5 Days E->F J Incubate for 72 Hours E->J G Harvest Cells F->G H Analyze by Flow Cytometry G->H L Harvest onto Filter Mat I Quantify Proliferation (CFSE Dilution) H->I M Measure Radioactivity (Scintillation Counter) K Pulse with [3H]-Thymidine for 18 Hours J->K K->L L->M

Figure 2. General experimental workflow for T-cell proliferation assays.

Conclusion

This guide outlines the necessary steps to validate the effect of Cytosporin B on T-cell proliferation, using Cyclosporin A as a reference standard. By employing the detailed experimental protocols and understanding the underlying molecular pathways, researchers can generate robust and comparable data. This will be crucial in determining the potential of Cytosporin B as a novel immunosuppressive agent for therapeutic applications. The provided templates for data presentation and workflow diagrams are intended to facilitate clear and concise reporting of experimental findings.

References

A Tale of Two Molecules: A Comparative Analysis of Cytosporone B and Tacrolimus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of pharmacological agents, understanding the distinct mechanisms and therapeutic potentials of different molecules is paramount for advancing medical science. This guide provides a comprehensive comparative analysis of two structurally and functionally diverse compounds: Cytosporone B and tacrolimus (B1663567). While both have demonstrated significant biological activity, their targets and therapeutic applications diverge fundamentally. This analysis will delve into their respective mechanisms of action, present supporting experimental data, and provide detailed experimental protocols for key assays.

At a Glance: Key Distinctions

FeatureCytosporone BTacrolimus
Primary Target Nuclear Orphan Receptor Nur77 (NR4A1)Calcineurin
Mechanism of Action Nur77 AgonistCalcineurin Inhibitor
Primary Therapeutic Area (Investigational) Oncology, Metabolic DiseasesImmunology (Immunosuppression)
Key Cellular Effects Induction of apoptosis in cancer cells, regulation of gluconeogenesisInhibition of T-cell activation and proliferation

Cytosporone B: A Nur77 Agonist with Therapeutic Potential in Oncology and Metabolic Disease

Cytosporone B (Csn-B) is a naturally occurring octaketide that has been identified as a potent agonist of the nuclear orphan receptor Nur77 (also known as NR4A1).[1][2][3] Unlike traditional nuclear receptors, Nur77 does not have a known endogenous ligand, making the discovery of agonists like Csn-B particularly significant for understanding its biological roles and therapeutic targeting.

Mechanism of Action of Cytosporone B

Cytosporone B directly binds to the ligand-binding domain of Nur77, stimulating its transactivational activity.[1][3] This interaction triggers a cascade of downstream events, primarily leading to two distinct physiological outcomes: induction of apoptosis in cancer cells and regulation of glucose metabolism.

  • Apoptosis Induction: Upon activation by Csn-B, Nur77 can translocate from the nucleus to the mitochondria. In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic protein, which leads to the release of cytochrome c and subsequent caspase activation, ultimately resulting in programmed cell death.

  • Regulation of Gluconeogenesis: Csn-B has been shown to elevate blood glucose levels by inducing the expression of genes involved in gluconeogenesis, a process that is dependent on Nur77.

Cytosporone_B_Signaling Cytosporone B Signaling Pathway CsnB Cytosporone B Nur77_inactive Nur77 (Inactive) in Nucleus CsnB->Nur77_inactive Binds to LBD Nur77_active Nur77 (Active) Nur77_inactive->Nur77_active Activation Mitochondrion Mitochondrion Nur77_active->Mitochondrion Translocation Gluconeogenesis_genes Gluconeogenesis Gene Expression Nur77_active->Gluconeogenesis_genes Upregulation Bcl2 Bcl-2 Mitochondrion->Bcl2 Interacts with Cytochrome_c Cytochrome c Bcl2->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Glucose Increased Blood Glucose Gluconeogenesis_genes->Glucose

Cytosporone B signaling pathway.
Experimental Data for Cytosporone B

ParameterCell Line/ModelResultReference
Nur77 Agonist Activity (EC50) In vitro assay0.278 nM
Induction of Apoptosis Gastric cancer cells (BGC-823)63.5% apoptotic cells after 48h treatment
Inhibition of Tumor Growth Xenograft mouse model (BGC-823 cells)Retarded tumor growth
Effect on Blood Glucose Fasting C57 miceSignificant increase from 3.2 to 11.4 mM within 30 min
Experimental Protocols

Objective: To determine the ability of Cytosporone B to activate Nur77-mediated transcription.

Methodology:

  • Cell Culture: HCT-15 cells are cultured in appropriate media.

  • Transfection: Cells are co-transfected with a Gal4-luciferase reporter plasmid, a β-galactosidase expression vector (for normalization), and a Gal4-Nur77 expression plasmid.

  • Treatment: After 5 hours of transfection, cells are treated with varying concentrations of Cytosporone B or vehicle (DMSO).

  • Lysis and Assay: After 20-22 hours of treatment, cells are lysed. Luciferase activity in the cell extracts is measured using a luminometer. β-galactosidase activity is measured for normalization of transfection efficiency.

  • Data Analysis: Luciferase activity is normalized to β-galactosidase activity and expressed as fold induction over the vehicle control.

Objective: To assess the effect of Cytosporone B on cancer cell viability and apoptosis.

Methodology:

  • Cell Culture and Treatment: Human cancer cell lines (e.g., H460 lung cancer cells) are seeded in 96-well plates and treated with Cytosporone B for specified durations.

  • MTT Assay for Viability:

    • MTT solution is added to each well and incubated.

    • The formazan (B1609692) crystals are dissolved in a solubilization solution.

    • Absorbance is measured at a specific wavelength to determine cell viability.

  • Nuclear Staining for Apoptosis (Hoechst 33342/Propidium Iodide):

    • Cells are stained with Hoechst 33342 and Propidium Iodide.

    • Live, apoptotic (condensed or fragmented nuclei), and necrotic (PI-positive) cells are visualized and quantified using fluorescence microscopy.

Tacrolimus: A Calcineurin Inhibitor for Immunosuppression

Tacrolimus (also known as FK-506) is a macrolide lactone that is a cornerstone of immunosuppressive therapy, particularly in solid organ transplantation, to prevent graft rejection. Its mechanism of action is distinctly different from that of Cytosporone B.

Mechanism of Action of Tacrolimus

Tacrolimus exerts its immunosuppressive effects by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.

  • Binding to FKBP12: Tacrolimus first binds to an intracellular protein called FK506-binding protein 12 (FKBP12).

  • Calcineurin Inhibition: The tacrolimus-FKBP12 complex then binds to calcineurin, inhibiting its phosphatase activity.

  • Inhibition of T-cell Activation: Calcineurin is responsible for dephosphorylating the nuclear factor of activated T-cells (NFAT). By inhibiting calcineurin, tacrolimus prevents the dephosphorylation and subsequent nuclear translocation of NFAT. This, in turn, blocks the transcription of genes encoding pro-inflammatory cytokines, most notably interleukin-2 (B1167480) (IL-2). The reduction in IL-2 production prevents the activation and proliferation of T-cells, thereby suppressing the immune response.

Tacrolimus_Signaling Tacrolimus Signaling Pathway Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Binds to Tac_FKBP12 Tacrolimus-FKBP12 Complex FKBP12->Tac_FKBP12 Calcineurin Calcineurin Tac_FKBP12->Calcineurin Inhibits NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT Translocation IL2_gene IL-2 Gene Transcription NFAT->IL2_gene IL2_production IL-2 Production IL2_gene->IL2_production T_cell_activation T-Cell Activation & Proliferation IL2_production->T_cell_activation

Tacrolimus signaling pathway.
Experimental Data for Tacrolimus

ParameterStudy Population/ModelResultReference
Acute Rejection Rate (Kidney Transplant) De novo kidney transplant recipientsGenerally lower rates compared to cyclosporine-based regimens
Graft Survival (Kidney Transplant) De novo kidney transplant recipientsComparable to or slightly better than cyclosporine-based regimens
Inhibition of Calcineurin Activity Renal transplant patientsMaximal inhibition of ~60%
Inhibition of IL-2 mRNA Expression In vitro whole blood assayDose-dependent inhibition
Side Effect Profile of Tacrolimus

Common adverse effects associated with tacrolimus therapy include nephrotoxicity, neurotoxicity (e.g., tremor, headache), hyperglycemia (new-onset diabetes after transplantation), hypertension, and an increased risk of infections and malignancies.

Experimental Protocols

Objective: To measure the inhibitory effect of tacrolimus on calcineurin activity.

Methodology:

  • Sample Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood samples of patients treated with tacrolimus.

  • Cell Lysis: Lyse the PBMCs to release intracellular components, including calcineurin.

  • Phosphatase Reaction:

    • Incubate the cell lysate with a specific phosphopeptide substrate for calcineurin.

    • The reaction is initiated by the addition of the substrate.

  • Phosphate (B84403) Detection: The amount of free phosphate released by calcineurin activity is quantified using a colorimetric method (e.g., Malachite Green assay).

  • Data Analysis: Calcineurin activity is calculated based on the amount of phosphate released over time and can be compared between pre- and post-dose samples to determine the degree of inhibition.

Objective: To assess the immunosuppressive effect of tacrolimus on T-cell proliferation.

Methodology:

  • Cell Isolation and Staining: Isolate PBMCs and label them with Carboxyfluorescein succinimidyl ester (CFSE).

  • Cell Culture and Stimulation: Culture the CFSE-labeled PBMCs in the presence of a T-cell mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies) with or without varying concentrations of tacrolimus.

  • Incubation: Incubate the cells for a period sufficient to allow for cell division (typically 3-5 days).

  • Flow Cytometry: Analyze the cells by flow cytometry. With each cell division, the CFSE fluorescence intensity is halved.

  • Data Analysis: The proliferation of T-cells (identified by surface markers like CD4 or CD8) is quantified by analyzing the progressive dilution of CFSE fluorescence.

Conclusion: Divergent Paths in Drug Discovery

Cytosporone B and tacrolimus exemplify the remarkable diversity of natural products and their potential as therapeutic agents. While both are potent bioactive molecules, their distinct mechanisms of action place them in separate therapeutic realms. Tacrolimus is a well-established immunosuppressant that has revolutionized organ transplantation by targeting the calcineurin signaling pathway. In contrast, Cytosporone B is an investigational compound that opens up new avenues for cancer and metabolic disease therapy through its unique ability to activate the orphan nuclear receptor Nur77.

This comparative guide highlights the importance of understanding the specific molecular targets and pathways of drug candidates. For researchers and drug development professionals, the contrasting profiles of Cytosporone B and tacrolimus underscore the vast and varied opportunities that exist for discovering and developing novel therapeutics for a wide range of human diseases.

References

A Comparative Guide to Cyclosporin Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Cyclosporin (B1163) is critical for therapeutic drug monitoring, pharmacokinetic studies, and research applications. This guide provides a comprehensive cross-validation of three widely used quantification methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Performance Comparison

The selection of a quantification method depends on the specific requirements of the study, including sensitivity, specificity, sample throughput, and cost. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and ELISA for Cyclosporin quantification.

ParameterHPLC-UVLC-MS/MSELISA
Linearity Range 1-64 µg/mL[1], 0.1-2 mg/mL[2]5.85-1,890.00 ng/mL[3][4], 23.75-1094.0 µg/mL[1]3.12-200 ng/mL, 780-50,000 pg/mL
Limit of Detection (LOD) 0.001 mg/mLBelow therapeutic range50 ng/mL
Limit of Quantification (LOQ) 0.1 mg/mL, 0.200 µg/ml5.85 ng/mL100 ng/mL
Accuracy (% Recovery) 98-100%, Within ± 13% of true value< 10% intraday and between-dayN/A
Precision (% CV) <5% intra-day, <4% inter-day< 11% within and between assaysN/A
Specificity Lower, potential for interference from metabolitesHigh, distinguishes parent drug from metabolitesCan have cross-reactivity with metabolites
Sample Throughput LowerHighHigh
Cost Low to ModerateHighLow

Note: The reported values are derived from different studies and may vary based on the specific instrumentation, reagents, and protocols used.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental results. Below are outlines of typical protocols for each quantification method.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective method for Cyclosporin quantification.

a. Sample Preparation:

  • Whole blood samples are subjected to protein precipitation, often using a reagent like zinc sulfate.

  • This is followed by liquid-liquid extraction with an organic solvent (e.g., a mixture of ether and methanol).

  • The organic layer is separated, evaporated, and the residue is reconstituted in the mobile phase.

b. Chromatographic Conditions:

  • Column: C18 column (e.g., 5 µm, 4.6 x 250 mm) is commonly used.

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) is often employed.

  • Flow Rate: A typical flow rate is 0.7 mL/min.

  • Column Temperature: The column is often heated (e.g., 50-80°C) to improve peak shape and reduce run time.

  • Detection: UV detection is performed at a low wavelength, typically around 210 nm.

c. Quantification:

  • A calibration curve is generated by plotting the peak area of Cyclosporin standards against their known concentrations.

  • The concentration of Cyclosporin in the samples is then determined from this curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for its high sensitivity and specificity.

a. Sample Preparation:

  • A simple protein precipitation step is often sufficient, for example, by adding a precipitating agent to the whole blood sample.

  • An internal standard (e.g., a deuterated form of Cyclosporin like CSA-d12) is added before precipitation.

  • The sample is centrifuged, and the supernatant is directly injected into the LC-MS/MS system.

b. LC-MS/MS Conditions:

  • Chromatography: A rapid separation is achieved using a C18 column with a gradient elution.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in the Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

c. Quantification:

  • The ratio of the peak area of the analyte to the internal standard is used for quantification against a calibration curve prepared in the same matrix.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for screening a large number of samples.

a. Assay Principle:

  • Most commercial Cyclosporin ELISA kits are based on the principle of competitive inhibition.

  • Cyclosporin in the sample competes with a labeled Cyclosporin (e.g., enzyme-conjugated) for binding to a limited number of anti-Cyclosporin antibodies coated on a microplate.

b. Assay Procedure:

  • Standards and samples are added to the antibody-coated wells.

  • Enzyme-conjugated Cyclosporin is added, and the plate is incubated.

  • After incubation, the wells are washed to remove unbound components.

  • A substrate is added, which develops a color in proportion to the amount of enzyme-conjugated Cyclosporin bound. The intensity of the color is inversely proportional to the concentration of Cyclosporin in the sample.

  • The reaction is stopped, and the absorbance is read using a microplate reader.

c. Quantification:

  • A standard curve is generated by plotting the absorbance values of the standards against their concentrations.

  • The concentration of Cyclosporin in the samples is interpolated from this standard curve.

Visualizing the Mechanism and Workflow

To better understand the context of Cyclosporin analysis, the following diagrams illustrate its signaling pathway and a comparative workflow of the quantification methods.

Cyclosporin Signaling Pathway

Cyclosporin exerts its immunosuppressive effects by inhibiting the calcineurin pathway, which is crucial for T-cell activation. This inhibition ultimately prevents the transcription of interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation.

Cyclosporin_Signaling_Pathway cluster_cell T-Cell cluster_response Immune Response TCR T-Cell Receptor Ca_ion Ca²⁺ Influx TCR->Ca_ion Antigen Presentation Calmodulin Calmodulin Ca_ion->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFAT_P NFAT-P NFAT NFAT NFAT_P->NFAT Dephosphorylation IL2_gene IL-2 Gene NFAT:e->IL2_gene:w Translocates to Nucleus and Activates Transcription IL2_mRNA IL-2 mRNA IL2_gene:e->IL2_mRNA:w IL2 IL-2 IL2_mRNA:e->IL2:w T_Cell_Proliferation T-Cell Proliferation and Activation IL2->T_Cell_Proliferation Cyclophilin Cyclophilin CsA_Cyc Cyclosporin-Cyclophilin Complex Cyclosporin Cyclosporin Cyclosporin:e->Cyclophilin:w CsA_Cyc:e->Calcineurin:w Inhibits

References

A Comparative Guide to the In Vivo Efficacy of Cyclosporin A and its Analogue, Cyclosporin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of Cyclosporin A, a cornerstone immunosuppressant, and its closely related analogue, Cyclosporin B. While extensive data is available for Cyclosporin A, this guide also addresses the current understanding and data limitations regarding Cyclosporin B.

Executive Summary

Cyclosporin A is a potent calcineurin inhibitor widely used in organ transplantation and for the treatment of autoimmune diseases.[1][2] Its efficacy is supported by a large body of preclinical and clinical data. Cyclosporin B is a natural analogue and a metabolite of Cyclosporin A.[1][3] However, a critical distinction lies in their immunosuppressive potency. Available information indicates that Cyclosporin B possesses less than 10% of the immunosuppressive activity of Cyclosporin A and is associated with greater nephrotoxicity.[1] Direct, quantitative in vivo comparative studies detailing the efficacy of Cyclosporin B against Cyclosporin A are notably scarce in publicly available literature, limiting a data-driven comparison.

This guide will therefore present the well-documented in vivo efficacy of Cyclosporin A, using comparisons with other standard immunosuppressants to provide a framework for evaluation. It will also summarize the known characteristics of Cyclosporin B and provide detailed experimental protocols and signaling pathway diagrams relevant to the study of cyclosporins.

Data Presentation: A Closer Look at Cyclosporin A's Efficacy

Due to the limited availability of direct comparative in vivo data for Cyclosporin B, this section focuses on the robustly documented efficacy of Cyclosporin A in established preclinical and clinical models. The following tables showcase Cyclosporin A's performance against other commonly used immunosuppressants, offering a quantitative perspective on its therapeutic window and effectiveness.

Table 1: Comparative Efficacy of Cyclosporin A in a Rabbit Skin Allograft Model

CompoundDaily Dosage (mg/kg)Mean Graft Survival Time (Days)
Cyclosporin A 10> 20.5
Cyclosporin G 1515.0
Control N/ANot specified, but significantly shorter

Data from an in vivo study in rabbits, highlighting that Cyclosporin A was more efficacious at prolonging skin graft survival than Cyclosporin G, another analogue.

Table 2: Comparative Efficacy of Cyclosporin A in Clinical Renal Transplantation

CompoundKey Efficacy Endpoint
Cyclosporin A 37.3% biopsy-proven acute rejection (0-6 months)
Tacrolimus 19.6% biopsy-proven acute rejection (0-6 months)

This data from a clinical study in renal transplant recipients indicates that Tacrolimus resulted in a lower rate of acute rejection compared to Cyclosporin A in this patient population.

Table 3: Comparative Efficacy of Cyclosporin A in Steroid-Resistant Nephrotic Syndrome in Children

CompoundTotal Effective RateRelapse Rate (per year) at 24-month follow-up
Cyclosporin A (CSA) 70.8%0.4 ± 0.2
Cyclophosphamide (B585) (CTX) 51.6%1.1 ± 0.1

A retrospective study showing that Cyclosporin A had a significantly higher effective rate and a lower relapse rate compared to cyclophosphamide for this condition.

Mechanism of Action: The Calcineurin Signaling Pathway

Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcineurin pathway, which is pivotal for T-cell activation. It binds to the intracellular protein cyclophilin, and this complex then inhibits the phosphatase activity of calcineurin. This action prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor essential for the expression of interleukin-2 (B1167480) (IL-2) and other cytokines that promote T-cell proliferation and activation. Cyclosporin B is understood to share this mechanism of action, though its significantly lower affinity for cyclophilin results in reduced immunosuppressive activity.

cyclosporin_pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor Activation CaN Calcineurin TCR->CaN ↑ Ca2+ NFAT_P NFAT-P (Inactive) CaN->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene Translocates & Activates Transcription Cyclophilin Cyclophilin Cyclophilin->CaN Inhibits CsA Cyclosporin A / B CsA->Cyclophilin IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA T-Cell Proliferation\n& Activation T-Cell Proliferation & Activation IL2_mRNA->T-Cell Proliferation\n& Activation

Caption: Mechanism of immunosuppression by Cyclosporin A/B via calcineurin inhibition.

Experimental Protocols

Detailed methodologies are essential for the in vivo evaluation of immunosuppressive agents. Below are representative protocols for assessing the efficacy of compounds like Cyclosporin A.

Murine Skin Allograft Model

This model is a gold standard for evaluating the efficacy of immunosuppressants in preventing solid organ rejection.

  • Animal Selection: Use adult (8-12 weeks old) male inbred mouse strains with a complete Major Histocompatibility Complex (MHC) mismatch (e.g., C57BL/6 donors and BALB/c recipients).

  • Surgical Procedure:

    • Anesthetize both donor and recipient mice.

    • Prepare a graft bed on the lateral thoracic wall of the recipient mouse.

    • Harvest a full-thickness skin graft from the tail or back of the donor mouse.

    • Place the graft onto the prepared bed of the recipient and secure it with sutures and a protective bandage.

  • Drug Administration:

    • Administer the test compound (e.g., Cyclosporin A) and vehicle control to their respective groups daily, starting on the day of transplantation. Dosing can be performed via oral gavage or subcutaneous injection.

  • Monitoring and Endpoint:

    • Inspect the grafts daily starting from day 5 post-transplantation.

    • Rejection is defined as the day on which more than 80% of the graft tissue becomes necrotic.

    • The primary endpoint is the Mean Graft Survival Time (MST). Statistical analysis (e.g., Kaplan-Meier survival curves and log-rank test) is used to compare survival between groups.

In Vivo T-Cell Proliferation Assay

This assay directly measures the effect of an immunosuppressant on the proliferation of T-cells within a living organism.

  • Cell Preparation:

    • Isolate splenocytes from a donor mouse (e.g., C57BL/6).

    • Label the splenocytes with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Adoptive Transfer:

    • Inject the CFSE-labeled splenocytes intravenously into recipient mice (e.g., BALB/c). This mismatch will stimulate a T-cell response.

  • Drug Administration:

    • Treat recipient mice with the immunosuppressive agent or vehicle control according to the desired dosing regimen.

  • Analysis:

    • After a predetermined time (e.g., 3-5 days), harvest spleens from the recipient mice and prepare single-cell suspensions.

    • Analyze the CFSE fluorescence of the T-cell population using flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity.

    • The degree of T-cell proliferation is quantified by the percentage of cells that have undergone one or more divisions.

experimental_workflow cluster_model In Vivo Model Selection cluster_treatment Treatment Groups cluster_procedure Procedure cluster_analysis Data Analysis model e.g., Skin Allograft or T-Cell Proliferation transplant Transplantation / Cell Transfer model->transplant vehicle Vehicle Control admin Daily Drug Administration csa Cyclosporin A csb Test Compound (e.g., Cyclosporin B) transplant->admin monitor Monitoring & Data Collection admin->monitor endpoint Primary Endpoint Measurement (e.g., Graft Survival, % Proliferation) monitor->endpoint stats Statistical Analysis endpoint->stats

Caption: General workflow for in vivo evaluation of immunosuppressants.

Conclusion

Cyclosporin A remains a vital immunosuppressive agent with well-characterized in vivo efficacy. In contrast, its analogue, Cyclosporin B, is understood to be a significantly less potent immunosuppressant with a higher potential for toxicity. The lack of comprehensive, direct comparative in vivo studies on Cyclosporin B prevents a detailed, data-driven assessment of its efficacy relative to Cyclosporin A. Future research, employing rigorous preclinical models such as those outlined in this guide, would be necessary to fully elucidate the therapeutic potential, if any, of Cyclosporin B. For drug development professionals, Cyclosporin A continues to serve as a critical benchmark for the evaluation of new immunomodulatory compounds.

References

The Unseen Player: A Guide to Using Cyclosporin H as a Negative Control in Calcineurin Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, the calcium-dependent phosphatase calcineurin stands as a pivotal regulator, particularly in the activation of T-lymphocytes. Its inhibition by drugs like Cyclosporin A (CsA) has revolutionized immunosuppressive therapy. However, rigorous scientific investigation into the specific effects of calcineurin inhibitors necessitates the use of appropriate negative controls to distinguish true on-target effects from off-target or non-specific cellular responses. This guide provides a comprehensive comparison of the active calcineurin inhibitor, Cyclosporin A, with its inactive analog, Cyclosporin H, establishing the latter as an indispensable negative control for robust experimental design.

The Calcineurin-NFAT Signaling Axis: A Target for Immunosuppression

The calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway is a cornerstone of T-cell activation. Upon T-cell receptor stimulation, intracellular calcium levels rise, leading to the activation of calcineurin. Activated calcineurin then dephosphorylates NFAT, a transcription factor, enabling its translocation into the nucleus. Once in the nucleus, NFAT orchestrates the transcription of genes encoding crucial cytokines, such as Interleukin-2 (IL-2), which drive T-cell proliferation and the adaptive immune response.

Cyclosporin A exerts its immunosuppressive effects by disrupting this cascade. It first forms a complex with the intracellular protein cyclophilin. This CsA-cyclophilin complex then binds to calcineurin, sterically hindering its phosphatase activity and preventing the dephosphorylation of NFAT. Consequently, NFAT remains in the cytoplasm, and the transcription of pro-inflammatory cytokines is suppressed.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor Stimulation Ca2 ↑ Intracellular Ca²⁺ TCR->Ca2 Calmodulin Calmodulin Ca2->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activation NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation Cyclophilin Cyclophilin CsA_Cyp_complex CsA-Cyclophilin Complex Cyclophilin->CsA_Cyp_complex CsA Cyclosporin A CsA->CsA_Cyp_complex CsA_Cyp_complex->Calcineurin_active Inhibition CsH Cyclosporin H CsH->Cyclophilin Poor Binding Gene_transcription Gene Transcription (e.g., IL-2) NFAT_n->Gene_transcription cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Dilutions Prepare Serial Dilutions of CsA and CsH Add_Compounds Add Diluted Compounds and Vehicle Control Dilutions->Add_Compounds Plate_Setup Set up 96-well plate with Assay Buffer, Calmodulin, CaCl₂, Cyclophilin A Plate_Setup->Add_Compounds Add_Substrate Add RII Phosphopeptide Substrate Add_Compounds->Add_Substrate Add_Enzyme Add Calcineurin Add_Substrate->Add_Enzyme Incubate Incubate at 30°C Add_Enzyme->Incubate Stop_Reaction Add Malachite Green Reagent Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at ~620 nm Stop_Reaction->Measure_Absorbance Analyze Calculate % Inhibition Measure_Absorbance->Analyze

A Head-to-Head Comparison of Cytochalasin B and its Synthetic Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the mycotoxin Cytochalasin B and its synthetic analogues. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development.

Cytochalasin B is a cell-permeable mycotoxin widely recognized for its ability to disrupt the actin cytoskeleton, a critical component in numerous cellular processes, including cell motility, division, and morphology.[1] Its primary mechanism of action involves the inhibition of actin polymerization by binding to the fast-growing "barbed" end of actin filaments, effectively capping them and preventing the addition of new actin monomers.[2][3] This potent biological activity has made Cytochalasin B a valuable tool in cell biology research. However, its inherent cytotoxicity has spurred the development of synthetic and semi-synthetic analogues with the aim of improving specificity, reducing toxicity, and exploring novel therapeutic applications. This guide presents a head-to-head comparison of Cytochalasin B and several of its analogues, focusing on their cytotoxic effects and impact on actin polymerization.

Comparative Analysis of Biological Activity

The biological activity of Cytochalasin B and its analogues is primarily assessed through cytotoxicity assays and direct measurement of actin polymerization inhibition. The data presented below is compiled from studies on various cell lines and provides a quantitative basis for comparison.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The following table summarizes the IC50 values for Cytochalasin B and a selection of its semi-synthetic and fully synthetic analogues in different cancer cell lines.

CompoundStructureCell LineIC50 (µM)Reference
Cytochalasin B Natural ProductL929 (mouse fibroblast)1.3[2]
KB3.1 (human cervix carcinoma)1.3[2]
BLM (human melanoma)>50
MRC-5 (human noncancerous fibroblast)20-40
CB1 (7-O-acetyl-cytochalasin B) Semi-synthetic analogueL9294.8
KB3.126.8
CB2 (N-methyl-cytochalasin B) Semi-synthetic analogueL929>50 (weak antiproliferative)
KB3.185
CB3 (N-acetyl-cytochalasin B) Semi-synthetic analogueL9299.4
KB3.110.3
CB4 (20-O-acetyl-cytochalasin B) Semi-synthetic analogueL9294.8
KB3.17.9
Analogue 23a (Diol) Synthetic (lacks macrocycle)BLM9.41
Analogue 24 Synthetic (lacks macrocycle)BLM>50

Key Observations:

  • Structure-Activity Relationship: Modifications to the Cytochalasin B core structure significantly impact its cytotoxicity. The C-7 hydroxyl group and the N-2 position of the isoindolone core appear to be critical for potent activity. For instance, methylation at the N-2 position (CB2) dramatically reduces cytotoxicity.

  • Role of the Macrocyclic Ring: Synthetic analogues lacking the macrocyclic moiety have been developed. While some of these analogues exhibit reduced cytotoxicity compared to Cytochalasin B, they can still retain biological activity. For example, analogue 24, which lacks the macrocycle, shows significant migrastatic activity and inhibits actin polymerization without being cytotoxic at concentrations up to 50 µM. This suggests that the macrocycle is not absolutely essential for biological activity and that simplified analogues could offer a better therapeutic window.

Actin Polymerization Inhibition

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of Cytochalasin B and its analogues.

WST-1 Cell Viability and Cytotoxicity Assay

This colorimetric assay quantitatively measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cells to be tested

  • 96-well microplates

  • Culture medium (with and without phenol (B47542) red)

  • WST-1 reagent

  • Test compounds (Cytochalasin B and analogues)

  • Triton X-100 (optional, for positive control)

  • Phosphate-buffered saline (PBS)

  • Microplate reader (420-480 nm absorbance)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the incubation period (typically 0.1 - 5 x 10^4 cells/well). Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 0.5 to 4 hours at 37°C and 5% CO2. The optimal incubation time will depend on the cell type and density.

  • Absorbance Measurement: Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan (B1609692) product. Measure the absorbance at a wavelength between 420 and 480 nm (maximum absorbance is around 440 nm) using a microplate reader. Use a reference wavelength greater than 600 nm.

  • Data Analysis: Subtract the absorbance of the blank (medium with WST-1, no cells) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

In Vitro Actin Polymerization Assay (Pyrene-Based)

This fluorescence-based assay monitors the polymerization of actin in real-time. The fluorescence of pyrene-labeled actin monomers increases significantly upon their incorporation into actin filaments.

Materials:

  • Rabbit skeletal muscle actin (unlabeled and pyrene-labeled)

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

  • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • Test compounds (Cytochalasin B and analogues)

  • Fluorometer with excitation at ~365 nm and emission at ~407 nm

  • Black 96-well plates or cuvettes

Protocol:

  • Actin Preparation: Prepare a solution of G-actin in G-buffer containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin. The final actin concentration is typically in the low micromolar range (e.g., 2-5 µM). Keep the actin solution on ice to prevent spontaneous polymerization.

  • Reaction Setup: In a black 96-well plate or a fluorometer cuvette, add the desired concentration of the test compound or vehicle control.

  • Initiation of Polymerization: To initiate polymerization, add the G-actin solution to the wells/cuvette and immediately add 1/10th the volume of 10x Polymerization Buffer. Mix quickly but gently to avoid shearing the newly formed filaments.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a fluorometer. Set the excitation wavelength to ~365 nm and the emission wavelength to ~407 nm. Record data points at regular intervals (e.g., every 10-30 seconds) for a sufficient duration to observe the full polymerization curve (lag phase, elongation phase, and plateau/steady-state phase).

  • Data Analysis: The rate of actin polymerization is proportional to the slope of the elongation phase of the fluorescence curve. The extent of polymerization is indicated by the final fluorescence intensity at the plateau. The effect of the inhibitors can be quantified by comparing the polymerization rates and extents in the presence and absence of the compounds. IC50 values for polymerization inhibition can be determined by measuring the initial rate of polymerization at various inhibitor concentrations.

2-NBDG Glucose Uptake Assay

This assay uses a fluorescently labeled deoxyglucose analog, 2-NBDG, to measure glucose uptake in cells.

Materials:

  • Cells to be tested

  • 24- or 96-well plates

  • Culture medium (with and without glucose)

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Test compounds (Cytochalasin B and analogues)

  • Phloretin (optional, as a known glucose uptake inhibitor)

  • PBS

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a suitable plate and allow them to adhere. Treat the cells with the test compounds or vehicle control in a low-glucose or glucose-free medium for a predetermined period.

  • Glucose Starvation (Optional but Recommended): To enhance the signal, you can starve the cells of glucose for a short period (e.g., 1-2 hours) before adding 2-NBDG.

  • 2-NBDG Incubation: Add 2-NBDG to the cells at a final concentration of 50-200 µM. Incubate for 15-60 minutes at 37°C.

  • Stopping the Uptake: To stop the glucose uptake, quickly wash the cells three times with ice-cold PBS.

  • Fluorescence Measurement:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using a filter set appropriate for FITC (excitation ~485 nm, emission ~535 nm).

    • Flow Cytometry: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in a suitable buffer. Analyze the cellular fluorescence using a flow cytometer.

  • Data Analysis: Quantify the mean fluorescence intensity of the cells. The reduction in fluorescence in compound-treated cells compared to control cells indicates inhibition of glucose uptake.

Visualization of Cellular Pathways

To better understand the mechanism of action of Cytochalasin B and its analogues, it is helpful to visualize the cellular pathways they affect.

Experimental Workflow for Evaluating Cytochalasin Analogues

The following diagram illustrates a typical experimental workflow for the head-to-head comparison of Cytochalasin B and its synthetic analogues.

G cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison Cytochalasin B Cytochalasin B Actin Polymerization Assay Actin Polymerization Assay Cytochalasin B->Actin Polymerization Assay Cytotoxicity Assay (WST-1) Cytotoxicity Assay (WST-1) Cytochalasin B->Cytotoxicity Assay (WST-1) Glucose Uptake Assay (2-NBDG) Glucose Uptake Assay (2-NBDG) Cytochalasin B->Glucose Uptake Assay (2-NBDG) Synthetic Analogues Synthetic Analogues Synthetic Analogues->Actin Polymerization Assay Synthetic Analogues->Cytotoxicity Assay (WST-1) Synthetic Analogues->Glucose Uptake Assay (2-NBDG) IC50 Determination IC50 Determination Actin Polymerization Assay->IC50 Determination Cytotoxicity Assay (WST-1)->IC50 Determination Comparative Efficacy Comparative Efficacy IC50 Determination->Comparative Efficacy Structure-Activity Relationship Structure-Activity Relationship Comparative Efficacy->Structure-Activity Relationship

Caption: Experimental workflow for comparing Cytochalasin B and its analogues.

Signaling Pathway of Cytochalasin B-Induced Actin Disruption

Cytochalasin B's disruption of the actin cytoskeleton can impact various signaling pathways, notably those regulated by the Rho family of small GTPases (RhoA, Rac1, and Cdc42), which are master regulators of actin dynamics.

G cluster_rho Rho GTPase Signaling Cytochalasin B Cytochalasin B Actin Polymerization Actin Polymerization Cytochalasin B->Actin Polymerization Inhibits Actin Cytoskeleton Disruption Actin Cytoskeleton Disruption Actin Polymerization->Actin Cytoskeleton Disruption RhoA RhoA Actin Cytoskeleton Disruption->RhoA Modulates Rac1 Rac1 Actin Cytoskeleton Disruption->Rac1 Modulates Cdc42 Cdc42 Actin Cytoskeleton Disruption->Cdc42 Modulates Stress Fibers Stress Fibers RhoA->Stress Fibers Lamellipodia Lamellipodia Rac1->Lamellipodia Filopodia Filopodia Cdc42->Filopodia Cell Motility & Adhesion Cell Motility & Adhesion Stress Fibers->Cell Motility & Adhesion Lamellipodia->Cell Motility & Adhesion Filopodia->Cell Motility & Adhesion

Caption: Cytochalasin B's impact on Rho GTPase signaling and the actin cytoskeleton.

References

Verifying the Purity of Commercial Cytochalasin B Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cytochalasin B, a cell-permeable mycotoxin, is a widely utilized tool in cell biology and drug development research due to its potent inhibitory effects on actin polymerization. The accuracy and reproducibility of experimental results hinge on the purity of the Cytochalasin B standard used. This guide provides a comparative overview of common analytical techniques for verifying the purity of commercial Cytochalasin B standards, complete with detailed experimental protocols and data presentation formats to aid researchers in their quality control processes.

Comparative Purity of Commercial Standards

While most reputable suppliers guarantee a high purity for their Cytochalasin B, typically ≥98% as determined by High-Performance Liquid Chromatography (HPLC), it is crucial for researchers to independently verify the purity, especially for sensitive applications. The following table summarizes the typical purity specifications from major suppliers.

Analytical MethodSupplier ASupplier BSupplier C
Purity (by HPLC) ≥98%[1][2]≥98%≥98%
Appearance White to off-white powderWhite crystalline powderWhite solid
Molecular Formula C₂₉H₃₇NO₅C₂₉H₃₇NO₅C₂₉H₃₇NO₅
Molecular Weight 479.61[1]479.61479.61

Experimental Protocols for Purity Verification

Independent verification of Cytochalasin B purity is recommended. The following are detailed protocols for the three most common and effective analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for quantifying the purity of Cytochalasin B. It separates the compound from any potential impurities, and the purity is calculated based on the relative peak area.

Method 1: Normal-Phase HPLC [3]

  • Column: Lichrosorb Si60 silica (B1680970) gel column

  • Mobile Phase: 60:40 (v/v) Hexane:Tetrahydrofuran (THF)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Sample Preparation: Dissolve the Cytochalasin B standard in the mobile phase to a final concentration of 1 mg/mL.

  • Injection Volume: 10 µL

  • Expected Retention Time: Varies depending on the specific column dimensions and system, but the main peak should be well-resolved.

  • Purity Calculation: (Area of Cytochalasin B peak / Total area of all peaks) x 100%

Method 2: Reverse-Phase UPLC-MS

This method is suitable for both purity determination and identity confirmation when coupled with a mass spectrometer.

  • Column: C18 Acquity UPLC BEH column (2.1 x 50 mm, 1.7 µm)[4]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Start with 95% A, 5% B.

    • Linearly increase to 100% B over 10 minutes.

    • Hold at 100% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Detection: UV at 230 nm and/or mass spectrometry.

  • Sample Preparation: Dissolve the Cytochalasin B standard in methanol (B129727) or DMSO to a final concentration of 1 mg/mL and then dilute with the initial mobile phase.

  • Injection Volume: 5 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the chemical structure of Cytochalasin B and identifying any structurally related impurities. While not ideal for precise quantification of very minor impurities, it is excellent for verifying the identity of the main component.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Nuclei: ¹H (Proton) and ¹³C (Carbon-13).

  • ¹H NMR: The proton NMR spectrum should show the characteristic peaks for the protons in the Cytochalasin B molecule. The chemical shifts, splitting patterns, and integration values should be consistent with the known structure.

  • ¹³C NMR: The carbon-13 NMR spectrum will confirm the presence of all 29 carbon atoms in the molecule at their expected chemical shifts.

  • Data Interpretation: Compare the obtained spectra with a known reference spectrum of pure Cytochalasin B. The absence of significant unassignable peaks is an indicator of high purity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Cytochalasin B and can be coupled with liquid chromatography (LC-MS) to identify impurities.

  • Ionization Method: Electrospray Ionization (ESI) is a common and suitable method.

  • Mass Analyzer: A Time-of-Flight (TOF) or Quadrupole mass analyzer can be used.

  • Expected Mass: The expected monoisotopic mass of Cytochalasin B (C₂₉H₃₇NO₅) is approximately 479.2672 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ with an m/z of approximately 480.2745 will be observed.

  • Tandem MS (MS/MS): Fragmentation analysis can be performed to further confirm the identity of the compound by comparing the fragmentation pattern to a reference.

Visualizing the Workflow and Pathways

To provide a clearer understanding of the experimental processes and the biological context of Cytochalasin B, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis & Verification Commercial Standard Commercial Standard Dissolution Dissolution Commercial Standard->Dissolution Dilution Dilution Dissolution->Dilution HPLC HPLC Purity (%) Dilution->HPLC NMR NMR Structure ID Dilution->NMR MS Mass Spec MW Confirmation Dilution->MS Purity Verification Purity Verification HPLC->Purity Verification Structure Confirmation Structure Confirmation NMR->Structure Confirmation MW Verification MW Verification MS->MW Verification

Caption: Experimental workflow for the verification of Cytochalasin B purity.

signaling_pathway Cytochalasin B Cytochalasin B Actin Filaments (F-actin) Actin Filaments (F-actin) Cytochalasin B->Actin Filaments (F-actin) Blocks Elongation Actin Monomers Actin Monomers Actin Monomers->Actin Filaments (F-actin) Polymerization Cell Motility Cell Motility Actin Filaments (F-actin)->Cell Motility Cytokinesis Cytokinesis Actin Filaments (F-actin)->Cytokinesis Phagocytosis Phagocytosis Actin Filaments (F-actin)->Phagocytosis

References

A Comparative Analysis of Off-Target Effects: Cytosporin B and Other Cyclosporines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the off-target effects of cyclosporine analogues, with a particular focus on available data for Cytosporin B in relation to the well-characterized Cyclosporine A (CsA) and other variants. The information is compiled from experimental data to assist researchers in understanding the nuanced differences in the biological activities of these potent immunosuppressants.

Introduction to Cyclosporines

Cyclosporines are a class of cyclic undecapeptides primarily known for their immunosuppressive properties.[1] The most prominent member, Cyclosporine A, has revolutionized organ transplantation and the treatment of autoimmune diseases. Their therapeutic action (on-target effect) is mediated through the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[2] However, the clinical use of cyclosporines is often limited by a range of off-target effects, most notably nephrotoxicity and hepatotoxicity.[3] This guide delves into the comparative off-target profiles of various cyclosporines, including the less-studied Cytosporin B.

On-Target Mechanism of Action: Calcineurin Inhibition

The primary mechanism of action for immunosuppressive cyclosporines involves a multi-step process within T-lymphocytes. The cyclosporin (B1163) molecule first binds to an intracellular protein called cyclophilin. This newly formed complex then binds to and inhibits the phosphatase activity of calcineurin. By inhibiting calcineurin, the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT) is blocked. This prevents the transcription of genes encoding crucial cytokines, such as Interleukin-2 (IL-2), which are essential for T-cell proliferation and activation.

cluster_cell T-Lymphocyte cluster_nucleus Nucleus CsA Cyclosporine A CypA Cyclophilin A CsA->CypA binds CsA_CypA CsA-CypA Complex CypA->CsA_CypA Calcineurin Calcineurin CsA_CypA->Calcineurin inhibits NFAT_P NFAT-P (inactive) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (active) NFAT_P->NFAT IL2_gene IL-2 Gene NFAT->IL2_gene activates transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL2 Interleukin-2 IL2_mRNA->IL2 TCell_Activation T-Cell Activation IL2->TCell_Activation

Fig. 1: Simplified signaling pathway of Cyclosporine A's on-target effect.

Comparative Analysis of Off-Target Effects

While the on-target mechanism is relatively conserved among immunosuppressive cyclosporines, their off-target effects can vary, likely due to differences in their chemical structure, which influence their binding affinities and biodistribution.

Binding Affinity to Cyclophilins

The initial step for both on-target and potentially some off-target effects is the binding of the cyclosporine to cyclophilins. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd indicating a stronger binding. A comparative study of various cyclosporin derivatives with different cyclophilins revealed significant differences in their binding affinities.

Cyclosporine DerivativeCyclophilin A (Kd in nM)Cyclophilin B (Kd in nM)Cyclophilin C (Kd in nM)
Cyclosporin A 36.89.890.8
Other Derivatives ---
Data from Husi et al. (1994)

This data indicates that Cyclosporine A has a high affinity for Cyclophilin A and an even stronger affinity for Cyclophilin B. While specific Kd values for Cytosporin B were not found in the reviewed literature, it is established that the binding affinities of various cyclosporine analogs can differ, which may contribute to variations in their biological activities.

Nephrotoxicity

Nephrotoxicity is a major dose-limiting side effect of Cyclosporine A. It can manifest as acute, reversible renal dysfunction or chronic, irreversible interstitial fibrosis and tubular atrophy. While direct comparative data for Cytosporin B is lacking, a study in BALB/c mice provided a quantitative comparison between Cyclosporine A and Cyclosporine G.

Treatment GroupMean Blood Urea (B33335) (mg/dl)
Control 35
Cyclosporine G (150 mg/kg/day) 60
Cyclosporine A (150 mg/kg/day) 95
*Significantly higher than control
Data from a comparative study in BALB/c mice.

In this model, both CsA and CsG induced nephrotoxicity, but the effect was significantly more pronounced with CsA.

Hepatotoxicity

Hepatotoxicity is another significant off-target effect, often presenting as cholestasis and elevated liver enzymes. An in vitro study using primary rat hepatocytes compared the cytotoxicity of several cyclosporine analogs.

Cyclosporine AnalogRelative Toxic Potential
Cyclosporin G >
Cyclosporin A >
Cyclosporin H =
Cyclosporin F =
CsA Metabolite M17 =
Data from an in vitro study in primary rat hepatocytes.

This study suggests that Cyclosporine G is more hepatotoxic than Cyclosporine A in this in vitro model, and that Cyclosporins H and F have a lower toxic potential. The relative toxicity correlated with the degree of accumulation of the drugs in the hepatocytes.

Mitochondrial Effects

An important off-target mechanism for cyclosporines is their interaction with the mitochondrial permeability transition pore (mPTP). The binding of cyclosporins to mitochondrial cyclophilin D can inhibit the opening of the mPTP, a process implicated in some forms of apoptosis and ischemia-reperfusion injury. It has been reported that Cytosporins B, C, and D, much like Cyclosporine A, inhibit the opening of the mitochondrial pore. In contrast, Cyclosporine E was found to be inactive in this regard. This suggests that Cytosporin B shares this specific off-target effect with Cyclosporine A.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of experimental data. Below are generalized protocols for key experiments cited in this guide.

In Vivo Nephrotoxicity Assessment in Rodents

This protocol outlines a general procedure for evaluating the nephrotoxicity of cyclosporine analogs in a rat model.

start Start acclimatization Acclimatization of Rats (e.g., Sprague-Dawley) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping treatment Daily Administration of Cyclosporine Analog or Vehicle grouping->treatment monitoring Regular Monitoring (Body Weight, Urine Output) treatment->monitoring collection Blood and Urine Collection (e.g., at 21 days) monitoring->collection biochemical Biochemical Analysis (Serum Creatinine (B1669602), BUN) collection->biochemical histopathology Kidney Tissue Collection and Histopathological Examination collection->histopathology end End biochemical->end histopathology->end

Fig. 2: General workflow for in vivo nephrotoxicity assessment.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Acclimatization: Animals are allowed to acclimate to the laboratory conditions for at least one week before the experiment.

  • Grouping: Rats are randomly assigned to different groups: a control group receiving the vehicle (e.g., olive oil), and treatment groups receiving different doses of the cyclosporine analogs.

  • Drug Administration: Cyclosporines are typically administered daily for a period of 21 to 28 days via oral gavage or subcutaneous injection.

  • Sample Collection: Blood samples are collected at specified time points to measure serum creatinine and blood urea nitrogen (BUN) levels. 24-hour urine samples can also be collected for analysis of urinary markers like N-acetyl-β-D-glucosaminidase (NAG).

  • Histopathology: At the end of the study, kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and other relevant stains to assess for tubular damage, interstitial fibrosis, and arteriolar hyalinosis.

In Vitro Hepatotoxicity Assay

This protocol describes a general method for assessing the cytotoxicity of cyclosporine analogs in primary hepatocytes.

start Start isolation Isolation of Primary Hepatocytes from Rats start->isolation culture Cell Seeding and Culture isolation->culture treatment Incubation with Different Concentrations of Cyclosporines culture->treatment functional_assays Functional Assays (e.g., Taurocholate Release, Protein Synthesis) treatment->functional_assays cytotoxicity_assay Cytotoxicity Assay (e.g., LDH Release) treatment->cytotoxicity_assay end End functional_assays->end cytotoxicity_assay->end

Fig. 3: Workflow for in vitro hepatotoxicity assessment.

Methodology:

  • Cell Culture: Primary hepatocytes are isolated from rats and cultured in appropriate media.

  • Treatment: Cells are exposed to a range of concentrations of the different cyclosporine analogs for a specified period (e.g., 17 hours).

  • Functional Assays:

    • Bile Acid Transport: The net release of taurocholate is measured to assess the impact on bile acid transport.

    • Protein Synthesis: The biosynthesis and secretion of proteins are quantified to evaluate metabolic function.

  • Cytotoxicity Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is measured as an indicator of cell membrane damage and overt cytotoxicity.

Conclusion

The available evidence indicates that while cyclosporines share a common on-target mechanism of immunosuppression, their off-target effects can differ significantly. Cyclosporine A remains the most extensively studied, with well-documented nephrotoxic and hepatotoxic profiles. Comparative data, although limited, suggests that other cyclosporines, such as Cyclosporine G, may have a different toxicity profile.

Further research is warranted to fully elucidate the off-target profile of Cytosporin B and other less-studied cyclosporine analogs. Such studies will be invaluable for the development of new immunosuppressive therapies with improved safety profiles.

References

Safety Operating Guide

Navigating the Disposal of Cytotoxic Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Nomenclature: The query for "Cytosporin B" did not yield specific disposal procedures under that name. It is possible that this is a misspelling of "Cyclosporine," an immunosuppressant drug, or "Cytochalasin B," a cell-disrupting fungal metabolite. Both are potent compounds requiring specialized handling and disposal protocols. This guide provides detailed procedures for both Cyclosporine and Cytochalasins, which are often handled in a similar manner as cytotoxic agents in a research setting.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to handle these compounds with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

General Handling Precautions:

  • Engineering Controls: All handling of solutions and solid compounds should be conducted within a certified chemical fume hood to prevent the generation and inhalation of aerosols or dust.[1][2]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves. Double gloving is highly recommended.[1]

    • Lab Coat: A dedicated lab coat should be worn.

    • Eye Protection: Safety glasses or goggles are mandatory.[1]

    • Respiratory Protection: For handling powders or in situations where aerosols cannot be fully contained, a full-face particle respirator with appropriate cartridges may be necessary.[2]

Work Surface Preparation:

  • Before handling, cover the work area with an absorbent, plastic-backed liner. Secure the edges to prevent shifting.

Decontamination and Spill Management

Accidental spills must be managed promptly and safely.

Surface Decontamination:

  • For cleaning surfaces where Cyclosporine has been handled, use a 70% ethanol (B145695) solution. The recommended procedure is to wipe the surface three times with a clean, damp cloth for each wipe.

  • For general decontamination of equipment and benchtops after handling cytotoxic compounds, soap and water can be used, followed by appropriate rinsing.

Spill Cleanup:

  • Minor Spills (<1 Liter or small solid spills):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, confine the spill using absorbent material from a spill kit.

    • For liquid spills, absorb the material. For solid spills, carefully sweep to avoid dust formation or dampen with water before sweeping.

    • Collect all contaminated materials (absorbent pads, cloths, etc.) into a sealable plastic bag or a designated hazardous waste container.

    • Decontaminate the spill area as described above.

  • Major Spills (>1 Liter):

    • Evacuate the area immediately.

    • Alert others and prevent entry into the contaminated area.

    • Contact your institution's Environmental Health & Safety (EH&S) office for assistance.

Waste Disposal Procedures

All waste contaminated with Cyclosporine or Cytochalasins must be treated as hazardous or cytotoxic waste.

Waste Segregation and Collection:

  • Solid Waste: All contaminated solid waste, including unused compounds, gloves, lab coats, absorbent paper, and plasticware, must be collected in a designated, clearly labeled hazardous waste container. These containers are often color-coded (e.g., yellow or purple for cytotoxic waste) and should be rigid and leak-proof.

  • Liquid Waste: Unused solutions should be collected in a designated hazardous waste container. Do not pour this waste down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container destined for incineration. Do not recap or bend needles.

Final Disposal:

  • Store hazardous waste in closed, properly labeled containers in a designated area.

  • Arrange for waste collection through your institution's hazardous waste management service.

Quantitative Data Summary

ParameterGuidelineSource
Surface Decontamination Solution 70% Ethanol
Decontamination Wipe Procedure Triple wipe with fresh cloths
Minor Spill Threshold < 1 Liter
Major Spill Threshold > 1 Liter
Animal Bedding Contamination Period (Cyclosporine) Minimum of 18 hours post-injection

Disposal Workflow Diagram

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal A Don Appropriate PPE (Double Gloves, Lab Coat, Eye Protection) B Prepare Work Surface in Chemical Fume Hood A->B C Solid Waste (Gloves, Tubes, Wipes) B->C D Liquid Waste (Unused Solutions) B->D E Sharps Waste (Needles, Syringes) B->E F Designated Hazardous Solid Waste Container C->F G Designated Hazardous Liquid Waste Container D->G H Designated Sharps Container for Incineration E->H I Store in Secure, Designated Area F->I G->I H->I J Contact EH&S for Hazardous Waste Pickup I->J

Caption: Disposal workflow for cytotoxic laboratory waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.